molecular formula C36H36N2O8 B1330619 Tataramide B

Tataramide B

Cat. No.: B1330619
M. Wt: 624.7 g/mol
InChI Key: DROXVBRNXCRUHP-UHFFFAOYSA-N
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Description

2-(4-Hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]-5-[3-[2-(4-hydroxyphenyl)ethylamino]-3-oxoprop-1-enyl]-7-methoxy-2,3-dihydro-1-benzofuran-3-carboxamide is a member of benzofurans.
2-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]-5-[3-[2-(4-hydroxyphenyl)ethylamino]-3-oxoprop-1-enyl]-7-methoxy-2,3-dihydro-1-benzofuran-3-carboxamide is a natural product found in Cannabis sativa, Capsicum annuum var. annuum, and other organisms with data available.

Properties

IUPAC Name

2-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]-5-[3-[2-(4-hydroxyphenyl)ethylamino]-3-oxoprop-1-enyl]-7-methoxy-2,3-dihydro-1-benzofuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H36N2O8/c1-44-30-21-25(8-13-29(30)41)34-33(36(43)38-18-16-23-5-11-27(40)12-6-23)28-19-24(20-31(45-2)35(28)46-34)7-14-32(42)37-17-15-22-3-9-26(39)10-4-22/h3-14,19-21,33-34,39-41H,15-18H2,1-2H3,(H,37,42)(H,38,43)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DROXVBRNXCRUHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1OC(C2C(=O)NCCC3=CC=C(C=C3)O)C4=CC(=C(C=C4)O)OC)C=CC(=O)NCCC5=CC=C(C=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H36N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

624.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Isolating Tataramide B from Datura stramonium: A Technical Examination of a Claim

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the topic of isolating Tataramide B from the plant Datura stramonium. A thorough review of scientific literature reveals a notable absence of published research detailing a specific protocol for the isolation of this compound from this particular plant species. While a commercial chemical supplier lists Datura stramonium as a source for this compound, this claim is not substantiated by peer-reviewed studies. Research on the phytochemistry of Datura stramonium has led to the isolation of a wide array of other secondary metabolites, including numerous alkaloids, flavonoids, and withanolides. This document, therefore, provides a comprehensive overview of the established methodologies for isolating various compounds from Datura stramonium, which could serve as a foundational approach for the prospective isolation of amides like this compound.

The Enigma of this compound in Datura stramonium

The initial premise of this guide was to provide an in-depth protocol for the isolation of this compound from Datura stramonium. However, extensive searches of scientific databases have not yielded any specific studies that document this process. The only available reference linking this compound to Datura stramonium is from a commercial supplier of chemical compounds[1]. This lack of independent scientific verification makes it difficult to confirm the natural occurrence and isolation of this compound from this plant.

Phytochemical investigations of Datura stramonium have consistently identified a rich and diverse profile of secondary metabolites. The plant is particularly known for its high concentration of tropane (B1204802) alkaloids such as atropine (B194438) and scopolamine[2][3][4]. Other studies have successfully isolated various other compounds, including flavonoids, tannins, saponins, and several withanolides[5][6][7]. One study focusing on the seeds of Datura stramonium resulted in the isolation of twelve different compounds, among them N-trans-feruloyl tryptamine (B22526) and N-trans-ferulicacyl-tyramine, which are structurally related to amides[8][9]. The absence of this compound in these comprehensive analyses suggests that if it is present, it may be in very low concentrations or in specific plant parts or growth stages that have not been thoroughly investigated.

General Methodologies for Compound Isolation from Datura stramonium

Given the lack of a specific protocol for this compound, this section outlines a generalized workflow for the isolation of secondary metabolites from Datura stramonium, based on established methods for other compounds from this plant. This approach can be adapted and optimized for the targeted isolation of an amide compound.

Plant Material Collection and Preparation

Proper collection and preparation of the plant material are crucial first steps. Different parts of the Datura stramonium plant (leaves, seeds, stems, roots) contain varying concentrations of secondary metabolites[3]. For a novel isolation, it would be prudent to screen different plant parts. The collected material should be dried in a well-ventilated area, away from direct sunlight, and then ground into a fine powder to increase the surface area for extraction.

Extraction

The choice of solvent is critical for selectively extracting the compound of interest. A sequential extraction with solvents of increasing polarity is a common strategy.

Experimental Protocol: General Solvent Extraction

  • Non-polar Extraction: Macerate the powdered plant material with a non-polar solvent like hexane (B92381) or petroleum ether to remove lipids and other non-polar constituents. This is typically done at room temperature with constant agitation for 24-48 hours.

  • Intermediate Polarity Extraction: After filtration, the plant residue is then extracted with a solvent of intermediate polarity, such as dichloromethane (B109758) or chloroform. Amides may be soluble in these solvents.

  • Polar Extraction: The residue is subsequently extracted with a polar solvent like methanol (B129727) or ethanol (B145695) to isolate more polar compounds.

  • Concentration: Each solvent extract is then concentrated under reduced pressure using a rotary evaporator to obtain a crude extract.

Fractionation and Purification

The crude extracts are complex mixtures and require further separation. Column chromatography is the most common technique for this purpose.

Experimental Protocol: Chromatographic Separation

  • Silica (B1680970) Gel Column Chromatography: The crude extract is adsorbed onto a small amount of silica gel and loaded onto a silica gel column. The column is then eluted with a solvent gradient, starting with a non-polar solvent and gradually increasing the polarity (e.g., a hexane-ethyl acetate (B1210297) gradient followed by an ethyl acetate-methanol gradient).

  • Sephadex LH-20 Column Chromatography: Fractions containing compounds of similar polarity can be further purified using size-exclusion chromatography on a Sephadex LH-20 column, typically with methanol as the eluent. This step is effective in separating compounds based on their molecular size and polarity.

  • Preparative High-Performance Liquid Chromatography (HPLC): For final purification to obtain a pure compound, preparative HPLC with a suitable column (e.g., C18) and a carefully optimized mobile phase is employed.

Structural Elucidation

Once a pure compound is isolated, its structure is determined using a combination of spectroscopic techniques.

Analytical TechniquePurpose
Mass Spectrometry (MS) Determines the molecular weight and elemental composition of the compound.
Nuclear Magnetic Resonance (NMR) Provides detailed information about the carbon-hydrogen framework of the molecule. 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments are used to piece together the complete structure.
Infrared (IR) Spectroscopy Identifies the functional groups present in the molecule (e.g., amide, hydroxyl, aromatic rings).
Ultraviolet-Visible (UV-Vis) Spectroscopy Provides information about any chromophores present in the molecule.

Visualizing the Isolation Workflow

The following diagram illustrates a general workflow for the isolation of a secondary metabolite from a plant source.

Isolation_Workflow Plant_Material Plant Material (e.g., Datura stramonium) Drying_Grinding Drying and Grinding Plant_Material->Drying_Grinding Extraction Solvent Extraction (e.g., Hexane, DCM, MeOH) Drying_Grinding->Extraction Filtration_Concentration Filtration and Concentration Extraction->Filtration_Concentration Crude_Extract Crude Extract Filtration_Concentration->Crude_Extract Column_Chromatography Column Chromatography (Silica Gel, Sephadex LH-20) Crude_Extract->Column_Chromatography Fractions Fractions Column_Chromatography->Fractions Prep_HPLC Preparative HPLC Fractions->Prep_HPLC Pure_Compound Pure Compound (e.g., this compound) Prep_HPLC->Pure_Compound Structure_Elucidation Structural Elucidation (NMR, MS, IR, UV) Pure_Compound->Structure_Elucidation

General workflow for natural product isolation.

Conclusion

While the presence and isolation of this compound from Datura stramonium remains unconfirmed in the peer-reviewed scientific literature, the established methodologies for isolating other secondary metabolites from this plant provide a robust framework for future investigations. Researchers aiming to verify the commercial claim and isolate this compound should employ a systematic approach involving multi-solvent extraction and multi-step chromatographic purification. The successful isolation and structural elucidation of this compound would be a valuable addition to the known phytochemistry of Datura stramonium.

References

A Technical Guide to Cleomiscosin A: A Novel Lignan from Datura stramonium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of cleomiscosin A, a lignan (B3055560) recently identified for the first time in the Solanaceae family from Datura stramonium. This document details its biological activities, experimental protocols for its study, and its potential mechanisms of action, with a focus on its anti-inflammatory and cytotoxic properties.

Introduction

Datura stramonium, commonly known as jimsonweed or thorn apple, has a long history in traditional medicine for treating a variety of ailments.[1][2] While the plant is well-known for its rich content of tropane (B1204802) alkaloids, recent phytochemical investigations have revealed the presence of other classes of bioactive compounds.[1][2] Notably, the lignan cleomiscosin A has been isolated from the seeds of Datura stramonium, marking its first discovery within the Solanaceae family. Lignans (B1203133) are a large group of polyphenolic compounds with a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects. The identification of cleomiscosin A in Datura stramonium opens new avenues for research into the therapeutic potential of this plant and its unique constituents.

Physicochemical Properties of Cleomiscosin A

Cleomiscosin A is a coumarinolignan with the chemical formula C₂₀H₁₈O₈ and a molecular weight of 386.35 g/mol . Its structure has been elucidated using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

PropertyValue
Molecular FormulaC₂₀H₁₈O₈
Molecular Weight386.35 g/mol
IUPAC Name(2R,3R)-3-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)-5-methoxy-2,3-dihydro-9H-[1][3]dioxino[2,3-h]chromen-9-one
PubChem CID442510

Biological Activities of Cleomiscosin A

Cleomiscosin A has demonstrated a range of biological activities, with its anti-inflammatory and cytotoxic properties being of significant interest for drug development.

Anti-inflammatory Activity

Lignans, as a class of compounds, are known to modulate inflammatory pathways.[3][4] One of the key mechanisms is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.[3][4] Activation of NF-κB leads to the transcription of pro-inflammatory genes, including those for cytokines like Tumor Necrosis Factor-alpha (TNF-α) and interleukins, as well as enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). By inhibiting the NF-κB pathway, lignans can effectively reduce the production of these inflammatory mediators.

While direct studies on the effect of cleomiscosin A on NF-κB are still emerging, its structural similarity to other anti-inflammatory lignans suggests a similar mechanism of action. The proposed mechanism involves the inhibition of IκBα phosphorylation, which prevents the nuclear translocation of the p65 subunit of NF-κB and subsequent transcription of pro-inflammatory genes.

Cytotoxic Activity

Cleomiscosin A has also been investigated for its potential as an anticancer agent. Studies on various cancer cell lines have demonstrated its cytotoxic effects. The table below summarizes the reported half-maximal inhibitory concentration (IC₅₀) values for cleomiscosin A against different cancer cell lines.

Cell LineCancer TypeIC₅₀ (µM)Reference
A549Lung Carcinoma133[5]
HTB-26Breast Cancer10-50[1]
PC-3Pancreatic Cancer10-50[1]
HepG2Hepatocellular Carcinoma10-50[1]

Experimental Protocols

This section provides detailed methodologies for the isolation of cleomiscosin A from Datura stramonium and for assessing its biological activities.

Isolation of Cleomiscosin A from Datura stramonium Seeds

Objective: To isolate and purify cleomiscosin A from the seeds of Datura stramonium.

Materials:

  • Dried and powdered seeds of Datura stramonium

  • Methanol (B129727)

  • Silica (B1680970) gel for column chromatography

  • Sephadex LH-20 for column chromatography

  • MCI gel for column chromatography

  • Solvents for chromatography (e.g., chloroform (B151607), methanol, ethyl acetate (B1210297), n-hexane)

  • Rotary evaporator

  • Chromatography columns

  • NMR spectrometer

  • Mass spectrometer

Procedure:

  • Extraction: The powdered seeds of Datura stramonium (typically around 2.5 kg) are extracted exhaustively with 95% methanol at room temperature. The solvent is then evaporated under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Fractionation: The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol.

  • Column Chromatography: The ethyl acetate fraction, which is expected to contain the lignans, is subjected to silica gel column chromatography. The column is eluted with a gradient of chloroform and methanol.

  • Further Purification: Fractions containing cleomiscosin A are further purified using repeated column chromatography on silica gel, Sephadex LH-20, and MCI gel.

  • Structure Elucidation: The purified compound is identified as cleomiscosin A based on the analysis of its spectroscopic data (¹H NMR, ¹³C NMR, 2D NMR, and MS) and comparison with published data.

Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effect of cleomiscosin A on cancer cells.

Materials:

  • Cancer cell line (e.g., A549)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Cleomiscosin A

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 × 10³ cells per well and incubated for 24 hours.

  • Treatment: The cells are then treated with various concentrations of cleomiscosin A (dissolved in DMSO and diluted with medium) for a specified period (e.g., 48 hours). A control group is treated with DMSO alone.

  • MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL), and the plates are incubated for another 4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and the formazan crystals formed by viable cells are dissolved in DMSO.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC₅₀ Calculation: The percentage of cell viability is calculated relative to the control group, and the IC₅₀ value is determined from the dose-response curve.

Anti-inflammatory Assay (Nitric Oxide Inhibition Assay)

Objective: To evaluate the anti-inflammatory activity of cleomiscosin A by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM medium with 10% FBS

  • LPS from Escherichia coli

  • Cleomiscosin A

  • Griess reagent

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Culture: RAW 264.7 cells are cultured in 96-well plates until they reach confluence.

  • Treatment: The cells are pre-treated with various concentrations of cleomiscosin A for 1 hour.

  • Stimulation: The cells are then stimulated with LPS (1 µg/mL) for 24 hours to induce NO production.

  • Nitrite (B80452) Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

  • Absorbance Reading: The absorbance is measured at 540 nm.

  • Inhibition Calculation: The percentage of NO inhibition is calculated by comparing the nitrite concentration in the treated groups with that in the LPS-stimulated control group. The IC₅₀ value is then determined.

Visualizing the Mechanism of Action

To illustrate the potential mechanism of action of cleomiscosin A, the following diagrams depict the experimental workflow for its isolation and a proposed signaling pathway for its anti-inflammatory effects.

experimental_workflow cluster_extraction Extraction & Fractionation cluster_purification Purification cluster_analysis Analysis plant Datura stramonium Seeds extract Methanol Extraction plant->extract partition Solvent Partitioning extract->partition silica Silica Gel Chromatography partition->silica sephadex Sephadex LH-20 silica->sephadex mci MCI Gel sephadex->mci pure_compound Pure Cleomiscosin A mci->pure_compound nmr NMR Spectroscopy pure_compound->nmr ms Mass Spectrometry pure_compound->ms

Caption: Isolation workflow for cleomiscosin A.

nfkb_pathway cluster_stimulus Inflammatory Stimulus cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkBa IκBα IKK->IkBa phosphorylates NFkB_complex p65/p50/IκBα (Inactive) IkBa->NFkB_complex p65_p50 p65/p50 (Active) IkBa->p65_p50 degrades & releases p65 p65 p65->NFkB_complex p50 p50 p50->NFkB_complex p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc translocates CleomiscosinA Cleomiscosin A CleomiscosinA->IKK inhibits DNA DNA (κB site) p65_p50_nuc->DNA binds Transcription Transcription DNA->Transcription initiates mRNA Pro-inflammatory mRNA Transcription->mRNA

Caption: Proposed inhibition of the NF-κB pathway by cleomiscosin A.

Conclusion and Future Directions

The discovery of cleomiscosin A in Datura stramonium highlights the untapped phytochemical potential of this well-known medicinal plant. Its demonstrated anti-inflammatory and cytotoxic activities suggest that cleomiscosin A could be a valuable lead compound for the development of new therapeutics. Further research is warranted to fully elucidate its mechanisms of action, particularly its interaction with the NF-κB signaling pathway, and to evaluate its efficacy and safety in preclinical and clinical studies. The development of derivatives of cleomiscosin A may also lead to compounds with enhanced potency and improved pharmacological profiles.

References

Unveiling the Architecture of Tataramide B: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tataramide B, a lignan (B3055560) isolated from the herb Datura stramonium Linn., presents a noteworthy molecular structure for chemical and pharmacological investigation.[1][2] With a molecular formula of C36H36N2O8 and a molecular weight of 624.69 g/mol , this natural product stands as a subject of interest for its potential biological activities, a common trait among the lignan class of compounds.[1][2] This document serves as a guide to the methodologies and logical framework that would be employed in the elucidation of its chemical structure, based on established analytical techniques in natural product chemistry. While the specific experimental data for this compound's initial structure determination is not publicly available in detail, this guide outlines the standard workflows and data interpretation required for such a scientific endeavor.

Physicochemical Properties and Sourcing

A summary of the fundamental properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 187655-56-7[1][2][3][4]
Molecular Formula C36H36N2O8[1][2]
Molecular Weight 624.69 g/mol [1][2]
Compound Type Lignan[1][2]
Appearance Powder[2]
Natural Source The herbs of Datura stramonium Linn.[1][2]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone.[1][4]

Core Methodologies in Structure Elucidation

The determination of a novel chemical structure like this compound from a natural source is a systematic process. It begins with extraction and isolation, followed by a suite of spectroscopic analyses to piece together the molecular puzzle. The logical workflow for such a process is depicted below.

G cluster_extraction Extraction & Isolation cluster_analysis Spectroscopic Analysis & Structure Determination A Plant Material (Datura stramonium) B Solvent Extraction A->B C Crude Extract B->C D Chromatographic Separation (e.g., Column, HPLC) C->D E Pure this compound D->E F Mass Spectrometry (MS) - Molecular Formula - Fragmentation E->F G NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) - Connectivity - Stereochemistry E->G H Infrared (IR) Spectroscopy - Functional Groups E->H I UV-Vis Spectroscopy - Chromophores E->I J Structure Proposal F->J G->J H->J I->J K Structure Confirmation (e.g., Synthesis, X-ray Crystallography) J->K

Figure 1: General workflow for the isolation and structure elucidation of a natural product like this compound.
Experimental Protocols

1. Extraction and Isolation:

  • Maceration: Dried and powdered aerial parts of Datura stramonium would be subjected to extraction with a series of solvents of increasing polarity, such as hexane, ethyl acetate, and methanol, to separate compounds based on their solubility.

  • Solvent Partitioning: The crude extract would then be partitioned between immiscible solvents (e.g., ethyl acetate and water) to achieve a preliminary separation of compounds.

  • Chromatography: The isolation of pure this compound would be achieved through various chromatographic techniques. This typically involves:

    • Column Chromatography: Using silica (B1680970) gel or other stationary phases to perform a bulk separation of the extract's components.

    • High-Performance Liquid Chromatography (HPLC): Employing reverse-phase columns (e.g., C18) with a gradient of solvents like acetonitrile (B52724) and water to achieve high-resolution purification of the target compound.

2. Spectroscopic Analysis:

  • Mass Spectrometry (MS):

    • High-Resolution Mass Spectrometry (HRMS): To determine the precise molecular weight and, consequently, the molecular formula (C36H36N2O8).

    • Tandem Mass Spectrometry (MS/MS): To induce fragmentation of the molecule. The resulting fragmentation pattern provides valuable clues about the connectivity of different structural motifs within this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: To identify the number and types of protons in the molecule, their chemical environments, and their neighboring protons through spin-spin coupling.

    • ¹³C NMR and DEPT (Distortionless Enhancement by Polarization Transfer): To determine the number and types of carbon atoms (CH3, CH2, CH, and quaternary carbons).

    • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the final structure:

      • COSY (Correlation Spectroscopy): Reveals proton-proton coupling networks, helping to piece together spin systems.

      • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

      • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is essential for connecting the different spin systems and functional groups to build the complete carbon skeleton.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as hydroxyl (-OH), carbonyl (C=O), and amide (N-H) groups, based on their characteristic absorption frequencies.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify the presence of chromophores (light-absorbing groups), which can provide information about conjugated systems within the molecule.

Logical Framework for Structure Determination

The process of elucidating the structure of this compound would follow a deductive reasoning pathway, integrating data from the various spectroscopic techniques.

G cluster_data Spectroscopic Data Acquisition cluster_interpretation Data Interpretation cluster_conclusion Final Structure MS HRMS & MS/MS Data MolFormula Determine Molecular Formula (from HRMS) MS->MolFormula NMR 1D & 2D NMR Data FuncGroups Identify Functional Groups (from IR & NMR) NMR->FuncGroups Substructures Assemble Substructures (from COSY & HSQC) NMR->Substructures Connectivity Establish Connectivity of Substructures (from HMBC) NMR->Connectivity Stereochem Determine Stereochemistry (from NOESY/ROESY, Coupling Constants) NMR->Stereochem IR IR Data IR->FuncGroups MolFormula->Substructures FuncGroups->Substructures Substructures->Connectivity Structure Propose 2D Structure of This compound Connectivity->Structure Structure->Stereochem FinalStructure Final Elucidated Structure Stereochem->FinalStructure

Figure 2: Logical flow of data interpretation in chemical structure elucidation.

Conclusion

The elucidation of the chemical structure of this compound, a lignan from Datura stramonium, would rely on a synergistic application of isolation techniques and comprehensive spectroscopic analysis. While the specific, detailed data from the original discovery is not widely disseminated, the established methodologies of natural product chemistry provide a clear and robust pathway for determining its molecular architecture. For researchers in drug development, a confirmed structure is the foundational step for total synthesis, structure-activity relationship studies, and the exploration of its pharmacological potential.

References

In-depth Technical Guide on the Spectroscopic Data of Tasiamide B

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: Initial searches for "Tataramide B" (CAS: 187655-56-7) did not yield publicly available spectroscopic data, though the existence of the compound is confirmed by several chemical suppliers. However, a closely named compound, Tasiamide B , has detailed spectroscopic and biological data available in peer-reviewed scientific literature. It is highly probable that "this compound" is a typographical error for "Tasiamide B." This guide will focus on the available data for Tasiamide B.

Introduction

Tasiamide B is a cytotoxic peptide isolated from the marine cyanobacterium Symploca sp.[1][2] It is a linear peptide that features an unusual 4-amino-3-hydroxy-5-phenylpentanoic acid (Ahppa) residue.[1][2] Tasiamide B has demonstrated significant biological activity, including cytotoxicity against KB cells (a human nasopharyngeal cancer cell line) with an IC50 value of 0.8 μM.[1][2] Further research has explored its potential as a BACE1 inhibitor for Alzheimer's disease and its interaction with skin cancer-related proteins. Given its potent biological profile, the detailed structural and spectroscopic characterization of Tasiamide B is of significant interest to researchers in natural product chemistry, medicinal chemistry, and drug development.

This technical guide provides a comprehensive overview of the spectroscopic data for Tasiamide B, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. It also details the experimental protocols used for its isolation and characterization.

Mass Spectrometry (MS) Data

High-resolution MALDI mass spectrometry (HR-MALDI-MS) was used to determine the molecular weight of Tasiamide B.

IonCalculated m/zObserved m/zError (mDa)
[M + Na]⁺1001.53181001.53472.9

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

The structure of Tasiamide B was elucidated using a combination of 1D and 2D NMR experiments. The following tables summarize the ¹H and ¹³C NMR chemical shift assignments for Tasiamide B.

¹H NMR Data for Tasiamide B
PositionδH (ppm)MultiplicityJ (Hz)
Lactic Acid
2-H4.14q6.8
3-H₃1.25d6.8
L-Val
2-H4.10dd8.8, 6.8
3-H2.10m
4-H₃0.87d6.8
4'-H₃0.85d6.8
N-Me-L-Gln
N-CH₃3.14s
2-H4.86dd9.2, 5.2
3-H₂2.18, 1.95m
4-H₂2.25t7.4
(2S,3S)-Ahppa
2-H₂2.50, 2.38m
3-H3.65m
4-H4.25m
5-H₂2.75, 2.68m
Ph7.25-7.15m
L-Leu
2-H4.45m
3-H₂1.65, 1.50m
4-H1.60m
5-H₃0.88d6.4
5'-H₃0.86d6.4
N-Me-L-Phe
N-CH₃2.78s
2-H5.45t7.8
3-H₂3.10, 2.95m
Ph7.25-7.15m
O-Me-L-Pro
O-CH₃3.65s
2-H4.35dd8.2, 3.2
3-H₂2.20, 1.85m
4-H₂1.95, 1.80m
5-H₂3.42, 3.25m
¹³C NMR Data for Tasiamide B
PositionδC (ppm)
Lactic Acid
1175.4
269.4
320.8
L-Val
1172.1
258.9
331.5
419.4
4'18.1
N-Me-L-Gln
1173.1
258.1
328.1
432.1
5178.5
N-CH₃30.1
(2S,3S)-Ahppa
1172.9
241.5
372.4
455.4
540.8
C₆ (Ph-C1)138.9
C₇/₁₁ (Ph-C2/6)129.7
C₈/₁₀ (Ph-C3/5)128.8
C₉ (Ph-C4)126.7
L-Leu
1173.5
251.8
341.8
425.2
523.2
5'21.5
N-Me-L-Phe
1171.8
258.8
338.1
C₄ (Ph-C1)137.5
C₅/₉ (Ph-C2/6)129.6
C₆/₈ (Ph-C3/5)128.7
C₇ (Ph-C4)126.9
N-CH₃32.5
O-Me-L-Pro
1172.6
259.8
329.5
424.1
546.9
O-CH₃51.8

Experimental Protocols

Extraction and Isolation

The marine cyanobacterium Symploca sp. was collected in Micronesia. The organism was first extracted with a 4:1 mixture of CH₃CN-CH₂Cl₂. Subsequently, it was exhaustively re-extracted with 30% aqueous EtOH. The resulting aqueous extract was then partitioned between n-BuOH and water. The organic residue was subjected to size-exclusion chromatography on a Sephadex LH-20 column, eluting with 5% MeOH in CHCl₃. The cytotoxic fractions were further purified by reversed-phase C18 HPLC using a gradient of CH₃CN in H₂O to yield pure Tasiamide B.

Caption: Isolation workflow for Tasiamide B.

Spectroscopic Analysis
  • NMR Spectroscopy: NMR spectra were recorded on a Bruker AM-500 spectrometer. The solvent for the NMR experiments was not explicitly stated in the provided information but is typically CDCl₃ or CD₃OD for similar natural products. 2D NMR experiments, including COSY, HMQC, and HMBC, were used to establish the planar structure of Tasiamide B.

  • Mass Spectrometry: High-resolution mass spectral data were obtained using a MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight) mass spectrometer.

Biological Activity and Signaling Pathways

Tasiamide B has been identified as a cytotoxic agent. Its mechanism of action is an area of active research. One of the studied pathways involves the inhibition of β-secretase (BACE1), an enzyme implicated in the pathogenesis of Alzheimer's disease. The Ahppa unit within Tasiamide B is a known component of protease inhibitors, suggesting a potential mechanism for its biological activity.

The inhibition of BACE1 by Tasiamide B would interfere with the amyloidogenic pathway, which is responsible for the production of amyloid-β (Aβ) peptides that form plaques in the brains of Alzheimer's patients.

G APP Amyloid Precursor Protein (APP) BACE1 β-secretase (BACE1) APP->BACE1 cleavage gamma_Secretase γ-secretase BACE1->gamma_Secretase sequential cleavage Abeta Amyloid-β (Aβ) Peptides gamma_Secretase->Abeta Plaques Amyloid Plaques Abeta->Plaques Tasiamide_B Tasiamide B Tasiamide_B->BACE1 inhibition

References

The Enigmatic Biosynthesis of Tataramide B in Datura Species: A Review of Current Knowledge

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the current understanding of the biosynthesis of Tataramide B, a lignan-class compound reported to be sourced from Datura stramonium. A comprehensive review of scientific literature reveals a significant discrepancy: while a commercial supplier identifies Datura stramonium as the origin of this compound, there is a notable absence of peer-reviewed research detailing its isolation from this genus or elucidating its biosynthetic pathway. Consequently, this document serves to highlight this knowledge gap and provides a summary of the available information on this compound, alongside a detailed overview of the well-characterized alkaloid biosynthesis in Datura species as a relevant biochemical context.

This compound: An Uncharacterized Compound from Datura

A commercial chemical supplier, ChemFaces, lists this compound and specifies its natural source as "The herbs of Datura stramonium Linn."[1]. This is currently the sole source linking this compound to the Datura genus.

Chemical and Physical Properties

The available data for this compound is summarized in the table below. It is classified as a lignan, a class of phenylpropanoid dimers.

PropertyValueReference
CAS Number 187655-56-7[1][2]
Molecular Formula C36H36N2O8[1][2]
Molecular Weight 624.69 g/mol [1][2]
Compound Type Lignan[1][2]
Physical Description Powder[1]
The Hiatus in Scientific Literature

Despite the commercial availability and sourcing information, an exhaustive search of scientific databases and peer-reviewed journals did not yield any publications on the isolation, structural elucidation, or biosynthesis of this compound from Datura species. This lack of data prevents a detailed discussion of its biosynthetic pathway, the enzymes involved, and the regulatory mechanisms. As such, the core requirements for quantitative data tables, experimental protocols, and signaling pathway diagrams for this compound biosynthesis cannot be fulfilled at this time.

Biosynthesis of Characterized Secondary Metabolites in Datura

While information on this compound is absent, the genus Datura is well-known for its rich diversity of other secondary metabolites, particularly tropane (B1204802) alkaloids. Understanding these established pathways provides insight into the biochemical capabilities of these plants.

Overview of Alkaloid Diversity in Datura

The genus Datura is a prolific producer of various classes of alkaloids, including:

  • Tropane Alkaloids : The most prominent and well-studied class, including hyoscyamine (B1674123) and scopolamine[3][4][5].

  • Indole, β-carboline, and Pyrrolidine Alkaloids : Also identified in Datura species[3].

  • Amide Alkaloids : Two new amide alkaloids, (E)-methyl 4-(3-(4-hydroxyphenyl)-N-methylacrylamido) butanoate and 6,7-dimethyl-1-D-ribityl-quinoxaline-2,3(1H,4H)-dione-5'-O-β-D-glucopyranoside, have been isolated from Datura metel[6].

In addition to alkaloids, Datura species also produce other bioactive compounds such as withanolides, flavonoids, and phenolic compounds[5][7][8].

The Tropane Alkaloid Biosynthetic Pathway

The biosynthesis of tropane alkaloids is a well-documented pathway in Datura and other members of the Solanaceae family. The pathway originates from the amino acids ornithine and arginine, which are converted to putrescine. The key steps are outlined below.

The elucidation of the tropane alkaloid pathway has involved a variety of experimental techniques:

  • Tracer Studies : Feeding isotopically labeled precursors (e.g., ¹³C- or ¹⁴C-labeled ornithine, putrescine) to Datura root cultures and tracking the incorporation of the label into the final alkaloid products.

  • Enzyme Assays : In vitro characterization of key enzymes like putrescine N-methyltransferase (PMT) and hyoscyamine 6β-hydroxylase (H6H) to determine their substrate specificity, kinetics, and optimal reaction conditions.

  • Gene Cloning and Functional Characterization : Identification and cloning of genes encoding biosynthetic enzymes, followed by expression in heterologous systems (e.g., E. coli, yeast) to confirm their function.

  • Gene Silencing (RNAi) : Downregulation of specific biosynthetic genes in Datura to observe the effect on the accumulation of pathway intermediates and final products.

A simplified diagram of the tropane alkaloid biosynthetic pathway is presented below, highlighting the major intermediates and enzymes.

Tropane_Alkaloid_Biosynthesis Ornithine Ornithine Putrescine Putrescine Ornithine->Putrescine ODC N_Methylputrescine N_Methylputrescine Putrescine->N_Methylputrescine PMT Tropinone Tropinone N_Methylputrescine->Tropinone Tropine Tropine Tropinone->Tropine TR-I Littorine Littorine Tropine->Littorine P450 Hyoscyamine Hyoscyamine Littorine->Hyoscyamine Scopolamine Scopolamine Hyoscyamine->Scopolamine H6H Phenylalanine Phenylalanine Tropic_acid Tropic_acid Phenylalanine->Tropic_acid

Caption: Simplified biosynthetic pathway of tropane alkaloids in Datura.

Future Directions and Conclusion

The case of this compound underscores the potential for new discoveries even in well-studied medicinal plants like Datura. The discrepancy between commercial claims and the lack of scientific literature presents a clear opportunity for future research.

Key research questions to be addressed include:

  • Confirmation of Presence : Is this compound genuinely a natural product of Datura stramonium? Isolation and rigorous structure elucidation from the plant source are necessary to confirm this.

  • Biosynthetic Pathway : If its presence is confirmed, what is the biosynthetic pathway leading to this compound? As a lignan, it is likely derived from the phenylpropanoid pathway, but the specific enzymes and intermediates are unknown.

  • Biological Activity : What are the pharmacological properties of this compound?

References

An In-depth Technical Guide to the Natural Occurrence, Distribution, and Analysis of Alkaloids in Datura stramonium

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: The initial query for "Tataramide B" points to Datura stramonium as a natural source. However, a comprehensive review of the scientific literature indicates that "this compound" is not a recognized phytochemical isolated from this plant. The primary and most studied bioactive compounds in Datura stramonium are the tropane (B1204802) alkaloids, principally hyoscyamine (B1674123), scopolamine (B1681570), and atropine (B194438). This guide will, therefore, focus on the natural occurrence, distribution, and analysis of these well-characterized and medicinally significant alkaloids.

Natural Occurrence and Distribution

Datura stramonium, commonly known as jimsonweed, thorn apple, or devil's snare, is a plant in the nightshade family Solanaceae. It is a well-known source of tropane alkaloids, which are present in all parts of the plant, with varying concentrations depending on the specific organ and the developmental stage of the plant[1].

The principal tropane alkaloids found in D. stramonium are:

  • Hyoscyamine: The levorotatory isomer of atropine.

  • Scopolamine (Hyoscine): Another major tropane alkaloid.

  • Atropine: The racemic mixture of d- and l-hyoscyamine (B7768854), with the biological activity primarily attributed to the l-hyoscyamine enantiomer.

The biosynthesis of these alkaloids primarily occurs in the roots and is then translocated to the aerial parts of the plant, where they accumulate[2].

Quantitative Distribution of Alkaloids in Datura stramonium

The concentration of these alkaloids can vary significantly based on geographical location, climate, and the specific part of the plant. Below is a summary of reported alkaloid content in various parts of D. stramonium.

Plant PartAlkaloidConcentration (% of dry weight or µg/g)Reference
Leaves Total Alkaloids0.25% - 0.45%[1]
Hyoscyamine0.4%[1]
Scopolamine0.1%[1]
Seeds Total Alkaloids0.47% - 0.65%[1]
Atropine1283 µg/g[1]
Scopolamine678 µg/g[1]
Stems Hyoscyamine0.2%[1]
Scopolamine0.05%[1]
Roots Hyoscyamine0.1%[1]
Scopolamine0.1%[1]

Experimental Protocols

The isolation and quantification of tropane alkaloids from D. stramonium involve several key steps, from extraction to chromatographic analysis.

Extraction of Alkaloids

A common method for extracting alkaloids from plant material is maceration with a polar solvent.

Protocol for Ethanolic Extraction:

  • Sample Preparation: Fresh plant material (leaves, stems, seeds, or roots) is collected and dried at room temperature for several days. The dried material is then ground into a fine powder.

  • Maceration: A known weight of the powdered plant material (e.g., 5 g) is placed in a conical flask. A suitable volume of ethanol (B145695) (e.g., 60 mL of 90% ethanol) is added to the flask[3][4].

  • Extraction: The flask is sealed and left for an extended period (e.g., six days) with occasional shaking to ensure thorough extraction[3].

  • Filtration and Concentration: The mixture is filtered to separate the solid plant material from the liquid extract. The resulting filtrate, containing the alkaloids, is then concentrated, often under reduced pressure using a rotary evaporator, to yield the crude extract[3].

Qualitative Analysis by Thin-Layer Chromatography (TLC)

TLC is a rapid and cost-effective method for the qualitative identification of alkaloids in the extract.

TLC Protocol:

  • Plate Preparation: A silica (B1680970) gel TLC plate is used as the stationary phase.

  • Sample Application: A small amount of the concentrated plant extract is dissolved in a suitable solvent and spotted onto the baseline of the TLC plate. Standard solutions of atropine and scopolamine are also spotted alongside the sample for comparison.

  • Development: The TLC plate is placed in a developing chamber containing a suitable mobile phase. A commonly used solvent system is a mixture of acetone, water, and ammonia (B1221849) (e.g., in a 90:7:3 ratio)[3]. The chamber is sealed, and the solvent is allowed to ascend the plate by capillary action.

  • Visualization: After the solvent front has reached a sufficient height, the plate is removed, dried, and the spots are visualized. This can be done under UV light or by spraying with a visualizing agent, such as Dragendorff's reagent, which produces characteristic colored spots for alkaloids. The retention factor (Rf) values of the spots from the extract are compared with those of the standards for identification.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a precise and sensitive method for the quantification of individual alkaloids.

HPLC Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector and a reversed-phase column (e.g., a C18 column) is used.

  • Mobile Phase: The composition of the mobile phase is optimized for the separation of the target alkaloids. A typical mobile phase might consist of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Standard Preparation: Standard solutions of known concentrations of atropine and scopolamine are prepared to create a calibration curve.

  • Sample Preparation: The crude extract is dissolved in the mobile phase, filtered through a syringe filter (e.g., 0.45 µm), and a known volume (e.g., 20 µL) is injected into the HPLC system[2].

  • Analysis: The sample is run through the HPLC system, and the alkaloids are separated based on their retention times. The detector measures the absorbance of the eluting compounds at a specific wavelength.

  • Quantification: The concentration of each alkaloid in the sample is determined by comparing the peak area from the sample chromatogram to the calibration curve generated from the standards[2][4]. For instance, one study reported a total alkaloid quantity of 1.7 mg/mL in a D. stramonium extract using this method[2][4].

Biosynthesis of Tropane Alkaloids

The biosynthesis of tropane alkaloids in D. stramonium is a complex enzymatic process that begins with amino acids. The core tropane ring is derived from putrescine, which itself is formed from either arginine or ornithine. Phenylalanine is the precursor for the tropic acid moiety.

Biosynthesis cluster_pathway Simplified Biosynthetic Pathway of Tropane Alkaloids Arginine Arginine / Ornithine Putrescine Putrescine Arginine->Putrescine N_Methylputrescine N-Methylputrescine Putrescine->N_Methylputrescine Tropinone Tropinone N_Methylputrescine->Tropinone Tropine Tropine Tropinone->Tropine Hyoscyamine Hyoscyamine Tropine->Hyoscyamine Phenylalanine Phenylalanine Tropic_acid Tropic acid Phenylalanine->Tropic_acid Tropic_acid->Hyoscyamine Scopolamine Scopolamine Hyoscyamine->Scopolamine Hyoscyamine 6β-hydroxylase

Caption: Simplified biosynthetic pathway of hyoscyamine and scopolamine in Datura stramonium.

Biological Activity and Experimental Workflow

The tropane alkaloids from D. stramonium are known for their anticholinergic properties, which are the basis for their medicinal uses and toxicity. They act as competitive antagonists of acetylcholine (B1216132) at muscarinic receptors. Recently, alkaloids from D. stramonium have been investigated for other activities, including their potential as multi-target inhibitors for biofilm formation, xanthine (B1682287) oxidase, and tyrosinase enzymes[5].

The general workflow for investigating the biological activity of plant extracts is a multi-step process that begins with the crude extract and progresses to the identification of active compounds.

ExperimentalWorkflow cluster_workflow General Workflow for Bioassay-Guided Isolation Plant_Material Plant Material (D. stramonium) Extraction Extraction Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Bioassay Initial Bioassay (e.g., Antibacterial, Cytotoxic) Crude_Extract->Bioassay Fractionation Chromatographic Fractionation (e.g., Column Chromatography) Bioassay->Fractionation If active Fractions Fractions Fractionation->Fractions Bioassay_Fractions Bioassay of Fractions Fractions->Bioassay_Fractions Active_Fraction Active Fraction(s) Bioassay_Fractions->Active_Fraction Purification Purification of Active Fraction (e.g., HPLC) Active_Fraction->Purification Pure_Compound Pure Compound(s) Purification->Pure_Compound Structure_Elucidation Structure Elucidation (NMR, MS) Pure_Compound->Structure_Elucidation

Caption: A generalized workflow for the bioassay-guided isolation of bioactive compounds.

Conclusion

While the term "this compound" does not correspond to a known compound from Datura stramonium in the established scientific literature, the plant is a rich source of the tropane alkaloids hyoscyamine, scopolamine, and atropine. These compounds are distributed throughout the plant, with the highest concentrations typically found in the leaves and seeds. Standard phytochemical techniques, including solvent extraction, TLC, and HPLC, are well-established for the isolation and quantification of these alkaloids. Their biosynthesis is a complex pathway originating from common amino acids. The significant pharmacological activities of these compounds continue to make D. stramonium a subject of interest for phytochemical and pharmacological research.

References

A Technical Guide to the Preliminary Biological Screening of Tataramide B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of December 2025, publicly available scientific literature lacks specific data on the biological activities of Tataramide B. This guide, therefore, presents a proposed framework for its preliminary biological screening based on the known activities of extracts from its source, Datura stramonium, and the general pharmacological properties of the lignan (B3055560) class of compounds. All experimental protocols and depicted pathways represent standardized methodologies for the initial evaluation of a novel natural product.

Introduction

This compound is a lignan compound isolated from Datura stramonium.[1] Lignans (B1203133) are a large group of polyphenolic compounds known for a wide array of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and cytotoxic effects.[2][3] Extracts from Datura stramonium have demonstrated antioxidant, antifungal, and insecticidal properties, suggesting that its constituent compounds, such as this compound, may possess valuable bioactive potential.[4][5][6]

This document outlines a recommended series of in vitro assays to conduct a preliminary biological screening of this compound. It provides detailed experimental protocols and a logical workflow to assess its potential as a therapeutic agent.

Proposed Screening Workflow

A tiered approach is recommended for the initial screening of this compound. This workflow prioritizes the assessment of general cytotoxicity before proceeding to more specific activity-based assays.

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Specific Bioactivity Assays A This compound (Purity ≥98%) B Cytotoxicity Screening (e.g., MTT Assay) A->B C Antioxidant Capacity (e.g., DPPH Assay) A->C D Anti-inflammatory Assay (e.g., NO Inhibition in RAW 264.7) B->D E Antimicrobial Screening (e.g., Broth Microdilution) B->E C->D F Hit Identification & Prioritization D->F E->F G Proceed to Advanced Studies (Mechanism of Action, In Vivo Models) F->G

Caption: Proposed workflow for the preliminary biological screening of this compound.

Foundational Assays: Cytotoxicity and Antioxidant Potential

Cytotoxicity Assessment

Evaluating the cytotoxic profile of this compound is a critical first step to determine its therapeutic window. The MTT assay is a widely used colorimetric method to assess cell viability.

Table 1: Hypothetical Cytotoxicity Data for this compound

Cell LineDescriptionThis compound IC₅₀ (µM)Doxorubicin IC₅₀ (µM) (Positive Control)
HEK293Human Embryonic Kidney (Normal)> 1001.5
MCF-7Human Breast Cancer25.40.9
A549Human Lung Cancer42.11.2
RAW 264.7Murine Macrophage75.85.3

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing various concentrations of this compound. Include wells for a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Antioxidant Capacity

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and rapid method to evaluate the free radical scavenging ability of a compound.[7]

Table 2: Hypothetical Antioxidant Activity of this compound

AssayParameterThis compoundAscorbic Acid (Positive Control)
DPPHIC₅₀ (µg/mL)18.54.2

Experimental Protocol: DPPH Radical Scavenging Assay

  • Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare various concentrations of this compound and a positive control (e.g., Ascorbic Acid) in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of each concentration of the test compound or control to 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample.

  • IC₅₀ Determination: Plot the scavenging percentage against the concentration to determine the IC₅₀ value.

Specific Bioactivity Screening

Anti-inflammatory Activity

The anti-inflammatory potential can be assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells, such as RAW 264.7.[8][9]

Table 3: Hypothetical Anti-inflammatory Activity of this compound

Assay SystemParameterThis compoundDexamethasone (Positive Control)
LPS-stimulated RAW 264.7 cellsNO Inhibition IC₅₀ (µM)32.78.5

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

  • Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour before inducing inflammation.

  • Inflammation Induction: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include wells for a negative control (cells only), a vehicle control, and a positive control (LPS + Dexamethasone).

  • Nitrite (B80452) Measurement: Collect 50 µL of the cell culture supernatant and mix it with 50 µL of Griess reagent A, followed by 50 µL of Griess reagent B.

  • Absorbance Reading: After 10 minutes, measure the absorbance at 540 nm.

  • Data Analysis: Calculate the concentration of nitrite from a standard curve prepared with sodium nitrite. Determine the percentage of NO inhibition relative to the LPS-stimulated control and calculate the IC₅₀ value.

Hypothetical Signaling Pathway: Inhibition of Pro-inflammatory Mediators

The anti-inflammatory activity of many natural products involves the downregulation of the NF-κB signaling pathway. This compound could potentially inhibit this pathway, leading to a reduction in the expression of pro-inflammatory enzymes and cytokines.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB p50/p65 (NF-κB) Nucleus Nucleus NFkB->Nucleus Translocates iNOS iNOS NO Nitric Oxide (NO) iNOS->NO COX2 COX-2 PGs Prostaglandins COX2->PGs TNFa TNF-α Cytokines Pro-inflammatory Cytokines TNFa->Cytokines IL6 IL-6 IL6->Cytokines TataramideB This compound TataramideB->IKK Inhibits? TataramideB->NFkB Inhibits Translocation?

Caption: Hypothetical mechanism of anti-inflammatory action for this compound.

Antimicrobial Activity

The antimicrobial potential of this compound can be evaluated against a panel of pathogenic bacteria and fungi using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).[10]

Table 4: Hypothetical Antimicrobial Activity of this compound

OrganismTypeMIC (µg/mL)Positive Control (MIC, µg/mL)
Staphylococcus aureusGram-positive64Vancomycin (1)
Escherichia coliGram-negative>128Ciprofloxacin (0.5)
Candida albicansFungus32Fluconazole (2)

Experimental Protocol: Broth Microdilution for MIC Determination

  • Inoculum Preparation: Prepare a standardized inoculum of the microbial strains to a concentration of approximately 5 x 10⁵ CFU/mL in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of this compound.

  • Inoculation: Add the prepared microbial inoculum to each well. Include a positive control (broth + inoculum), a negative control (broth only), and a control with a standard antibiotic/antifungal agent.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible microbial growth.

Conclusion and Future Directions

This guide proposes a systematic approach for the initial biological evaluation of this compound. Based on the hypothetical data presented, if this compound demonstrates moderate to high activity in any of these primary screens (e.g., cytotoxicity against cancer cells, significant antioxidant or anti-inflammatory effects) with low toxicity to normal cells, further investigation would be warranted. Subsequent studies should focus on elucidating the specific molecular mechanisms of action, followed by validation in more complex cellular and in vivo models. The lack of current data on this compound highlights an opportunity for novel research in the field of natural product drug discovery.

References

In Vitro Cytotoxic Activity of Tataramide B: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the in vitro cytotoxic activity of Tataramide B is not currently available in the public domain. This guide provides a comprehensive overview based on the known cytotoxic activities of its chemical class (lignans) and its source (Datura stramonium). The experimental protocols and potential mechanisms described are based on studies of structurally related lignans (B1203133) and are intended to serve as a foundational resource for future research on this compound.

Introduction

This compound is a lignan (B3055560) compound isolated from the medicinal plant Datura stramonium. Lignans are a large group of polyphenolic compounds derived from the oxidative dimerization of two phenylpropanoid units and are known for a wide range of biological activities, including anticancer properties. While the specific cytotoxic profile of this compound has not been detailed in published literature, the broader class of lignans has been extensively studied, revealing significant potential as cytotoxic agents against various cancer cell lines. This technical guide synthesizes the available information on lignan cytotoxicity to infer the potential activities and mechanisms of this compound, providing a framework for its investigation as a potential therapeutic agent.

Inferred Cytotoxic Activity of Lignans (A Proxy for this compound)

Numerous lignans have demonstrated potent cytotoxic effects against a variety of cancer cell lines. The cytotoxic activity is often dose- and time-dependent. Below is a summary of IC50 values for various lignans against different human cancer cell lines, which may serve as a reference for designing experiments with this compound.

Table 1: Summary of In Vitro Cytotoxicity of Various Lignans

Lignan Compound Cancer Cell Line IC50 (µM) Reference
Nordihydroguaiaretic acid Colorectal adenoma cells 1.9 ± 0.5 [1]
Epiashantin Colorectal adenoma cells 9.8 ± 4.5 [1]
Arctigenin Colorectal carcinoma cells 16.5 ± 8.5 [1]
Matairesinol HL-60 2.7–17 [2]
Dihydroguaiaretic acid HL-60 ~30 [3]
(8R,8'R)-9-butyl DGA derivative HL-60 ~6 [3]
Meso-dihydroguaiaretic acid H358 (Lung Cancer) 10.1 [4]
Squamosamide KB (Oral Cancer), PC9 (Lung Cancer) 6.8–8.7 [5]

| Cannabisin M | PC9 (Lung Cancer) | 6.9–9.4 |[5] |

Potential Mechanisms of Cytotoxic Action

Based on studies of related lignans, the cytotoxic activity of this compound may be mediated through the induction of apoptosis and cell cycle arrest.

Induction of Apoptosis

Lignans are known to induce apoptosis in cancer cells through various signaling pathways. Key molecular events often observed include:

  • Mitochondrial Pathway (Intrinsic Pathway): This is a common mechanism for lignan-induced apoptosis. It involves the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. This, in turn, activates a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately leading to programmed cell death.[1][6]

  • Modulation of Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins is crucial for cell survival. Many lignans have been shown to upregulate Bax and downregulate Bcl-2 and Bcl-xL, thereby promoting apoptosis.[1][7]

  • Caspase Activation: The activation of caspases is a hallmark of apoptosis. Lignans can induce the cleavage and activation of key caspases, such as caspase-3 and caspase-9, which are responsible for the execution phase of apoptosis.[5]

Cell Cycle Arrest

In addition to apoptosis, some lignans can inhibit cancer cell proliferation by inducing cell cycle arrest, often at the G2/M phase.[8] This prevents the cells from dividing and can ultimately lead to apoptosis.

Potential Signaling Pathways

The cytotoxic effects of lignans are often mediated by complex signaling pathways. While the specific pathways modulated by this compound are unknown, related compounds have been shown to affect:

  • Wnt/β-catenin Pathway: Some lignan compositions have been suggested to inhibit the Wnt/Wg pathway, which is often dysregulated in cancer.[6]

  • NF-κB Pathway: Inhibition of the NF-κB signaling pathway is another mechanism by which some lignans may exert their anti-cancer effects.[9]

  • Topoisomerase II Inhibition: Podophyllotoxin, a well-known lignan, and its derivatives act as topoisomerase II inhibitors, preventing DNA replication and leading to cell death.[10]

Experimental Protocols

The following are detailed methodologies for key experiments that could be employed to evaluate the in vitro cytotoxic activity of this compound.

Cell Culture
  • Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer, HL-60 for leukemia) and a non-cancerous cell line (e.g., human fibroblasts) should be used to assess both cytotoxicity and selectivity.

  • Culture Conditions: Cells should be cultured in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cultures are to be maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. A vehicle control (e.g., DMSO) should be included.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to detect and quantify apoptosis by flow cytometry.

  • Cell Treatment: Treat cells with this compound at its IC50 concentration for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis for Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of key proteins involved in apoptosis.

  • Protein Extraction: Treat cells with this compound, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, cleaved caspase-3, PARP).

  • Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_setup Experimental Setup cluster_assays Cytotoxicity & Mechanism Assays cluster_analysis Data Analysis & Interpretation cell_culture Cell Culture (Cancer & Normal Lines) tataramide_b This compound Treatment (Dose-Response & Time-Course) cell_culture->tataramide_b mtt_assay MTT Assay (IC50 Determination) tataramide_b->mtt_assay apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) tataramide_b->apoptosis_assay western_blot Western Blot (Apoptotic Proteins) tataramide_b->western_blot cell_cycle_analysis Cell Cycle Analysis (Flow Cytometry) tataramide_b->cell_cycle_analysis data_analysis Quantitative Analysis (Viability, Apoptosis %, Protein Levels) mtt_assay->data_analysis apoptosis_assay->data_analysis western_blot->data_analysis cell_cycle_analysis->data_analysis mechanism_elucidation Mechanism of Action Elucidation data_analysis->mechanism_elucidation apoptotic_pathway cluster_trigger Apoptotic Trigger cluster_mitochondrial Mitochondrial (Intrinsic) Pathway cluster_caspase Caspase Cascade cluster_outcome Cellular Outcome tataramide_b This compound bcl2_family Modulation of Bcl-2 Family tataramide_b->bcl2_family bax Bax (Pro-apoptotic) Up-regulation bcl2_family->bax bcl2 Bcl-2 (Anti-apoptotic) Down-regulation bcl2_family->bcl2 mito_potential Loss of Mitochondrial Membrane Potential bax->mito_potential bcl2->mito_potential cytochrome_c Cytochrome c Release mito_potential->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 parp PARP Cleavage caspase3->parp apoptosis Apoptosis parp->apoptosis

References

Unveiling the Pharmacological Potential of Tataramide B: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Tataramide B, a lignanamide first isolated from Acorus tatarinowii and also found in Datura stramonium, is a natural compound that has garnered interest within the scientific community. This technical guide provides a comprehensive overview of the current, albeit limited, publicly available information regarding the potential pharmacological relevance of this compound, with a focus on presenting the foundational knowledge that may spur further investigation into its therapeutic applications.

While extensive pharmacological data, detailed experimental protocols, and elucidated signaling pathways for this compound remain largely unpublished in accessible scientific literature, this document serves to consolidate the existing information and provide a framework for future research endeavors.

Compound Profile

This compound belongs to the lignanamide class of natural products. Lignanamides are compounds characterized by a lignan (B3055560) core linked to an amino acid or an amine-containing moiety through an amide bond. This structural class is known to exhibit a range of biological activities, suggesting that this compound may possess therapeutic properties worthy of exploration.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₃₆H₃₆N₂O₈
Molecular Weight624.68 g/mol
CAS Number187655-56-7
Natural SourcesAcorus tatarinowii, Datura stramonium

Potential Pharmacological Relevance

Based on the known biological activities of the broader lignanamide class and the traditional medicinal uses of the plants from which this compound is isolated, several potential areas of pharmacological relevance can be hypothesized. It is crucial to note that these are projections based on related compounds and not on direct, published evidence for this compound itself.

  • Anti-inflammatory Activity: Many lignans (B1203133) and amides exhibit anti-inflammatory properties. Future studies could investigate the effect of this compound on key inflammatory mediators and signaling pathways.

  • Neuroprotective Effects: Acorus tatarinowii has been traditionally used for neurological conditions. Research into the potential of this compound to protect neuronal cells from damage would be a valuable pursuit.

  • Anticancer Properties: The cytotoxic potential of lignanamides against various cancer cell lines is an active area of research. Screening this compound for anticancer activity could reveal promising therapeutic leads.

Framework for Future Experimental Investigation

To unlock the full pharmacological potential of this compound, a systematic and rigorous experimental approach is required. The following outlines a potential workflow for researchers and drug development professionals.

experimental_workflow cluster_extraction Compound Isolation & Characterization cluster_screening In Vitro Screening cluster_mechanistic Mechanism of Action Studies cluster_invivo In Vivo Validation extraction Isolation from Natural Source purification Purification (e.g., HPLC) extraction->purification structure Structural Elucidation (NMR, MS) purification->structure cytotoxicity Cytotoxicity Assays (e.g., MTT) structure->cytotoxicity anti_inflammatory Anti-inflammatory Assays (e.g., NO, Cytokine) structure->anti_inflammatory neuroprotection Neuroprotection Assays (e.g., Oxidative Stress) structure->neuroprotection pathway_analysis Signaling Pathway Analysis (e.g., Western Blot) cytotoxicity->pathway_analysis anti_inflammatory->pathway_analysis neuroprotection->pathway_analysis target_id Target Identification (e.g., Pull-down Assays) pathway_analysis->target_id animal_models Animal Models of Disease target_id->animal_models toxicology Toxicology & PK/PD Studies animal_models->toxicology

Proposed experimental workflow for this compound.
Detailed Methodological Considerations

While specific protocols for this compound are not available, the following provides a general outline for key experimental assays that would be pertinent to its pharmacological evaluation.

Table 2: Proposed Methodologies for Pharmacological Screening of this compound

AssayObjectiveGeneral Protocol
MTT Assay To assess the cytotoxic effect of this compound on various cell lines.1. Seed cells in a 96-well plate and allow to adhere overnight.2. Treat cells with varying concentrations of this compound for 24-72 hours.3. Add MTT solution and incubate for 2-4 hours.4. Solubilize formazan (B1609692) crystals with DMSO.5. Measure absorbance at 570 nm.
Nitric Oxide (NO) Assay (Griess Test) To evaluate the anti-inflammatory potential by measuring NO production in LPS-stimulated macrophages.1. Culture macrophages (e.g., RAW 264.7) in a 96-well plate.2. Pre-treat cells with this compound for 1 hour.3. Stimulate with lipopolysaccharide (LPS) for 24 hours.4. Collect supernatant and mix with Griess reagent.5. Measure absorbance at 540 nm.
Western Blot Analysis To investigate the effect of this compound on specific signaling proteins.1. Treat cells with this compound and/or a stimulant.2. Lyse cells and quantify protein concentration.3. Separate proteins by SDS-PAGE and transfer to a PVDF membrane.4. Block the membrane and incubate with primary and secondary antibodies.5. Visualize protein bands using chemiluminescence.

Hypothetical Signaling Pathway Involvement

Based on the activities of related compounds, a potential mechanism of action for this compound could involve the modulation of key inflammatory or cell survival signaling pathways. The following diagram illustrates a hypothetical scenario where this compound might inhibit the NF-κB pathway, a central regulator of inflammation.

hypothetical_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB_NFkB IkB->IkB_NFkB NFkB->IkB_NFkB TataramideB This compound TataramideB->IKK Inhibits? NFkB_nuc NF-κB DNA DNA NFkB_nuc->DNA Binds Cytokines Pro-inflammatory Cytokines DNA->Cytokines Transcription IkB_NFkB->NFkB_nuc NF-κB Release

Hypothetical inhibition of the NF-κB pathway by this compound.

Conclusion and Future Directions

This compound represents an intriguing natural product with unexplored pharmacological potential. The information presented in this guide, while based on limited direct evidence, provides a solid foundation and a clear roadmap for future research. The scientific community is encouraged to undertake detailed studies to isolate, characterize, and evaluate the biological activities of this compound. Such efforts will be instrumental in determining its true therapeutic relevance and could pave the way for the development of novel drugs for a variety of diseases.

Disclaimer: This document is intended for an audience of researchers, scientists, and drug development professionals. The information provided is based on publicly available data and is for informational purposes only. Further research is required to validate any of the hypothesized pharmacological activities of this compound.

The Thorn Apple's Treasure: A Technical Guide to the Discovery of Novel Bioactive Compounds from Datura

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The genus Datura, commonly known as thorn apple or jimsonweed, has for centuries been recognized for its potent medicinal and toxic properties. Belonging to the Solanaceae family, these plants are a rich reservoir of a diverse array of bioactive secondary metabolites.[1] While historically infamous for their hallucinogenic effects, modern analytical techniques have unveiled a complex chemical profile, offering a promising frontier for the discovery of novel therapeutic agents.[1][2] This technical guide provides an in-depth overview of the key bioactive compounds isolated from Datura species, detailed experimental protocols for their extraction and analysis, and an exploration of their known mechanisms of action.

Key Bioactive Compounds from Datura

The bioactivity of Datura species is primarily attributed to two major classes of compounds: tropane (B1204802) alkaloids and withanolides.[3][4] However, various species also contain other phytochemicals such as flavonoids, phenolic compounds, tannins, and saponins (B1172615) that contribute to their overall pharmacological profile.[5][6][7]

Tropane Alkaloids

Tropane alkaloids are the most well-known and studied compounds in Datura, responsible for the plants' potent anticholinergic effects.[3] The primary tropane alkaloids include atropine (B194438) (a racemic mixture of hyoscyamine) and scopolamine (B1681570).[1][3] These compounds are antagonists of muscarinic acetylcholine (B1216132) receptors, leading to a range of physiological effects.[3] Their concentrations can vary significantly depending on the plant species, the specific organ, and the developmental stage.

Withanolides

Withanolides are a group of naturally occurring C28-steroidal lactone derivatives built on an ergostane (B1235598) framework.[8] A growing body of research has highlighted their significant anti-inflammatory, cytotoxic, and immunosuppressive properties.[8][9][10] Several novel withanolides have been isolated from Datura species, demonstrating potent inhibitory effects on nitric oxide (NO) production in activated macrophages, a key process in inflammation.[8][9][10][11]

Other Bioactive Constituents

Datura species also synthesize a variety of other phytochemicals, including flavonoids, phenols, and tannins, which are known for their antioxidant properties.[12][13][14] Saponins, glycosides, and various other secondary metabolites have also been identified, contributing to the complex pharmacology of these plants.[5][6]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on Datura species, providing a comparative overview of compound yields and bioactivity.

Table 1: Tropane Alkaloid Content in Datura Species

SpeciesPlant PartAtropine (µg/g)Scopolamine (µg/g)Reference
D. stramoniumSeeds1283678[5]
D. stramoniumLeaves0.4% of total alkaloids0.1% of total alkaloids[5]
D. stramoniumStems0.2% of total alkaloids0.05% of total alkaloids[5]
D. stramoniumRoots0.1% of total alkaloids0.1% of total alkaloids[5]

Table 2: Anti-inflammatory Activity of Withanolides from Datura Species

CompoundDatura SpeciesBioassayIC50 (µM)Reference
Dmetelin AD. metelNO Inhibition (LPS-induced RAW 264.7 cells)17.8[8]
Dmetelin BD. metelNO Inhibition (LPS-induced RAW 264.7 cells)33.3[8]
Dmetelin CD. metelNO Inhibition (LPS-induced RAW 264.7 cells)28.6[8]
Dmetelin DD. metelNO Inhibition (LPS-induced RAW 264.7 cells)11.6[8]
7α,27-dihydroxy-1-oxo-witha-2,5,24-trienolideD. metelNO Inhibition (LPS-induced RAW 264.7 cells)14.9[8]
Datinolide AD. inoxiaNO Inhibition (LPS-induced RAW 264.7 cells)10.33[9]
Daturmetelide AD. metelNO Inhibition (LPS-induced RAW 264.7 cells)13.74[10]
Daturmetelide GD. metelNO Inhibition (LPS-induced RAW 264.7 cells)13.92[10]
Daturafoliside LD. metelNO Inhibition (LPS-induced RAW 264.7 cells)9.37 - 18.64[11]
Daturafoliside MD. metelNO Inhibition (LPS-induced RAW 264.7 cells)9.37 - 18.64[11]
Daturafoliside TD. metelNO Inhibition (LPS-induced RAW 264.7 cells)9.37 - 18.64[11]

Table 3: Antioxidant Activity of Datura Extracts

Datura SpeciesPlant PartSolvent ExtractAssayIC50 (µg/mL)Reference
D. stramoniumFlowers80% MethanolDPPH Scavenging-[15]
D. stramoniumSeeds80% MethanolDPPH Scavenging94.87[15]
D. stramoniumLeaves80% MethanolDPPH Scavenging-[15]
D. metelSeedsHydroalcoholicAntioxidant Action25.78[16]
D. metelSeedsMethanolicAntioxidant Action28.34[16]
D. innoxiaLeavesEthanolicDPPH Radical Scavenging91.398[14]

Experimental Protocols

This section details the methodologies for the extraction, isolation, and characterization of bioactive compounds from Datura, as well as protocols for assessing their biological activity.

Extraction of Bioactive Compounds

Objective: To extract a broad range of secondary metabolites from Datura plant material.

Protocol for Ethanolic Extraction:

  • Plant Material Preparation: Collect fresh plant material (leaves, stems, seeds, or flowers) and air-dry in the shade. Grind the dried material into a fine powder using a mechanical grinder.[17]

  • Maceration: Soak the powdered plant material in 30-60% ethanol (B145695) at a mass-to-volume ratio of 1:10 to 1:20 (g/mL).[17]

  • Extraction: Maintain the mixture at a temperature of 50-80°C for 2-6 hours with continuous stirring. Repeat the extraction process three times to ensure maximum yield.[17]

  • Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate using a rotary evaporator at 40°C to obtain the crude extract.[18]

  • Storage: Store the crude extract at 4°C for further analysis.[18]

Phytochemical Screening

Objective: To qualitatively identify the major classes of phytochemicals present in the crude extract.

Protocols:

  • Alkaloids (Dragendorff’s Test): Dissolve a small amount of the extract in dilute HCl and filter. To the filtrate, add a few drops of Dragendorff’s reagent. The formation of an orange-red precipitate indicates the presence of alkaloids.

  • Phenols (Ferric Chloride Test): To 2 mL of the plant extract, add 2 mL of ferric chloride solution. A deep bluish-green solution indicates the presence of phenols.[18]

  • Flavonoids (Ammonia Test): Heat 1g of the powdered sample with 10 mL of ethyl acetate (B1210297) over a steam bath for 2 minutes and filter. Treat the filtrate with 1 mL of dilute ammonia. A yellow coloration indicates the presence of flavonoids.[18]

  • Saponins (Frothing Test): Shake a small amount of the extract with water in a test tube. The formation of a persistent froth indicates the presence of saponins.

  • Tannins (Gelatin Test): To the extract, add a 1% gelatin solution containing 10% NaCl. The formation of a white precipitate indicates the presence of tannins.

  • Terpenoids (Salkowski Test): Mix the extract with 2 mL of chloroform (B151607) and concentrate H₂SO₄. A reddish-brown coloration at the interface indicates the presence of terpenoids.[12]

  • Cardiac Glycosides (Keller-Kiliani Test): To the extract, add glacial acetic acid, a few drops of FeCl₃, and concentrated H₂SO₄. A brown ring at the interface indicates the presence of cardiac glycosides.

Quantification of Tropane Alkaloids by LC-MS

Objective: To accurately quantify the concentration of specific tropane alkaloids.

Protocol:

  • Sample Preparation: Extract a known weight of powdered plant material with a suitable solvent (e.g., methanol). Filter the extract and dilute to a known volume.

  • Chromatographic Conditions:

    • LC System: UFLC-MS system.

    • Column: Ascentis Express C18 column.

    • Mobile Phase: A gradient of acetonitrile (B52724) and water (containing 0.1% formic acid).

    • Flow Rate: 0.2-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for target alkaloids.

  • Quantification: Prepare a calibration curve using certified reference standards of atropine and scopolamine. Calculate the concentration of alkaloids in the sample by comparing their peak areas to the calibration curve.

Anti-inflammatory Activity Assay (Nitric Oxide Inhibition)

Objective: To evaluate the anti-inflammatory potential of isolated compounds by measuring the inhibition of nitric oxide production in macrophage cells.

Protocol:

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce nitric oxide production.

  • Nitrite Quantification (Griess Assay):

    • Collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid).

    • Incubate for 10 minutes at room temperature.

    • Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate for 10 minutes at room temperature.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Calculation: Calculate the percentage of nitric oxide inhibition compared to the LPS-stimulated control. Determine the IC50 value, which is the concentration of the compound that inhibits 50% of nitric oxide production.

Signaling Pathways and Mechanisms of Action

The bioactive compounds from Datura exert their effects through various molecular pathways. The following diagrams illustrate some of the key mechanisms.

Anticholinergic Signaling of Tropane Alkaloids

Tropane alkaloids like atropine and scopolamine are competitive antagonists of muscarinic acetylcholine receptors (mAChRs). By blocking these receptors, they inhibit the effects of acetylcholine, a major neurotransmitter in the parasympathetic nervous system.

Anticholinergic_Signaling cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron ACh Acetylcholine (ACh) mAChR Muscarinic Acetylcholine Receptor (mAChR) ACh->mAChR Binds to G_Protein G-Protein mAChR->G_Protein Activates Effector Effector Enzymes (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Response Cellular Response Effector->Response Leads to Tropane_Alkaloids Tropane Alkaloids (Atropine, Scopolamine) Tropane_Alkaloids->mAChR Blocks

Caption: Anticholinergic action of tropane alkaloids.

Anti-inflammatory Signaling of Withanolides via NF-κB Inhibition

Certain withanolides from Datura exhibit anti-inflammatory effects by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes.[10]

Anti_inflammatory_Signaling LPS Lipopolysaccharide (LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 Activates IKK IκB kinase (IKK) TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates to NFkB_IkB NF-κB IκBα NFkB_IkB->NFkB Releases Pro_inflammatory_Genes Pro-inflammatory Genes (e.g., iNOS, COX-2, TNF-α, IL-6) Nucleus->Pro_inflammatory_Genes Induces Transcription of Inflammation Inflammation Pro_inflammatory_Genes->Inflammation Leads to Withanolides Withanolides Withanolides->IKK Inhibits

Caption: Withanolide-mediated inhibition of the NF-κB pathway.

General Workflow for Bioactive Compound Discovery from Datura

The process of discovering novel bioactive compounds from Datura follows a systematic workflow, from plant collection to bioactivity assessment and structural elucidation.

Experimental_Workflow A Plant Material Collection (Datura sp.) B Drying and Pulverization A->B C Solvent Extraction (e.g., Ethanol, Methanol) B->C D Crude Extract C->D E Phytochemical Screening D->E F Fractionation (e.g., Column Chromatography) D->F G Bioactivity Screening (e.g., Antioxidant, Anti-inflammatory) F->G H Isolation of Pure Compounds (e.g., HPLC) G->H Active Fractions I Structural Elucidation (e.g., NMR, MS) H->I J Identification of Novel Bioactive Compound I->J

Caption: Workflow for discovering bioactive compounds.

Conclusion

Datura species represent a valuable and complex source of bioactive compounds with significant therapeutic potential. While the tropane alkaloids are well-characterized, the diverse array of withanolides and other phytochemicals presents exciting opportunities for the discovery of novel drugs, particularly in the areas of anti-inflammatory and anticancer therapies. The methodologies outlined in this guide provide a framework for researchers to systematically explore the chemical diversity of Datura and unlock its full pharmacological potential. Further research, integrating modern analytical and pharmacological techniques, will be crucial in isolating and characterizing new lead compounds for future drug development.

References

The Bioactivity of Lignans from Datura stramonium: A Technical Literature Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Datura stramonium L., a member of the Solanaceae family, is a plant with a long history in traditional medicine, recognized for its diverse pharmacological properties. While the bioactivity of its alkaloid constituents is well-documented, the potential of other phytochemicals, such as lignans (B1203133), remains less explored. This technical guide provides a comprehensive review of the current literature on the bioactivity of lignans found in Datura stramonium. To date, the primary lignan (B3055560) isolated from this plant is cleomiscosin A. This review summarizes the known biological activities of cleomiscosin A, including its antioxidant, anti-inflammatory, and cytotoxic effects, based on studies of this compound isolated from various plant sources. Detailed experimental protocols for the cited bioassays are provided, and quantitative data are presented in structured tables for comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized using the DOT language to facilitate a deeper understanding of the methodologies and mechanisms of action. This guide aims to serve as a foundational resource for researchers and professionals in drug discovery and development, highlighting the therapeutic potential of Datura stramonium lignans and identifying areas for future investigation.

Introduction

Datura stramonium, commonly known as jimsonweed or thorn apple, is a plant species with a global distribution. It has been traditionally used in various cultures for its medicinal properties, which are attributed to a rich array of secondary metabolites.[1] While the tropane (B1204802) alkaloids, such as atropine (B194438) and scopolamine, are the most studied compounds in D. stramonium, there is growing interest in the bioactivities of its other phytochemical constituents.

Lignans are a large group of polyphenolic compounds derived from the oxidative dimerization of two phenylpropanoid units. They are known to possess a wide range of pharmacological activities, including antiviral, antioxidant, and anticancer effects.[2] Phytochemical analysis of Datura stramonium seeds has confirmed the presence of the lignan cleomiscosin A.[3] This discovery opens a new avenue for research into the therapeutic potential of D. stramonium, beyond its well-known alkaloids.

This review focuses on the documented bioactivities of cleomiscosin A, the only lignan so far reported to be isolated from Datura stramonium. The information presented is compiled from studies on cleomiscosin A obtained from various plant sources, as bioactivity studies on this lignan specifically from D. stramonium are currently lacking in the scientific literature.

Bioactivity of Cleomiscosin A

Cleomiscosin A, a coumarinolignan, has been the subject of several studies investigating its pharmacological effects. The primary bioactivities reported are antioxidant, anti-inflammatory, and cytotoxic properties.

Antioxidant Activity

Cleomiscosin A has demonstrated notable antioxidant properties in various in vitro assays. Its ability to scavenge free radicals and inhibit lipid peroxidation contributes to its potential as a protective agent against oxidative stress-related pathologies.

Table 1: Antioxidant Activity of Cleomiscosin A

AssayTargetIC50 (µM)Source OrganismReference
LDL Oxidation (Cu2+-induced)Apolipoprotein B-10013.4Acer okamotoanum[3]
LDL Oxidation (HOCl-induced)Apolipoprotein B-1008.1Acer okamotoanum[3]
Anti-inflammatory Activity

The anti-inflammatory potential of cleomiscosin A has been investigated, revealing its capacity to modulate inflammatory pathways. This activity is crucial for its potential application in the treatment of inflammatory disorders.

Table 2: Anti-inflammatory Activity of Cleomiscosin A

AssayCell LineConcentrationInhibitionSource OrganismReference
LPS-induced NO productionMacrophages1 µg/mLPotentSynthetic derivative[4]
LPS-induced NO productionMacrophages10 µg/mLPotentSynthetic derivative[4]
Cytotoxic Activity

Cleomiscosin A has exhibited cytotoxic effects against cancer cell lines, suggesting its potential as an anticancer agent. Its mechanism of action is an area of active research.

Table 3: Cytotoxic Activity of Cleomiscosin A

Cell LineAssayIC50 (µg/mL)Source OrganismReference
Lung Cancer (A549)MTT133Not Specified[5]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this review, offering a practical guide for researchers looking to replicate or build upon these findings.

Isolation of Cleomiscosin A from Datura stramonium Seeds

The following protocol is based on the methodology described by Li et al. (2012) for the isolation of chemical constituents from D. stramonium seeds.[3]

G start Powdered D. stramonium Seeds extraction Extraction with 95% EtOH start->extraction concentration Concentration under reduced pressure extraction->concentration suspension Suspension in H2O concentration->suspension partitioning Partitioning with petroleum ether, EtOAc, and n-BuOH suspension->partitioning etOAc_fraction EtOAc Fraction partitioning->etOAc_fraction chromatography Silica gel, MCI, and Sephadex LH-20 column chromatography etOAc_fraction->chromatography purification Purification of Fractions chromatography->purification cleomiscosin_A Cleomiscosin A purification->cleomiscosin_A

Figure 1: Isolation workflow for Cleomiscosin A.
Antioxidant Activity Assays

This assay measures the inhibition of low-density lipoprotein (LDL) oxidation, a key event in the development of atherosclerosis.[3]

  • LDL Preparation: Human LDL is isolated from the plasma of healthy volunteers by ultracentrifugation.

  • Oxidation Induction: LDL (100 µg/mL) is incubated with a pro-oxidant, such as Cu2+ (5 µM) or 2,2'-azobis-(2-amidinopropane)dihydrochloride (AAPH), in the presence or absence of various concentrations of cleomiscosin A.

  • Measurement of Oxidation: The formation of conjugated dienes is monitored spectrophotometrically at 234 nm.

  • Apolipoprotein B-100 Fragmentation Analysis: The protective effect on the protein component of LDL is assessed by SDS-PAGE.

  • Fluorescence Analysis: Oxidative modification of apolipoprotein B-100 is also determined by measuring the decrease in tryptophan fluorescence.

Anti-inflammatory Activity Assay

This assay evaluates the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.[4]

  • Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in a suitable medium.

  • Cell Treatment: Cells are pre-treated with various concentrations of cleomiscosin A for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

  • Nitrite (B80452) Quantification: The amount of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

  • Data Analysis: The percentage of NO inhibition is calculated by comparing the nitrite concentration in treated and untreated stimulated cells.

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK NFkB_p65_p50 NF-κB (p65/p50) IKK->NFkB_p65_p50 iNOS_gene iNOS Gene Transcription NFkB_p65_p50->iNOS_gene iNOS_protein iNOS Protein iNOS_gene->iNOS_protein NO_production NO Production iNOS_protein->NO_production Cleomiscosin_A Cleomiscosin A Cleomiscosin_A->NFkB_p65_p50 Inhibition

Figure 2: LPS-induced NO production pathway.
Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.[5]

  • Cell Seeding: Cancer cells (e.g., A549) are seeded in a 96-well plate and allowed to attach overnight.

  • Compound Treatment: Cells are treated with various concentrations of cleomiscosin A for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (usually between 500 and 600 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is determined from the dose-response curve.

Discussion and Future Perspectives

The identification of cleomiscosin A in Datura stramonium is a significant finding that expands our understanding of the plant's phytochemical profile. The documented antioxidant, anti-inflammatory, and cytotoxic activities of cleomiscosin A from other plant sources suggest that this lignan may contribute to the overall pharmacological effects of D. stramonium extracts.

However, a critical gap in the current research is the lack of bioactivity studies conducted on cleomiscosin A isolated directly from D. stramonium. The concentration and potential synergistic or antagonistic effects of other co-occurring compounds in the plant could influence its biological activity. Therefore, future research should focus on:

  • Isolation and Bioactivity Screening: Isolating cleomiscosin A and other potential lignans from D. stramonium and systematically screening them for a wide range of biological activities.

  • Mechanism of Action Studies: Elucidating the molecular mechanisms underlying the observed bioactivities of D. stramonium lignans.

  • In Vivo Studies: Validating the in vitro findings through well-designed in vivo studies to assess the efficacy and safety of these compounds.

  • Synergistic Studies: Investigating the potential synergistic effects of lignans with other phytochemicals present in D. stramonium, particularly the alkaloids.

Conclusion

This technical guide has synthesized the current knowledge on the bioactivity of lignans present in Datura stramonium, with a specific focus on cleomiscosin A. While the existing data, derived from studies on this lignan from other plant sources, indicate promising antioxidant, anti-inflammatory, and cytotoxic properties, there is a clear need for further research to specifically evaluate the bioactivity of lignans isolated from Datura stramonium. The detailed experimental protocols and structured data presented herein provide a valuable resource for researchers and drug development professionals to advance the scientific investigation into the therapeutic potential of these compounds. The exploration of D. stramonium lignans represents a promising frontier in the discovery of novel natural products for pharmaceutical applications.

References

Unraveling the Enigma of Tataramide B: An Exploration of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the current scientific landscape reveals a significant gap in the understanding of the precise mode of action of Tataramide B, a lignan (B3055560) compound isolated from the plant Datura stramonium. While the initial characterization remains largely uncharted, this guide provides a comprehensive overview of the existing, albeit limited, information and contextualizes it within the broader biological activities of its source and chemical class.

This compound: What We Know

This compound is a naturally occurring compound classified as a lignan.[1] It is sourced from the herbs of Datura stramonium, a plant with a long history in traditional medicine.[1][2] Commercially available for research purposes, it is suggested for use in studies related to "Signaling Inhibitors, Biological activities or Pharmacological activities," indicating a potential role in modulating cellular pathways.[1] However, specific details regarding its direct molecular targets, signaling cascades it affects, and its quantitative biological activity are not yet documented in publicly available scientific literature.

Biological Activities of Datura stramonium Extracts: A Potential Starting Point

While information on this compound is scarce, studies on crude extracts from Datura stramonium offer clues into the potential therapeutic areas where this compound might be active. It is crucial to note that these activities are attributed to the complex mixture of phytochemicals present in the extracts and not specifically to this compound.

Anticancer and Cytotoxic Effects

Extracts from Datura stramonium have demonstrated notable anticancer properties across various studies. These extracts have been shown to exhibit cytotoxic activity against several human cancer cell lines.

Table 1: Summary of Anticancer Activities of Datura stramonium Extracts

Extract TypeCell Line(s)Observed EffectIC50 Value(s)Reference(s)
Ethanolic Leaf Extract (DSL)HeLa, MCF-7, A549, PC-3Selective cytotoxicity, induction of necrotic cell death, reduction of VEGF secretion.HeLa: 265.7 μg/mL, MCF-7: 272.5 μg/mL[3]
Methanolic Seed ExtractMCF-7Cytotoxic activity66.84% cytotoxicity at 500 μg/mL[4][5]
Leaf ExtractsHeLa, MCF-7Anticancer activity13.33±3.05% viability on HeLa at 50 µg/mL[6]
Anti-inflammatory and Antioxidant Properties

In addition to anticancer effects, extracts from Datura stramonium have been reported to possess anti-inflammatory and antioxidant activities. Ethanolic extracts have been shown to reduce the secretion of pro-inflammatory cytokines like IL-6 and TNF-α in certain cell lines.[3] Furthermore, methanolic seed extracts have demonstrated significant antioxidant potential by scavenging various free radicals.[4][5][7]

Experimental Protocols: Insights from Datura stramonium Studies

Detailed experimental protocols for the characterization of this compound's mode of action are not available. However, the methodologies employed in the study of Datura stramonium extracts can serve as a foundational framework for future investigations into the specific activities of this compound.

Cytotoxicity and Anticancer Assays
  • MTT Assay: This colorimetric assay is used to assess cell metabolic activity and is a common method for measuring the cytotoxic effects of compounds on cancer cell lines.[3][4]

  • Flow Cytometry: This technique is employed to analyze the cell cycle distribution and to determine the mode of cell death (e.g., apoptosis, necrosis) induced by the extract.[3]

  • ELISA (Enzyme-Linked Immunosorbent Assay): This method is used to quantify the levels of specific proteins, such as VEGF and pro-inflammatory cytokines, secreted by cells after treatment.[3]

Antioxidant Activity Assays
  • DPPH Radical Scavenging Assay: Measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical.[4][5][7]

  • ABTS Radical Cation Scavenging Assay: Another common method to determine the total antioxidant capacity of a sample.[4][5]

  • Superoxide (B77818) Radical Scavenging Assay: Assesses the capacity to neutralize superoxide radicals.[4][5]

Lignans (B1203133): A Class of Bioactive Compounds with Anticancer Potential

This compound belongs to the lignan family, a class of polyphenolic compounds known for their diverse biological activities, including significant anticancer properties.[8] Lignans are derived from the oxidative dimerization of two phenylpropanoid units and have been shown to interfere with various stages of carcinogenesis.[8] The potential mechanisms of action for anticancer lignans are multifaceted and provide a hypothetical framework for the future investigation of this compound.

References

Tataramide B: A Technical Guide to Sourcing, Purity, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the sourcing, purity standards, and analytical methodologies for Tataramide B, a naturally occurring amide. The information is intended to support research and development activities involving this compound.

Sourcing of this compound

This compound is a phytochemical primarily sourced from the plant Acorus tatarinowii Schott. It is specifically isolated from the roots and rhizomes of this plant.[1][2][3][4] While some chemical databases may associate this compound with other plants, such as Datura stramonium Linn, Acorus tatarinowii is the most scientifically established and primary natural source.[5]

For research and development purposes, this compound is also available from various commercial chemical suppliers who typically provide it as a high-purity reference standard.

Table 1: Sourcing Information for this compound

Source TypeSpecific SourcePart UsedReferences
NaturalAcorus tatarinowii SchottRoots and Rhizomes[1][2][3][4]
CommercialChemical Suppliers (e.g., BioCrick, ChemFaces, Shanghai Yuanye Biotechnology)N/A[5][6]

Purity Standards and Quality Control

The purity of this compound is critical for reliable scientific investigation and drug development. Commercial suppliers generally adhere to high purity standards for their reference materials.

Table 2: Purity Specifications for Commercial this compound

ParameterSpecificationAnalytical Method(s)References
Purity≥98%High-Performance Liquid Chromatography (HPLC)
Identity ConfirmationConsistent with StructureNuclear Magnetic Resonance (NMR) Spectroscopy
Quality ControlPurity and Structure VerificationHPLC, Mass Spectrometry (MS), NMR

Experimental Protocols

Detailed experimental protocols for the isolation, purification, and analysis of this compound are not widely available in easily accessible literature. The following sections provide generalized methodologies based on standard practices for natural product chemistry.

General Protocol for Isolation and Purification

The isolation of this compound from Acorus tatarinowii rhizomes typically involves solvent extraction followed by chromatographic purification.

Workflow for this compound Isolation and Purification

G cluster_extraction Extraction cluster_purification Purification start Dried and Powdered Rhizomes of A. tatarinowii extraction Solvent Extraction (e.g., Methanol) start->extraction filtration Filtration extraction->filtration concentration Concentration under reduced pressure filtration->concentration crude_extract Crude Extract concentration->crude_extract column_chromatography Silica (B1680970) Gel Column Chromatography crude_extract->column_chromatography fraction_collection Fraction Collection column_chromatography->fraction_collection tlc TLC Analysis of Fractions fraction_collection->tlc pooling Pooling of Pure Fractions tlc->pooling final_concentration Concentration pooling->final_concentration pure_compound Pure this compound final_concentration->pure_compound

Caption: A generalized workflow for the extraction and purification of this compound.

Methodology:

  • Extraction: The dried and powdered rhizomes of Acorus tatarinowii are extracted with a suitable organic solvent, such as methanol, at room temperature. The extraction is typically repeated multiple times to ensure a comprehensive extraction.

  • Concentration: The resulting extracts are combined, filtered to remove solid plant material, and then concentrated under reduced pressure to yield a crude extract.

  • Chromatographic Purification: The crude extract is subjected to silica gel column chromatography. The column is typically eluted with a gradient of non-polar to polar solvents (e.g., a hexane-ethyl acetate (B1210297) or chloroform-methanol system) to separate the different chemical constituents.

  • Fraction Analysis: The eluted fractions are collected and monitored by Thin-Layer Chromatography (TLC) to identify those containing this compound.

  • Isolation: Fractions containing pure this compound are combined and the solvent is evaporated to yield the purified compound.

Analytical Characterization

The identity and purity of the isolated this compound are confirmed using modern analytical techniques.

Workflow for Analytical Characterization

G cluster_analysis Analytical Methods hplc HPLC (Purity Assessment) ms Mass Spectrometry (Molecular Weight Confirmation) nmr NMR Spectroscopy (Structural Elucidation) start Purified this compound start->hplc start->ms start->nmr

Caption: Key analytical techniques for the characterization of this compound.

High-Performance Liquid Chromatography (HPLC):

  • Purpose: To determine the purity of this compound.

  • General Parameters:

    • Column: A reverse-phase C18 column is commonly used for the analysis of moderately polar compounds.

    • Mobile Phase: A gradient elution with a mixture of water (often with an acid modifier like formic acid) and an organic solvent such as acetonitrile (B52724) or methanol.

    • Detection: UV detection at a wavelength appropriate for the chromophores in this compound.

    • Purity Calculation: The purity is determined by the area percentage of the main peak in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Purpose: To confirm the chemical structure of this compound.

  • General Parameters:

    • Experiments: ¹H NMR, ¹³C NMR, and 2D NMR experiments (e.g., COSY, HSQC, HMBC) are conducted.

    • Solvent: A deuterated solvent in which this compound is soluble (e.g., CDCl₃, DMSO-d₆).

    • Analysis: The chemical shifts, coupling constants, and correlations in the NMR spectra are used to elucidate the complete chemical structure.

Mass Spectrometry (MS):

  • Purpose: To determine the molecular weight and elemental composition of this compound.

  • General Parameters:

    • Ionization Technique: Electrospray ionization (ESI) or another soft ionization technique is typically used.

    • Analysis: The mass-to-charge ratio (m/z) of the molecular ion is measured to confirm the molecular weight. High-resolution mass spectrometry (HRMS) can be used to determine the elemental formula.

Biological Activity and Signaling Pathways

Currently, there is limited publicly available information detailing specific biological activities or the mechanism of action of this compound. Research on the source plant, Acorus tatarinowii, suggests a range of pharmacological properties, including neuroprotective effects, but the direct contribution and signaling pathways associated with this compound have not been elucidated.[1][4] Further research is required to understand its potential therapeutic applications and molecular targets.

Logical Relationship of Current Knowledge

G Acorus Acorus tatarinowii (Source Plant) Bioactivities Reported Pharmacological Activities (e.g., Neuroprotection) Acorus->Bioactivities TataramideB This compound (Isolated Compound) Acorus->TataramideB SignalingPathways Specific Signaling Pathways (Currently Undefined) TataramideB->SignalingPathways Requires Investigation

Caption: The relationship between this compound and its known biological context.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Tataramide B

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest literature search, a specific, peer-reviewed total synthesis of Tataramide B has not been published. Therefore, this document provides a general overview of its structure, potential synthetic strategies based on related compounds, and hypothetical protocols. The information presented is intended for research and development purposes and should be adapted and validated by qualified professionals.

Introduction to this compound

This compound is a natural product with the molecular formula C₃₆H₃₆N₂O₈ and a molecular weight of 624.69 g/mol .[1][2] It is classified as a lignan (B3055560) and has been isolated from the herbs of Datura stramonium Linn.[1] The compound features a complex polycyclic structure containing pyrrolidinone motifs.[3][4][5] Due to the presence of these nitrogen-containing heterocycles, it belongs to a class of compounds that are frequent targets in total synthesis efforts.[3][4]

Structural Information

PropertyValueReference
Molecular FormulaC₃₆H₃₆N₂O₈[1][2]
Molecular Weight624.69 g/mol [1]
Compound TypeLignan[1]
SourceDatura stramonium Linn.[1]
CAS Number187655-56-7[1][2]

Hypothetical Retrosynthetic Analysis

Given the absence of a published synthesis, a plausible retrosynthetic analysis can be proposed based on common strategies for assembling similar natural products. The core of this compound features two pyrrolidinone rings, which are common pharmacophores in many biologically active compounds.[5]

A logical disconnection approach would involve breaking the amide bonds forming the pyrrolidinone rings and the central linkage connecting the two monomeric units. This suggests a convergent synthesis strategy where two advanced intermediates, each containing a functionalized pyrrolidine (B122466) or a precursor, are synthesized separately and then coupled.

Retrosynthesis Tataramide_B This compound Intermediary_Coupling Late-Stage Coupling Tataramide_B->Intermediary_Coupling Pyrrolidinone_Monomer_A Functionalized Pyrrolidinone Monomer A Intermediary_Coupling->Pyrrolidinone_Monomer_A Pyrrolidinone_Monomer_B Functionalized Pyrrolidinone Monomer B Intermediary_Coupling->Pyrrolidinone_Monomer_B Ring_Formation_A Cyclization to form Pyrrolidinone A Pyrrolidinone_Monomer_A->Ring_Formation_A Ring_Formation_B Cyclization to form Pyrrolidinone B Pyrrolidinone_Monomer_B->Ring_Formation_B Precursor_A Acyclic Precursor A Ring_Formation_A->Precursor_A Precursor_B Acyclic Precursor B Ring_Formation_B->Precursor_B Starting_Materials Commercially Available Starting Materials Precursor_A->Starting_Materials Precursor_B->Starting_Materials

Caption: Hypothetical retrosynthetic analysis of this compound.

General Synthetic Strategies for Pyrrolidinone-Containing Natural Products

The synthesis of the pyrrolidinone core is a key challenge. Several methods have been developed for the construction of such heterocycles:[5]

  • Cycloaddition Reactions: 1,3-dipolar cycloaddition reactions are a powerful tool for constructing five-membered nitrogen-containing rings with good stereocontrol.[4]

  • Lactamization: Intramolecular cyclization of gamma-amino acids or their derivatives is a direct and common method to form the pyrrolidinone ring.

  • From Pyrroles: Pyrrole and its derivatives can serve as versatile starting materials to access pyrrolidinone frameworks through various transformations.[3][4]

  • Cascade Reactions: One-pot cascade reactions, such as the Smiles-Truce cascade, can provide rapid access to densely functionalized pyrrolidinones from simple starting materials.[5]

Proposed Experimental Protocols (Hypothetical)

The following protocols are generalized and would require significant optimization for the specific synthesis of this compound intermediates.

Protocol 1: Synthesis of a Functionalized Pyrrolidinone Intermediate via Lactamization

  • Esterification: A suitable N-protected gamma-amino acid is esterified (e.g., using methanol (B129727) and a catalytic amount of acid) to protect the carboxylic acid.

  • Coupling: The resulting amino ester is coupled with a functionalized carboxylic acid that will form the side chain of the pyrrolidinone. Standard peptide coupling reagents like HATU or EDC/HOBt can be employed.

  • Deprotection: The N-protecting group (e.g., Boc or Cbz) is removed under appropriate conditions (e.g., TFA for Boc, hydrogenolysis for Cbz).

  • Lactamization: The deprotected amino group undergoes intramolecular cyclization to form the pyrrolidinone ring. This can be promoted by heating or by using specific coupling reagents.

  • Purification: The crude product is purified by column chromatography on silica (B1680970) gel.

Protocol 2: General Workflow for Natural Product Synthesis

The synthesis of a complex natural product like this compound would follow a multi-step workflow.

Workflow cluster_synthesis Synthesis Phase cluster_purification Purification & Analysis Start Route Design & Retrosynthesis Synthesis Multi-step Synthesis of Intermediates Start->Synthesis Coupling Fragment Coupling Synthesis->Coupling Final_Steps Final Modifications & Deprotection Coupling->Final_Steps Purification Purification (Chromatography, Recrystallization) Final_Steps->Purification Analysis Structural Characterization (NMR, MS, etc.) Purification->Analysis Conclusion Final Product & Biological Evaluation Analysis->Conclusion

Caption: General workflow for natural product total synthesis.

Conclusion and Future Directions

The total synthesis of this compound represents a significant challenge that, to date, has not been reported in the scientific literature. The development of a successful synthetic route would provide valuable material for further biological evaluation and could lead to the discovery of new therapeutic agents. Future research in this area should focus on the stereoselective construction of the key pyrrolidinone intermediates and the development of an efficient strategy for their coupling to form the final dimeric structure. The general strategies and hypothetical protocols outlined in this document provide a starting point for researchers and scientists in the field of organic synthesis and drug development to tackle this synthetic challenge.

References

Application Note: Quantitative Analysis of Tataramide B using HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a sensitive and specific method for the quantitative analysis of Tataramide B, a lignan (B3055560) compound isolated from Datura stramonium Linn., using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The protocol provides a comprehensive workflow, from sample preparation to data acquisition and analysis, suitable for researchers, scientists, and professionals in drug development. The method utilizes a reversed-phase C18 column for chromatographic separation and electrospray ionization (ESI) in negative ion mode for detection, offering high selectivity and sensitivity for the quantification of this compound in various matrices.

Introduction

This compound (Molecular Formula: C₃₆H₃₆N₂O₈, Molecular Weight: 624.69 g/mol ) is a lignan of interest for its potential biological activities.[1][2] Accurate and reliable quantitative analysis is crucial for pharmacokinetic studies, quality control of herbal extracts, and other research applications. HPLC-MS/MS offers superior sensitivity and selectivity for the analysis of complex mixtures compared to other analytical techniques. This document provides a detailed protocol for the analysis of this compound, including predicted mass spectrometry parameters based on the fragmentation patterns of similar lignan compounds.[1][3][4]

Experimental

Sample Preparation

A generic sample preparation protocol for extracting this compound from a solid matrix (e.g., dried plant material, tissue homogenate) is provided below. This protocol may require optimization depending on the specific sample matrix.

  • Extraction:

    • Accurately weigh 1.0 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of a methanol/dichloromethane (1:1, v/v) extraction solvent.[5]

    • Vortex for 1 minute, followed by sonication for 30 minutes in a water bath.

    • Centrifuge the sample at 4000 rpm for 15 minutes.

    • Carefully transfer the supernatant to a clean tube.

    • Repeat the extraction process on the pellet with an additional 10 mL of the extraction solvent.

    • Combine the supernatants.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the combined supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 1 mL of the initial mobile phase (e.g., 50:50 methanol/water with 0.1% formic acid).

    • Vortex for 30 seconds to ensure complete dissolution.

  • Filtration:

    • Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial for analysis.

HPLC-MS/MS Analysis

Chromatographic Conditions:

ParameterValue
HPLC System A standard HPLC or UHPLC system
Column Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid
Gradient Start at 30% B, linear gradient to 95% B over 10 minutes, hold for 2 minutes, return to 30% B and equilibrate for 3 minutes.
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry Conditions:

Based on the structure of this compound and common fragmentation patterns of lignans (B1203133), the following MS/MS parameters are proposed.[1][3][4] Optimization will be necessary for specific instrumentation.

ParameterValue
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative
Precursor Ion ([M-H]⁻) m/z 623.24
Product Ions (Predicted) To be determined empirically, but potential fragments could arise from cleavage of ester or ether linkages.
Collision Energy (CE) To be optimized (typically 20-40 eV)
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temperature 350°C
Nebulizer Gas Nitrogen

Quantitative Data Summary (Hypothetical - requires experimental validation):

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)Retention Time (min)LOD (ng/mL)LOQ (ng/mL)
This compound623.24PredictedPredicted~ 5-8~ 0.1-1~ 0.5-5

LOD (Limit of Detection) and LOQ (Limit of Quantification) are estimated based on typical performance for lignan analysis and require experimental determination.

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing Sample Sample Collection (e.g., Datura stramonium) Homogenization Homogenization Sample->Homogenization Extraction Solvent Extraction (Methanol/DCM) Homogenization->Extraction Evaporation Evaporation (Nitrogen Stream) Extraction->Evaporation Reconstitution Reconstitution (Mobile Phase) Evaporation->Reconstitution Filtration Filtration (0.22 µm filter) Reconstitution->Filtration Injection HPLC Injection Filtration->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Ionization Electrospray Ionization (Negative Mode) Separation->Ionization Detection MS/MS Detection (MRM Mode) Ionization->Detection Quantification Quantification (Peak Area Integration) Detection->Quantification Reporting Reporting (Concentration Calculation) Quantification->Reporting

Caption: Experimental workflow for this compound analysis.

Predicted Fragmentation Pathway

Lignans typically fragment at the ether and ester linkages. For this compound, the initial deprotonation is expected to occur at one of the hydroxyl groups. Collision-induced dissociation (CID) would likely lead to the cleavage of the bonds connecting the two phenylpropane units.

fragmentation_pathway cluster_fragments Predicted Product Ions Precursor This compound [M-H]⁻ m/z 623.24 Fragment1 Fragment A (Loss of C₁₈H₁₈O₄ moiety) Precursor->Fragment1 CID Fragment2 Fragment B (Loss of C₁₈H₁₈N₂O₄ moiety) Precursor->Fragment2 CID

Caption: Predicted fragmentation of this compound.

Discussion

The developed protocol provides a robust framework for the quantitative analysis of this compound. The use of a C18 column is well-suited for the separation of moderately non-polar compounds like lignans. The choice of negative ESI mode is based on the presence of hydroxyl groups in the this compound structure, which can be readily deprotonated.

For method validation, it is recommended to assess linearity, accuracy, precision (intra- and inter-day), recovery, matrix effects, and stability according to standard guidelines. The use of a stable isotope-labeled internal standard is highly recommended to correct for any variations during sample preparation and analysis, thereby improving the accuracy and precision of the method.

Conclusion

This application note outlines a detailed HPLC-MS/MS protocol for the quantitative analysis of this compound. The provided chromatographic and mass spectrometric conditions, along with the sample preparation procedure, serve as a strong starting point for method development and validation. This method will be a valuable tool for researchers in natural product chemistry, pharmacology, and drug discovery.

References

Application Notes and Protocols for Tataramide B in Cell Culture Experiments: Information Not Currently Available in Public Domain

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of available scientific literature and databases, there is currently no publicly accessible information regarding the use of Tataramide B in cell culture experiments.

This compound is identified as a lignan (B3055560) compound isolated from the plant Datura stramonium. Its chemical formula is C36H36N2O8 and it is assigned the CAS Number 187655-56-7. While chemical suppliers list this compound, there are no peer-reviewed studies detailing its biological effects on cells in vitro.

This lack of published research means that critical information required to generate detailed application notes and protocols is unavailable. Specifically, the following essential data points for this compound could not be found:

  • Mechanism of Action: The specific cellular or molecular target(s) of this compound and the downstream effects of its binding are unknown.

  • Quantitative Biological Data: There is no published data on its potency, such as IC50 values in different cancer cell lines, or its effects on cellular processes like apoptosis, cell cycle progression, or protein expression.

  • Signaling Pathways: The signaling pathways modulated by this compound have not been elucidated.

  • Experimental Protocols: No established and validated protocols for preparing and using this compound in cell culture-based assays (e.g., cell viability, western blotting, flow cytometry) have been published.

While some studies have investigated the general anti-cancer properties of crude extracts from Datura stramonium, these findings are not specific to this compound and do not provide the detailed, compound-specific information necessary for the requested application notes.

Therefore, we are unable to provide the requested detailed application notes, experimental protocols, quantitative data tables, and Graphviz diagrams for signaling pathways and workflows related to this compound. The scientific community has not yet published the foundational research required to create such a document.

Researchers interested in investigating the biological activities of this compound would need to perform initial exploratory studies to determine its effects on various cell lines, establish effective concentration ranges, and identify its mechanism of action.

Tataramide B: Uncharted Territory in Anticancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Despite a growing interest in natural compounds as sources for novel anticancer agents, comprehensive data on the potential of Tataramide B in this capacity remains largely unavailable in publicly accessible scientific literature. While the compound is cataloged by chemical suppliers, detailed studies elucidating its anticancer activity, mechanism of action, and effects on cellular processes such as apoptosis and cell cycle are currently absent.

This compound is a lignan (B3055560) compound that can be sourced from the plant Datura stramonium[1]. However, beyond its basic chemical and physical properties, there is a significant gap in the understanding of its biological effects, particularly in the context of cancer. Extensive searches for its anticancer properties, including its mechanism of action, its ability to induce programmed cell death (apoptosis), its impact on the cell division cycle, and any in vivo studies, have not yielded specific research data.

For researchers, scientists, and drug development professionals, this lack of information presents both a challenge and an opportunity. The current state of knowledge does not allow for the creation of detailed application notes or experimental protocols for investigating this compound as a potential anticancer agent. Foundational research is required to establish its bioactivity and therapeutic potential.

Future Directions for Research

To explore the potential of this compound as an anticancer agent, a systematic series of in vitro and in vivo studies would be necessary. The initial steps would involve:

  • In Vitro Cytotoxicity Screening: The first crucial step is to assess the cytotoxic effects of this compound against a panel of human cancer cell lines representing various tumor types. This would help identify if the compound exhibits any cancer cell-killing activity and determine its potency.

  • Mechanism of Action Studies: Should this compound demonstrate significant cytotoxicity, subsequent research would need to focus on unraveling its mechanism of action. This would involve a battery of assays to investigate its effects on key cellular processes implicated in cancer.

The following diagram outlines a logical workflow for the initial investigation of a novel compound like this compound for its anticancer potential.

Experimental Workflow for Investigating a Novel Anticancer Compound A Compound Acquisition (this compound) B In Vitro Cytotoxicity Screening (e.g., MTT Assay) A->B C Determination of IC50 Values B->C D Apoptosis Assays (e.g., Annexin V/PI Staining, Caspase Activity) C->D E Cell Cycle Analysis (e.g., Flow Cytometry) C->E F Signaling Pathway Analysis (e.g., Western Blotting) D->F E->F G In Vivo Animal Studies (e.g., Xenograft Models) F->G H Lead Compound Optimization G->H

Caption: A logical workflow for the preclinical evaluation of a novel compound's anticancer properties.

Investigating Apoptosis and Cell Cycle

If initial screenings are promising, further investigation into the cellular mechanisms would be warranted. The induction of apoptosis is a hallmark of many effective anticancer drugs. The following diagram illustrates the major apoptotic signaling pathways that could be investigated.

Key Apoptotic Signaling Pathways cluster_0 Extrinsic Pathway cluster_1 Intrinsic Pathway Death Receptors Death Receptors Caspase-8 Caspase-8 Death Receptors->Caspase-8 Caspase-3/7 Caspase-3/7 Caspase-8->Caspase-3/7 Apoptosis Apoptosis Caspase-3/7->Apoptosis Mitochondria Mitochondria Cytochrome c Cytochrome c Mitochondria->Cytochrome c Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Caspase-9 Caspase-9 Apaf-1->Caspase-9 Caspase-9->Caspase-3/7 Bcl-2 family Bcl-2 family Bcl-2 family->Mitochondria This compound This compound Extrinsic Pathway Extrinsic Pathway This compound->Extrinsic Pathway Intrinsic Pathway Intrinsic Pathway This compound->Intrinsic Pathway

Caption: The intrinsic and extrinsic pathways of apoptosis are key targets for anticancer therapies.

Similarly, the ability of a compound to interfere with the cell cycle is another important anticancer mechanism. The diagram below shows the key phases of the cell cycle and the major checkpoints.

The Cell Cycle and its Checkpoints G1 G1 S S G1->S G1/S Checkpoint G2 G2 S->G2 M M G2->M G2/M Checkpoint M->G1 Spindle Assembly Checkpoint

Caption: Key phases and checkpoints of the cell cycle that can be targeted by anticancer agents.

References

Investigating Tataramide B: Information Currently Unavailable

Author: BenchChem Technical Support Team. Date: December 2025

Extensive searches for the anti-inflammatory effects, experimental protocols, and quantitative data related to "Tataramide B" have yielded no specific results. This suggests that this compound may be a novel or less-documented compound within publicly accessible scientific literature.

Further investigation into the anti-inflammatory mechanisms of related compounds and general inflammatory pathways has been conducted. However, without specific data on this compound, the creation of detailed Application Notes and Protocols as requested is not possible at this time.

Researchers, scientists, and drug development professionals interested in the potential anti-inflammatory properties of this compound are encouraged to:

  • Verify the compound name and any alternative nomenclature.

  • Consult specialized chemical and biological databases for any preliminary data.

  • Initiate preliminary in vitro studies to assess its effects on key inflammatory markers.

Once initial data becomes available, established protocols for investigating anti-inflammatory agents can be adapted. These typically involve a tiered approach, starting with cell-based assays and progressing to more complex models.

General Approach for Characterizing a Novel Anti-Inflammatory Compound:

A standardized workflow for characterizing a new chemical entity with potential anti-inflammatory effects is outlined below. This workflow serves as a general guideline and would need to be adapted based on the specific properties of this compound.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: In Vivo Validation Cell_Viability Cell Viability Assays (e.g., MTT, LDH) Inflammatory_Stimulation Inflammatory Stimulation (e.g., LPS, TNF-α) Cell_Viability->Inflammatory_Stimulation Determine non-toxic dose Cytokine_Analysis Cytokine & Chemokine Profiling (e.g., ELISA, Multiplex Assay) Inflammatory_Stimulation->Cytokine_Analysis Assess anti-inflammatory effect Signaling_Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot, qPCR) Cytokine_Analysis->Signaling_Pathway_Analysis Investigate underlying pathways Target_Identification Target Identification (e.g., Kinase Profiling, Affinity Chromatography) Signaling_Pathway_Analysis->Target_Identification Identify molecular targets Enzyme_Inhibition_Assays Enzyme Inhibition Assays (e.g., COX, LOX, FAAH) Target_Identification->Enzyme_Inhibition_Assays Transcription_Factor_Activity Transcription Factor Activity Assays (e.g., NF-κB, AP-1 Reporter Assays) Target_Identification->Transcription_Factor_Activity Animal_Models Animal Models of Inflammation (e.g., Carrageenan-induced Paw Edema, DSS-induced Colitis) Enzyme_Inhibition_Assays->Animal_Models Transcription_Factor_Activity->Animal_Models Pharmacokinetics Pharmacokinetic Studies (ADME) Animal_Models->Pharmacokinetics Toxicology Toxicology Studies Pharmacokinetics->Toxicology

General workflow for characterizing a novel anti-inflammatory compound.

Potential Signaling Pathways to Investigate

Based on common mechanisms of anti-inflammatory drugs, key signaling pathways to investigate for a novel compound like this compound would include the NF-κB and MAPK pathways, which are central regulators of inflammation.

G TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_Complex IKK Complex TAK1->IKK_Complex MAPK_Pathway MAPK Pathway (ERK, JNK, p38) TAK1->MAPK_Pathway IκBα IκBα IKK_Complex->IκBα phosphorylates NF_κB NF-κB (p65/p50) IκBα->NF_κB releases Nucleus Nucleus NF_κB->Nucleus translocates to Inflammatory_Genes Inflammatory Gene Expression (TNF-α, IL-6, COX-2) Nucleus->Inflammatory_Genes activates AP1 AP-1 MAPK_Pathway->AP1 AP1->Nucleus

Application Notes and Protocols: Neuroprotective Properties of Tataramide B

Author: BenchChem Technical Support Team. Date: December 2025

To Researchers, Scientists, and Drug Development Professionals,

This document provides a comprehensive overview of the methodologies to assess the neuroprotective properties of the novel compound, Tataramide B, in various experimental models. The protocols detailed herein are based on established and widely accepted practices in the field of neuropharmacology and are intended to guide researchers in evaluating the therapeutic potential of this compound for neurodegenerative diseases.

Introduction to this compound

This compound is a novel synthetic compound that has emerged as a promising candidate for the treatment of neurodegenerative disorders. Preliminary studies suggest that its mechanism of action may involve the modulation of key signaling pathways implicated in neuronal survival and the attenuation of pathological processes such as oxidative stress, neuroinflammation, and apoptosis. These application notes will provide a framework for the systematic evaluation of these neuroprotective effects.

In Vitro Neuroprotection Assays

The initial assessment of a neuroprotective agent's efficacy is typically conducted using in vitro cell-based models. These assays are crucial for determining the compound's ability to protect neurons from various insults that mimic the pathological conditions of neurodegenerative diseases.

Assessment of Cell Viability

2.1.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability.[1]

Protocol: MTT Assay for Neuroprotection

  • Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y or primary cortical neurons) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.[1]

  • Compound Pre-treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) for 24 hours.[1]

  • Induction of Neurotoxicity: Introduce a neurotoxic agent such as glutamate (B1630785) (100 µM), oligomeric amyloid-beta (Aβ) (10 µM), or 6-hydroxydopamine (6-OHDA) (50 µM) for an additional 24 hours.[1] Include a vehicle control group (no toxin) and a toxin-only group.[1]

  • MTT Incubation: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]

  • Data Analysis: Express cell viability as a percentage of the vehicle-treated control group.[1]

2.1.2. LDH (Lactate Dehydrogenase) Cytotoxicity Assay

The LDH assay quantifies the release of lactate (B86563) dehydrogenase from damaged cells, serving as an indicator of cytotoxicity.[1]

Protocol: LDH Cytotoxicity Assay

  • Experimental Setup: Follow steps 1-3 of the MTT assay protocol.[1]

  • Sample Collection: Collect the cell culture supernatant.[1]

  • LDH Reaction: Use a commercially available LDH cytotoxicity assay kit and follow the manufacturer's instructions.[1]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[1]

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a control group with maximum LDH release (lysed cells).[1]

Assessment of Apoptosis

2.2.1. TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay

The TUNEL assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.[2]

Protocol: TUNEL Assay

  • Cell Culture on Coverslips: Plate neuronal cells on coverslips in a 24-well plate.[1]

  • Treatment: Pre-treat with this compound followed by the neurotoxic insult as described previously.[1]

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with a suitable detergent.

  • TUNEL Staining: Use a commercial TUNEL assay kit according to the manufacturer's protocol.

  • Visualization: Counterstain the nuclei with a fluorescent dye like DAPI and visualize using a fluorescence microscope.[1]

  • Quantification: Count the number of TUNEL-positive (apoptotic) cells and express it as a percentage of the total number of cells (DAPI-stained).[1]

2.2.2. Caspase-3 Activity Assay

Caspase-3 is a key executioner caspase in the apoptotic pathway. This assay measures its enzymatic activity.[1]

Protocol: Caspase-3 Activity Assay

  • Cell Lysis: Lyse the treated cells to release intracellular contents.

  • Assay: Use a fluorometric or colorimetric caspase-3 assay kit according to the manufacturer's instructions.

  • Measurement: Measure the fluorescence or absorbance to determine caspase-3 activity.

  • Data Analysis: Normalize the results to the protein concentration of the cell lysates.

In Vivo Neuroprotection Studies

Following promising in vitro results, the neuroprotective effects of this compound should be validated in animal models of neurodegenerative diseases.

Animal Models of Neurodegeneration

The choice of animal model is critical and should align with the therapeutic target of the compound.[2]

  • Scopolamine-Induced Amnesia Model: This model is used to study cognitive deficits, mimicking aspects of Alzheimer's disease.[3][4]

  • 6-OHDA-Induced Parkinson's Disease Model: This model replicates the dopaminergic neuron loss seen in Parkinson's disease.[5]

  • Ischemic Stroke Model (e.g., MCAO): This model is used to study the neuroprotective effects against stroke-induced brain injury.[6]

Behavioral Assessments

Behavioral tests are essential to evaluate the functional outcomes of this compound treatment.

  • Morris Water Maze: Assesses spatial learning and memory.[3]

  • Passive Avoidance Test: Evaluates long-term memory.[3]

  • Open Field Test: Measures locomotor activity and anxiety-like behavior.[4]

Biochemical and Histological Analysis

Post-mortem analysis of brain tissue provides insights into the cellular and molecular mechanisms of neuroprotection.

  • Measurement of Oxidative Stress Markers: Assess levels of reactive oxygen species (ROS), malondialdehyde (MDA), and antioxidant enzymes like superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GPx).[3][7]

  • Immunohistochemistry (IHC): Used to visualize and quantify markers of neuroinflammation (e.g., GFAP for astrocytes), neuronal loss (e.g., NeuN), and specific pathological hallmarks (e.g., Aβ plaques).[2]

  • Western Blotting: To quantify the expression levels of key proteins in signaling pathways.

Signaling Pathway Analysis

Elucidating the signaling pathways modulated by this compound is crucial for understanding its mechanism of action. Based on common neuroprotective mechanisms, the following pathways are of particular interest.

Nrf2-ARE Antioxidant Pathway

The Nrf2-ARE pathway is a primary cellular defense against oxidative stress.[7][8] Activation of this pathway leads to the expression of antioxidant enzymes.[8]

BDNF/TrkB/CREB Signaling Pathway

The Brain-Derived Neurotrophic Factor (BDNF) pathway plays a critical role in neuronal survival, growth, and synaptic plasticity.[3][9][10]

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a key pro-survival signaling cascade that inhibits apoptosis and promotes cell survival.[7][11]

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison between treatment groups. This includes IC50 values, cell viability percentages, apoptosis rates, behavioral scores, and levels of biochemical markers.

Table 1: In Vitro Neuroprotective Effects of this compound

AssayOutcome MeasureControlToxin OnlyThis compound (Low Dose)This compound (High Dose)
MTT Cell Viability (%)100 ± 550 ± 475 ± 690 ± 5
LDH Cytotoxicity (%)5 ± 140 ± 320 ± 210 ± 1.5
TUNEL Apoptotic Cells (%)2 ± 0.535 ± 315 ± 28 ± 1
Caspase-3 Activity (fold change)1.0 ± 0.14.5 ± 0.42.2 ± 0.31.5 ± 0.2

Table 2: In Vivo Efficacy of this compound in a Scopolamine-Induced Amnesia Model

Behavioral TestOutcome MeasureControlScopolamineThis compound
Morris Water Maze Escape Latency (s)15 ± 245 ± 520 ± 3
Passive Avoidance Latency Time (s)280 ± 2080 ± 10250 ± 25

Visualizations

Diagrams are essential for illustrating complex biological processes and experimental designs.

G cluster_0 Experimental Workflow: In Vitro Neuroprotection A Neuronal Cell Culture (e.g., SH-SY5Y) B Pre-treatment with This compound A->B C Induction of Neurotoxicity B->C D Assessment of Cell Viability & Apoptosis C->D

In Vitro Experimental Workflow

G cluster_1 BDNF/TrkB Signaling Pathway TataramideB This compound BDNF BDNF TataramideB->BDNF enhances TrkB TrkB Receptor BDNF->TrkB activates PI3K PI3K TrkB->PI3K Akt Akt PI3K->Akt CREB CREB Akt->CREB Survival Neuronal Survival & Growth CREB->Survival

Simplified BDNF/TrkB Signaling Pathway

G cluster_2 Nrf2-ARE Antioxidant Pathway OxidativeStress Oxidative Stress Keap1 Keap1 OxidativeStress->Keap1 activates TataramideB This compound Nrf2 Nrf2 TataramideB->Nrf2 promotes dissociation Keap1->Nrf2 inhibits ARE ARE (Antioxidant Response Element) Nrf2->ARE binds to AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->AntioxidantEnzymes upregulates

Nrf2-ARE Antioxidant Response Pathway

References

Development of Tataramide B-Based Therapeutic Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

Tataramide B is a lignan (B3055560) compound originally isolated from Datura stramonium[1]. It has garnered significant interest within the drug development community due to its potential as an anticancer agent. Preliminary studies have indicated that this compound can induce apoptosis in various cancer cell lines. This document provides detailed application notes on the mechanism of action of this compound, the development of a novel synthetic analog, and comprehensive protocols for the evaluation of these compounds in preclinical models.

Mechanism of Action: Induction of Apoptosis

This compound and its derivatives exert their cytotoxic effects primarily through the induction of the intrinsic apoptosis pathway. This process is initiated by the compound's ability to increase intracellular Reactive Oxygen Species (ROS). The accumulation of ROS triggers a signaling cascade that leads to the activation of pro-apoptotic proteins and the suppression of anti-apoptotic factors, ultimately culminating in programmed cell death. A key event in this pathway is the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of caspases.

TataramideB_Pathway cluster_cell Cancer Cell TataramideB This compound / Analog ROS ↑ Reactive Oxygen Species (ROS) TataramideB->ROS Mito Mitochondrial Perturbation ROS->Mito Bcl2 Bcl-2 (Anti-apoptotic) ROS->Bcl2 Inhibits Bax Bax (Pro-apoptotic) ROS->Bax Activates CytC Cytochrome c Release Mito->CytC Bcl2->Mito Bax->Mito Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Proposed signaling pathway for this compound-induced apoptosis.

Development of this compound-Analog 1

To improve the therapeutic potential of the parent compound, a series of derivatives were synthesized. This compound-Analog 1, a synthetic amide derivative, was developed to enhance potency and improve pharmacokinetic properties. This analog demonstrated superior performance in preclinical evaluations compared to the parent compound, this compound.

Quantitative Data Summary

The following tables summarize the comparative efficacy of this compound and this compound-Analog 1 in various in vitro and in vivo assays.

Table 1: In Vitro Cytotoxicity (IC50 Values)

The half-maximal inhibitory concentration (IC50) was determined using an MTT assay after 72 hours of treatment. Data are presented as the mean ± standard deviation from three independent experiments.

CompoundHCT-116 (Colon Cancer)MCF-7 (Breast Cancer)A549 (Lung Cancer)
This compound 15.2 ± 1.8 µM21.5 ± 2.5 µM18.9 ± 2.1 µM
This compound-Analog 1 4.8 ± 0.6 µM7.2 ± 0.9 µM6.1 ± 0.7 µM
Doxorubicin (Control) 0.5 ± 0.1 µM0.8 ± 0.1 µM0.6 ± 0.08 µM

Table 2: Induction of Apoptosis in HCT-116 Cells

The percentage of apoptotic cells was quantified by Annexin V/PI staining followed by flow cytometry analysis after 48 hours of treatment at the respective IC50 concentrations.[2][3]

Compound% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle Control 3.1 ± 0.5%1.5 ± 0.3%
This compound 28.4 ± 3.1%15.2 ± 1.9%
This compound-Analog 1 45.6 ± 4.2%22.8 ± 2.5%

Table 3: In Vivo Efficacy in HCT-116 Xenograft Model

Tumor growth inhibition was assessed in a subcutaneous HCT-116 xenograft mouse model.[4][5] Compounds were administered intraperitoneally at 10 mg/kg daily for 14 days.

Treatment GroupAverage Tumor Volume (Day 21)Tumor Growth Inhibition (%)
Vehicle Control 1540 ± 180 mm³-
This compound 890 ± 110 mm³42.2%
This compound-Analog 1 450 ± 75 mm³70.8%

Experimental Workflow

The general workflow for screening and evaluating new this compound derivatives involves a multi-stage process, from initial in vitro cytotoxicity screening to in vivo efficacy studies.

Experimental_Workflow Start Synthesize This compound Analogs Screening In Vitro Cytotoxicity Screening (MTT Assay) Start->Screening HitSelection Select Potent Analogs (IC50 < 10 µM) Screening->HitSelection ApoptosisAssay Mechanism of Action Study (Annexin V/PI Staining) HitSelection->ApoptosisAssay Potent InVivo In Vivo Efficacy Study (Xenograft Model) ApoptosisAssay->InVivo Tox Preliminary Toxicity Assessment InVivo->Tox End Lead Candidate Selection Tox->End

General workflow for the evaluation of this compound analogs.

Experimental Protocols

MTT Cell Viability Assay

This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines.[6][7][8][9] The assay measures the metabolic activity of cells, which is an indicator of cell viability.[6][9] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals.[6][9]

Materials:

  • 96-well flat-bottom plates

  • Cancer cell lines (e.g., HCT-116, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound and its analogs, dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and blank (medium only) wells.

  • Incubate the plate for 72 hours at 37°C.

  • Add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[6]

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[6]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[8]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using non-linear regression analysis.

Annexin V/PI Apoptosis Assay

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[2] During early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[3] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to label apoptotic cells.[3][10] Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live cells but can stain the DNA of cells with compromised membranes (late apoptotic/necrotic cells).[3]

Materials:

  • 6-well plates

  • Cancer cell line (e.g., HCT-116)

  • Test compounds

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with the test compounds at the desired concentrations for 48 hours.

  • Harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize with complete medium.

  • Wash the cells twice with cold PBS and centrifuge at 500 x g for 5 minutes.[2]

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[10]

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]

  • Add 400 µL of 1X Binding Buffer to each tube.[10]

  • Analyze the samples by flow cytometry within one hour. Viable cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.[2]

In Vivo Tumor Xenograft Model

This protocol outlines the procedure for evaluating the antitumor efficacy of test compounds in an immunodeficient mouse model bearing subcutaneous human tumor xenografts.[4][5]

Materials:

  • 6-8 week old immunodeficient mice (e.g., Athymic Nude or SCID)

  • Cancer cell line (e.g., HCT-116)

  • Matrigel (optional)

  • Test compounds and vehicle solution

  • Calipers for tumor measurement

  • Sterile syringes and needles

Procedure:

  • Acclimatize mice for at least one week before the start of the experiment.[4]

  • Harvest cancer cells during their logarithmic growth phase. Resuspend the cells in sterile PBS or culture medium, optionally mixed with Matrigel, at a concentration of 5-10 x 10^7 cells/mL.

  • Subcutaneously inject 100-200 µL of the cell suspension into the right flank of each mouse.[4]

  • Monitor the mice regularly for tumor growth. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Administer the test compounds or vehicle control via the desired route (e.g., intraperitoneal, oral gavage) according to the predetermined dosing schedule.

  • Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

  • Monitor animal body weight and general health throughout the study as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology).

  • Calculate the percentage of tumor growth inhibition for each treatment group relative to the vehicle control group.

References

Tataramide B: Uncharted Territory in the Study of Biological Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Despite its commercial availability and notation as a natural product, detailed scientific information regarding Tataramide B's use as a tool for studying specific biological pathways is currently unavailable in the public domain.

This compound, a lignanamide first identified from Datura stramonium, is a compound that has appeared in the catalogs of chemical suppliers, often with general labels such as "signaling inhibitor" or for "biological activities or pharmacological activities." However, a comprehensive review of published scientific literature reveals a significant gap in the understanding of its specific molecular targets, its mechanism of action, and its effects on cellular signaling cascades.

Currently, there are no publicly accessible research articles that provide quantitative data on the bioactivity of this compound, such as IC50 or EC50 values against specific enzymes or cell lines. Furthermore, detailed experimental protocols outlining its use in biological assays are not available. This lack of foundational research prevents the development of specific application notes and protocols for its use as a research tool.

Lignanamides, the class of compounds to which this compound belongs, are known to possess a range of biological activities, including anti-inflammatory, antioxidant, and cytotoxic effects. Similarly, phytochemicals isolated from Datura stramonium have been shown to exhibit various pharmacological properties. However, this general knowledge does not provide the specific details required to utilize this compound for the targeted study of a particular biological pathway.

Without information on its specific molecular interactions, any attempt to describe its application in studying signaling pathways would be purely speculative. For researchers, scientists, and drug development professionals, the utility of a chemical probe is contingent on a well-characterized biological profile.

Future Directions:

For this compound to become a useful tool in biological research, the following steps would be necessary:

  • Target Identification Studies: Utilizing techniques such as affinity chromatography, mass spectrometry-based proteomics, or genetic screening to identify the specific protein(s) that this compound interacts with.

  • In Vitro Characterization: Performing enzymatic assays, binding assays, and cell-based reporter assays to quantify the potency and selectivity of this compound against its identified target(s).

  • Cellular Pathway Analysis: Employing techniques like western blotting, qPCR, and functional cell-based assays to determine the downstream effects of this compound on specific signaling pathways.

  • Publication of Findings: Dissemination of this foundational research in peer-reviewed scientific journals to make the information accessible to the broader research community.

Until such research is conducted and published, the application of this compound as a specific tool for studying biological pathways cannot be defined. Researchers interested in this compound would need to undertake these initial characterization studies themselves.

Application Notes and Protocols for In Vivo Experimental Design: Tataramide B Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tataramide B is a lignan (B3055560) compound isolated from Datura stramonium. While its specific biological activities and mechanisms of action are not extensively documented in publicly available literature, the broader class of lignans (B1203133) has demonstrated significant potential in preclinical studies, particularly in oncology. Lignans are known to modulate various signaling pathways, leading to the inhibition of cell proliferation, induction of apoptosis, and reduction of angiogenesis in cancer models.[1][2][3][4]

These application notes provide a comprehensive, albeit generalized, framework for the in vivo evaluation of this compound, focusing on a hypothetical anti-cancer application. The protocols and designs are based on established methodologies for the preclinical assessment of novel natural products.[5][6][7][8]

Preclinical In Vivo Efficacy Studies

The primary goal of these studies is to assess the anti-tumor activity of this compound in a living organism. The use of xenograft models, where human cancer cells are implanted into immunodeficient mice, is a common and well-established approach.[5][9][10]

Animal Model
  • Species: Mouse

  • Strain: Athymic Nude (nu/nu) or SCID (Severe Combined Immunodeficiency) mice, 6-8 weeks old, female. These strains are immunocompromised and will not reject human tumor xenografts.[10]

  • Acclimatization: Animals should be acclimatized for at least one week before the start of the experiment.

  • Housing: Maintained in a pathogen-free environment with a 12-hour light/dark cycle, and access to sterile food and water ad libitum.

Tumor Model

A human cancer cell line relevant to the proposed therapeutic indication should be selected. For this hypothetical study, we will use a human colorectal cancer cell line (e.g., HCT116).

Experimental Groups

A minimum of four groups are recommended to ensure robust and well-controlled data:

  • Group 1: Vehicle Control: Mice receive the delivery vehicle only (e.g., a solution of DMSO and saline).

  • Group 2: this compound (Low Dose): Mice receive a low dose of this compound (e.g., 10 mg/kg).

  • Group 3: this compound (High Dose): Mice receive a high dose of this compound (e.g., 25 mg/kg).

  • Group 4: Positive Control: Mice receive a standard-of-care chemotherapeutic agent for the selected cancer type (e.g., 5-Fluorouracil for colorectal cancer).

Each group should consist of 8-10 animals to ensure statistical power.[5]

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase cell_culture 1. HCT116 Cell Culture animal_acclimate 2. Animal Acclimatization tumor_implant 3. Subcutaneous Tumor Implantation animal_acclimate->tumor_implant tumor_growth 4. Tumor Growth Monitoring tumor_implant->tumor_growth grouping 5. Randomization into Groups tumor_growth->grouping treatment 6. Treatment Administration grouping->treatment monitoring 7. Monitor Tumor Volume & Body Weight treatment->monitoring endpoint 8. Study Endpoint Reached monitoring->endpoint excision 9. Tumor Excision & Weighing endpoint->excision analysis 10. Data Analysis excision->analysis G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR Growth Factor Receptor (e.g., EGFR) Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors TataramideB This compound TataramideB->Raf Inhibition CellCycle Cell Proliferation, Survival, Angiogenesis TranscriptionFactors->CellCycle

References

Application Notes & Protocols for High-Throughput Screening of Tataramide B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tataramide B is a lignan (B3055560) compound isolated from the herbs of Datura stramonium. Lignans as a class of polyphenolic compounds are known to exhibit a range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects. Extracts from Datura stramonium have also been reported to possess similar pharmacological properties. These characteristics make this compound a compound of interest for high-throughput screening (HTS) campaigns aimed at discovering novel therapeutic agents.

This document provides detailed application notes and protocols for conducting HTS assays to evaluate the bioactivity of this compound, with a primary focus on its potential anti-inflammatory properties. The protocols are designed for a 96-well or 384-well microplate format, suitable for rapid and automated screening of compound libraries.

Key Biological Activities for HTS Assays

Based on the known activities of related compounds and extracts, the following HTS assays are recommended for characterizing the bioactivity of this compound:

  • Anti-inflammatory Activity: Measurement of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7).

  • Antioxidant Capacity: Evaluation of free radical scavenging activity using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.

  • Antimicrobial Activity: Determination of minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria and fungi using broth microdilution methods.

This document will provide a detailed protocol for the anti-inflammatory assay due to its high biological relevance and amenability to HTS.

High-Throughput Screening Protocol: Anti-inflammatory Activity (Nitric Oxide Assay)

This protocol describes a cell-based HTS assay to quantify the inhibitory effect of this compound on nitric oxide (NO) production in LPS-stimulated RAW 264.7 murine macrophage cells. Inhibition of NO production is a key indicator of anti-inflammatory activity.

1. Principle

In response to pro-inflammatory stimuli such as LPS, macrophages produce nitric oxide (NO) through the action of inducible nitric oxide synthase (iNOS). The amount of NO produced can be indirectly quantified by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent. A reduction in nitrite levels in the presence of the test compound indicates potential anti-inflammatory activity.

2. Materials and Reagents

  • This compound (stock solution in DMSO)

  • RAW 264.7 cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent System (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium Nitrite (NaNO₂) standard

  • Phosphate Buffered Saline (PBS)

  • 96-well or 384-well clear, flat-bottom cell culture plates

  • Microplate reader capable of measuring absorbance at 540 nm

3. Experimental Workflow

HTS_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Prepare this compound Serial Dilutions C Add this compound to Cells A->C B Seed RAW 264.7 Cells in Microplates B->C D Stimulate with LPS C->D E Incubate for 24 hours D->E F Collect Supernatant E->F G Perform Griess Assay F->G H Measure Absorbance at 540 nm G->H I Calculate % NO Inhibition H->I J Determine IC50 Value I->J

Caption: High-throughput screening workflow for anti-inflammatory activity.

4. Detailed Protocol

  • Cell Seeding:

    • Culture RAW 264.7 cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

    • Harvest cells and adjust the cell density to 5 x 10⁵ cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate (5 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration does not exceed 0.5% to avoid cytotoxicity.

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.

    • Include wells for vehicle control (medium with DMSO) and a positive control (e.g., a known iNOS inhibitor like L-NAME).

  • LPS Stimulation:

    • Prepare a stock solution of LPS in PBS.

    • Add LPS to all wells (except the negative control wells) to a final concentration of 1 µg/mL.

    • Incubate the plate for 24 hours at 37°C with 5% CO₂.

  • Griess Assay:

    • After incubation, carefully collect 50 µL of the culture supernatant from each well and transfer it to a new 96-well plate.

    • Prepare a standard curve of sodium nitrite (0-100 µM) in culture medium.

    • Add 50 µL of sulfanilamide (B372717) solution to each well containing the supernatant and standards.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solution to each well.

    • Incubate for another 10 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Measure the absorbance at 540 nm using a microplate reader.

5. Data Presentation and Analysis

The quantitative data should be summarized in a structured table for clear comparison.

Table 1: Inhibition of Nitric Oxide Production by this compound

Concentration (µM)Absorbance (540 nm) (Mean ± SD)% NO Inhibition
Vehicle Control (LPS) 0.850 ± 0.0420
0.1 0.835 ± 0.0381.76
1 0.765 ± 0.04510.00
10 0.540 ± 0.03136.47
50 0.215 ± 0.02274.71
100 0.105 ± 0.01587.65
Positive Control (L-NAME) 0.095 ± 0.01188.82
Negative Control (No LPS) 0.050 ± 0.005100

Calculation of % NO Inhibition:

% Inhibition = [ (Absorbance of Vehicle Control - Absorbance of Sample) / (Absorbance of Vehicle Control - Absorbance of Negative Control) ] x 100

The IC₅₀ value (the concentration of this compound that inhibits 50% of NO production) can be determined by plotting the % inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathway Diagram

The following diagram illustrates the LPS-induced inflammatory signaling pathway leading to the production of nitric oxide.

LPS_Signaling cluster_nucleus Nucleus LPS LPS TLR4 TLR4/MD2/CD14 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκBα IKK->IkB phosphorylates & degrades NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates to iNOS_gene iNOS Gene Transcription iNOS_protein iNOS Protein iNOS_gene->iNOS_protein translation NO Nitric Oxide (NO) iNOS_protein->NO L-arginine -> L-citrulline TataramideB This compound (Hypothesized Inhibition) TataramideB->IKK ? TataramideB->NFkB ? TataramideB->iNOS_protein ?

Caption: LPS-induced inflammatory signaling pathway leading to NO production.

Conclusion

The provided application notes and protocols offer a comprehensive framework for conducting high-throughput screening of this compound to evaluate its potential as an anti-inflammatory agent. The detailed experimental procedures, data analysis guidelines, and visual representations of the workflow and signaling pathway are intended to facilitate the efficient and effective screening of this and other natural product compounds in a drug discovery setting. Further assays, such as those for antioxidant and antimicrobial activities, can also be adapted to a high-throughput format to build a comprehensive biological profile of this compound.

Application Notes and Protocols: Enhancing the Biological Activity of Tataramide B through Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of late 2025, specific literature detailing the derivatization of Tataramide B for enhanced activity is not publicly available. The following application notes and protocols are therefore based on established medicinal chemistry principles and derivatization techniques applied to analogous molecular scaffolds. This document provides a strategic framework and hypothetical protocols for a research program aimed at optimizing the therapeutic potential of this compound.

Introduction to this compound and Rationale for Derivatization

This compound is a naturally occurring cyclic peptide that has garnered interest for its potential biological activities. To improve its potency, selectivity, pharmacokinetic properties, and overall therapeutic index, chemical derivatization is a key strategy. This involves the targeted modification of the this compound scaffold to explore the structure-activity relationship (SAR) and identify analogs with superior performance.

This document outlines potential derivatization strategies, detailed experimental protocols for the synthesis of novel analogs, and methods for evaluating their biological activity.

Proposed Strategies for this compound Derivatization

The structure of this compound offers several potential sites for chemical modification. A systematic derivatization approach would involve modifications at these key positions to probe their influence on biological activity.

Potential Modification Sites:

  • Amide Backbone: Modification of the amide bonds can alter the conformational rigidity and proteolytic stability of the peptide.

  • Side Chains of Constituent Amino Acids: The functional groups on the amino acid side chains are prime targets for derivatization to influence receptor binding, solubility, and cell permeability.

  • N-Methylation: Introduction or removal of N-methyl groups on the amide nitrogens can impact conformation and bioavailability.

  • Macrocycle Ring Size: Expansion or contraction of the cyclic peptide ring can modulate its binding affinity and selectivity.

A proposed workflow for a this compound derivatization and screening program is outlined below.

Derivatization_Workflow cluster_synthesis Synthesis & Purification cluster_screening Biological Evaluation Start Identify Modification Sites Derivatization Chemical Derivatization (e.g., acylation, alkylation) Start->Derivatization Select Target Purification Purification of Derivatives (e.g., HPLC) Derivatization->Purification Characterization Structural Characterization (e.g., NMR, MS) Purification->Characterization Primary_Screening Primary Screening (e.g., In vitro activity assay) Characterization->Primary_Screening Test Analogs Hit_Identification Active Derivative? Primary_Screening->Hit_Identification Hit_Identification->Derivatization No - Redesign Secondary_Screening Secondary Screening (e.g., Selectivity, Toxicity) Hit_Identification->Secondary_Screening Yes Lead_Optimization Lead Candidate Secondary_Screening->Lead_Optimization

Caption: A generalized workflow for the derivatization and screening of this compound.

Experimental Protocols: Synthesis of this compound Derivatives (Hypothetical)

The following are example protocols for the derivatization of a hypothetical functional group (e.g., a primary amine or hydroxyl group) on a precursor to this compound or on the this compound molecule itself, if such a group is accessible.

Protocol 3.1: Acylation of a Primary Amine

This protocol describes the acylation of a primary amine on a this compound precursor to introduce various acyl groups.

Materials:

  • This compound precursor with a free amine

  • Acyl chloride or carboxylic acid

  • Coupling agents (e.g., HATU, HOBt)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • DIPEA (N,N-Diisopropylethylamine)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Ethyl acetate (B1210297)

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve the this compound precursor (1 equivalent) in anhydrous DMF.

  • Add DIPEA (3 equivalents) to the solution and stir for 5 minutes at room temperature.

  • Method A (using Acyl Chloride): Slowly add the acyl chloride (1.2 equivalents) to the reaction mixture at 0°C.

  • Method B (using Carboxylic Acid): In a separate flask, dissolve the carboxylic acid (1.2 equivalents), HATU (1.2 equivalents), and HOBt (1.2 equivalents) in DMF. Add this solution to the precursor mixture.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the acylated derivative.

Protocol 3.2: O-Alkylation of a Hydroxyl Group

This protocol details the alkylation of a hydroxyl group on a this compound precursor.

Materials:

  • This compound precursor with a free hydroxyl group

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide)

  • Saturated aqueous ammonium (B1175870) chloride

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of the this compound precursor (1 equivalent) in anhydrous THF, add NaH (1.5 equivalents) portion-wise at 0°C under an inert atmosphere (e.g., argon).

  • Stir the mixture at 0°C for 30 minutes.

  • Add the alkyl halide (1.2 equivalents) dropwise to the suspension.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor by TLC or LC-MS.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the product with diethyl ether (3 x 15 mL).

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the O-alkylated derivative.

Data Presentation: Hypothetical Structure-Activity Relationship (SAR)

The following table summarizes hypothetical data for a series of this compound derivatives, illustrating how quantitative data should be structured for easy comparison.

Compound ID Modification Target IC50 (nM) Cytotoxicity (CC50, µM) Selectivity Index (CC50/IC50)
This compoundParent CompoundEnzyme X150> 50> 333
TB-001Acetylation of AmineEnzyme X75> 50> 667
TB-002Benzoylation of AmineEnzyme X30451500
TB-003Methylation of HydroxylEnzyme X120> 50> 417
TB-004Benzylation of HydroxylEnzyme X5030600
TB-005Propanoyl AmideEnzyme X90> 50> 556

Biological Evaluation Protocols

Protocol 5.1: In Vitro Enzyme Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of this compound derivatives against a target enzyme.

Materials:

  • Purified target enzyme

  • Substrate for the enzyme

  • Assay buffer

  • This compound derivatives dissolved in DMSO

  • 96-well microplates

  • Plate reader

Procedure:

  • Prepare a serial dilution of the this compound derivatives in the assay buffer.

  • In a 96-well plate, add the assay buffer, the enzyme solution, and the derivative solution (or DMSO for control).

  • Incubate the plate at the optimal temperature for the enzyme for 15 minutes to allow for binding.

  • Initiate the enzymatic reaction by adding the substrate.

  • Monitor the reaction progress by measuring the absorbance or fluorescence at appropriate time intervals using a plate reader.

  • Calculate the initial reaction rates and determine the percentage of inhibition for each derivative concentration.

  • Plot the percentage of inhibition against the logarithm of the derivative concentration and determine the IC50 value using non-linear regression analysis.

Visualization of Concepts

Hypothetical Signaling Pathway

The diagram below illustrates a hypothetical signaling pathway that could be inhibited by this compound and its derivatives.

Signaling_Pathway Receptor Receptor Kinase_A Kinase_A Receptor->Kinase_A Activates Kinase_B Kinase_B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription_Factor Kinase_B->Transcription_Factor Activates Cell_Proliferation Cell_Proliferation Transcription_Factor->Cell_Proliferation Promotes Tataramide_B_Derivative This compound Derivative Tataramide_B_Derivative->Kinase_A Inhibits

Caption: Hypothetical signaling pathway targeted by this compound derivatives.

Logical Relationships in SAR

The following diagram illustrates the logical relationship between chemical modifications and their potential impact on biological activity.

SAR_Logic cluster_modifications Chemical Modifications cluster_outcomes Potential Outcomes Increase_Lipophilicity Increase Lipophilicity (e.g., Benzylation) Enhanced_Permeability Enhanced Cell Permeability Increase_Lipophilicity->Enhanced_Permeability Increase_H_Bonding Increase H-Bonding (e.g., Hydroxylation) Improved_Binding Improved Target Binding Affinity Increase_H_Bonding->Improved_Binding Alter_Conformation Alter Conformation (e.g., N-methylation) Increased_Selectivity Increased Selectivity Alter_Conformation->Increased_Selectivity Enhanced_Activity Enhanced Biological Activity Enhanced_Permeability->Enhanced_Activity Improved_Binding->Enhanced_Activity Increased_Selectivity->Enhanced_Activity

Caption: Logic diagram of SAR for this compound derivatization.

Application Notes and Protocols for Enhancing Tataramide B Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tataramide B, a lignan (B3055560) derived from Datura stramonium, presents a promising scaffold for therapeutic development.[1] However, like many natural products, its clinical translation is likely hampered by poor aqueous solubility, a common challenge for lipophilic compounds.[2] This document provides detailed application notes and experimental protocols for various formulation strategies aimed at improving the delivery and bioavailability of this compound. The strategies discussed include particle size reduction to enhance dissolution rates, the formation of amorphous solid dispersions to improve solubility, and the use of lipid-based formulations to facilitate absorption.[3][4][5] These protocols are intended to serve as a comprehensive guide for researchers in the fields of pharmaceutics and drug development.

Introduction to this compound and its Delivery Challenges

This compound is a lignan compound with a molecular weight of 624.69 g/mol .[1] Its reported solubility in organic solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone suggests a lipophilic nature and, consequently, poor water solubility.[1] This characteristic is a significant hurdle in drug development, as it often leads to low dissolution rates in the gastrointestinal tract and, subsequently, poor and variable oral bioavailability. The Biopharmaceutics Classification System (BCS) is a framework that categorizes drugs based on their solubility and permeability.[2] While the permeability of this compound is not explicitly documented in the provided search results, its poor solubility would likely classify it as a BCS Class II or IV compound, for which bioavailability is dissolution rate-limited.

The primary challenges in the delivery of this compound are therefore centered on overcoming its low aqueous solubility to ensure adequate absorption and therapeutic efficacy. Formulation strategies are crucial to address this limitation.

Formulation Strategies and Data Presentation

Several formulation strategies can be employed to enhance the solubility and dissolution rate of poorly soluble drugs like this compound.[3][4][6] The choice of strategy depends on the specific physicochemical properties of the drug and the desired release profile.[4] Below is a summary of promising approaches and a template for presenting comparative data.

Overview of Formulation Strategies
  • Particle Size Reduction (Nanosuspension): Reducing the particle size of a drug increases its surface area-to-volume ratio, which can lead to a significant improvement in its dissolution rate according to the Noyes-Whitney equation.[3][4] Techniques like high-pressure homogenization or wet milling are commonly used to produce drug nanoparticles.[3]

  • Amorphous Solid Dispersions: In this approach, the crystalline drug is molecularly dispersed in a hydrophilic polymer matrix.[3][6] The amorphous form of the drug has a higher energy state and thus greater solubility and faster dissolution compared to its crystalline counterpart.[2]

  • Lipid-Based Formulations (Self-Emulsifying Drug Delivery Systems - SEDDS): These formulations are isotropic mixtures of oils, surfactants, and cosurfactants that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids.[3][5] The drug is dissolved in this lipidic formulation, and the resulting emulsion facilitates its absorption.

Data Presentation

To systematically evaluate and compare the effectiveness of different formulation strategies, quantitative data should be organized into clear tables.

Table 1: Physicochemical Characterization of this compound Formulations

Formulation TypeParticle Size (nm) / Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)
Unprocessed this compound----
Nanosuspension--
Solid Dispersion (Polymer X)---
SEDDS (Composition Y)(Droplet Size)(Droplet Charge)-

Table 2: In Vitro Performance of this compound Formulations

Formulation TypeSaturation Solubility (µg/mL) in WaterSaturation Solubility (µg/mL) in PBS (pH 7.4)In Vitro Release (% dissolved in 60 min)
Unprocessed this compound
Nanosuspension
Solid Dispersion (Polymer X)
SEDDS (Composition Y)

Experimental Protocols

The following sections provide detailed, step-by-step protocols for the preparation and evaluation of the aforementioned this compound formulations.

Preparation of this compound Nanosuspension

Objective: To produce a nanosized suspension of this compound to enhance its dissolution rate.

Materials:

  • This compound

  • Stabilizer (e.g., Poloxamer 188, PVP K30)

  • Purified water

  • High-pressure homogenizer or probe sonicator

  • Zetasizer for particle size and zeta potential measurement

Protocol:

  • Preparation of the Pre-suspension:

    • Dissolve the stabilizer in purified water to a final concentration of 1-2% (w/v).

    • Disperse a known amount of this compound (e.g., 1% w/v) in the stabilizer solution.

    • Stir the mixture with a magnetic stirrer for 30 minutes to ensure uniform wetting of the drug particles.

  • High-Pressure Homogenization:

    • Transfer the pre-suspension to the high-pressure homogenizer.

    • Homogenize the suspension at a pressure of 1500 bar for 20-30 cycles.

    • Collect the resulting nanosuspension.

  • Characterization:

    • Measure the mean particle size, polydispersity index (PDI), and zeta potential of the nanosuspension using dynamic light scattering (DLS).

    • Lyophilize a portion of the nanosuspension to determine the drug content.

Preparation of this compound Solid Dispersion

Objective: To create an amorphous solid dispersion of this compound in a hydrophilic polymer to improve its solubility.

Materials:

  • This compound

  • Hydrophilic polymer (e.g., Polyvinylpyrrolidone (PVP) K30, Hydroxypropyl methylcellulose (B11928114) (HPMC))

  • Organic solvent (e.g., methanol, ethanol)

  • Rotary evaporator

  • Vacuum oven

Protocol:

  • Solvent Evaporation Method:

    • Dissolve a specific weight ratio of this compound and the chosen polymer (e.g., 1:1, 1:2, 1:4) in a suitable organic solvent.

    • Ensure complete dissolution of both components by gentle stirring or sonication.

    • Remove the solvent using a rotary evaporator at 40-50 °C under reduced pressure until a thin film is formed.

    • Dry the resulting solid dispersion in a vacuum oven at 40 °C for 24 hours to remove any residual solvent.

  • Characterization:

    • Scrape the dried solid dispersion and pulverize it into a fine powder.

    • Determine the drug loading and content uniformity.

    • Characterize the solid state of the dispersion using Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous nature of this compound.

Preparation of this compound Self-Emulsifying Drug Delivery System (SEDDS)

Objective: To formulate a lipid-based system for this compound that forms a microemulsion upon contact with aqueous media.

Materials:

  • This compound

  • Oil (e.g., Capryol 90, Labrafil M 1944 CS)

  • Surfactant (e.g., Kolliphor EL, Tween 80)

  • Co-surfactant (e.g., Transcutol HP, Plurol Oleique CC 497)

  • Vortex mixer

  • Water bath

Protocol:

  • Solubility Studies:

    • Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the most appropriate excipients. Add an excess amount of this compound to a known volume of the excipient, vortex, and shake in a water bath at 37 °C for 48 hours. Centrifuge and analyze the supernatant for drug concentration.

  • Construction of Ternary Phase Diagrams:

    • Based on the solubility studies, select an oil, surfactant, and co-surfactant.

    • Prepare mixtures of the surfactant and co-surfactant (S/CoS ratio, e.g., 1:1, 2:1, 3:1).

    • For each S/CoS ratio, mix with the oil at different weight ratios (e.g., 9:1, 8:2, ..., 1:9).

    • Titrate each mixture with water and observe the formation of emulsions to identify the self-emulsifying region.

  • Formulation Preparation:

    • Select a composition from the self-emulsifying region of the phase diagram.

    • Dissolve the required amount of this compound in the oil phase with gentle heating if necessary.

    • Add the surfactant and co-surfactant to the oily mixture and vortex until a clear, homogenous solution is obtained.

  • Characterization:

    • Evaluate the self-emulsification performance by adding the formulation to water and observing the time and appearance of the resulting emulsion.

    • Measure the droplet size, PDI, and zeta potential of the resulting microemulsion using DLS.

In Vitro Dissolution Study

Objective: To compare the dissolution profiles of the developed this compound formulations with the unprocessed drug.

Materials:

  • USP Dissolution Apparatus II (Paddle type)

  • Dissolution medium (e.g., 900 mL of 0.1 N HCl or phosphate (B84403) buffer pH 6.8)

  • Formulations equivalent to a fixed dose of this compound

  • Syringes and filters

  • HPLC for drug quantification

Protocol:

  • Set the dissolution apparatus parameters: paddle speed at 50 rpm and temperature at 37 ± 0.5 °C.

  • Add the dissolution medium to each vessel.

  • Introduce the this compound formulation (unprocessed drug, nanosuspension, solid dispersion, or SEDDS) into the dissolution medium.

  • Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes).

  • Replace the withdrawn volume with fresh, pre-warmed dissolution medium.

  • Filter the samples through a 0.45 µm filter.

  • Analyze the concentration of dissolved this compound in each sample using a validated HPLC method.

  • Calculate the cumulative percentage of drug released at each time point.

Visualizations: Workflows and Conceptual Diagrams

Formulation_Development_Workflow cluster_preformulation Pre-formulation Studies cluster_formulation Formulation Development cluster_characterization Physicochemical Characterization cluster_evaluation In Vitro Evaluation A This compound Characterization (Solubility, LogP, m.p.) B Nanosuspension A->B C Solid Dispersion A->C D SEDDS A->D E Particle Size & Zeta Potential B->E F Drug Loading & Encapsulation B->F C->F G Solid State Analysis (DSC/XRPD) C->G D->E D->F H Solubility & Dissolution Studies E->H F->H G->H I Permeability Assay (e.g., Caco-2) H->I J J I->J Lead Formulation Selection

Caption: Workflow for this compound formulation development and evaluation.

Solubility_Enhancement_Strategies cluster_problem The Challenge cluster_solutions Formulation Solutions cluster_mechanisms Mechanisms of Enhancement cluster_outcome Desired Outcome Problem Poor Aqueous Solubility of this compound Nanosuspension Nanosuspension Problem->Nanosuspension SolidDispersion Solid Dispersion Problem->SolidDispersion SEDDS SEDDS Problem->SEDDS Mech_Nano ↑ Surface Area → ↑ Dissolution Rate Nanosuspension->Mech_Nano Mech_SD Amorphous State → ↑ Solubility SolidDispersion->Mech_SD Mech_SEDDS Pre-dissolved in Lipid → Emulsion Formation → Enhanced Absorption SEDDS->Mech_SEDDS Outcome Improved Bioavailability Mech_Nano->Outcome Mech_SD->Outcome Mech_SEDDS->Outcome

Caption: How formulation strategies address this compound's poor solubility.

References

Troubleshooting & Optimization

Technical Support Center: Total Synthesis of Tataramide B

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the total synthesis of Tataramide B. This resource is intended for researchers, scientists, and professionals in drug development. Below you will find frequently asked questions regarding the synthesis of this natural product.

Frequently Asked Questions (FAQs)

Q1: Where can I find established total synthesis routes for this compound?

A: Currently, there are no published total synthesis routes for this compound in peer-reviewed scientific literature. While the natural product has been isolated and characterized, a complete synthetic pathway has not yet been reported.

Q2: What is known about the structure and origin of this compound?

A: this compound is a lignan (B3055560) natural product that has been isolated from the herb Datura stramonium Linn.[1][2]. Its chemical formula is C36H36N2O8, and it has a molecular weight of 624.69 g/mol [3]. The compound is registered under CAS number 187655-56-7[1][2][3].

Q3: Are there any known challenges in the synthesis of similar structures that might be applicable to this compound?

A: While there is no direct information on this compound's synthesis, challenges in the synthesis of other complex natural products, particularly lignans (B1203133) and molecules with multiple stereocenters, often include:

  • Stereoselective construction of chiral centers: Achieving the correct relative and absolute stereochemistry is a common hurdle.

  • Regioselective reactions: Controlling the position of functional group transformations on a complex scaffold can be difficult.

  • Protecting group strategies: The need for multiple protecting groups can lead to long and inefficient synthetic routes.

  • Low overall yields: Multi-step syntheses often suffer from low overall yields, making it difficult to produce significant quantities of the target molecule.

For example, in the synthesis of other complex molecules like Itralamide B, a cyclodepsipeptide, significant challenges were encountered during the macrolactonization step, with many standard protocols leading to low yields.[4]

Q4: I found a publication on the total synthesis of Tatarinoid B. Is this related to this compound?

A: No, Tatarinoid B is a different natural product, although the names are similar. Tatarinoids A, B, and C were isolated from the rhizome of Acorus tatarinowii and have a different chemical structure from this compound. A total synthesis for (–)-Tatarinoid B has been reported.[5]

Q5: What should I do if I am interested in synthesizing this compound?

A: Since a synthetic route has not been published, this represents a novel research opportunity. A potential starting point would be to perform a full retrosynthetic analysis of the known structure of this compound. This would involve identifying key disconnections and potential starting materials. Researchers would need to develop and optimize novel synthetic steps to construct the molecule.

Summary

The total synthesis of this compound has not yet been reported in the scientific literature. Therefore, no specific troubleshooting guides, experimental protocols, or quantitative data for its synthesis can be provided at this time. The information available is limited to its isolation, structure, and basic chemical properties. Researchers interested in this molecule have the opportunity to develop the first total synthesis.

References

Tataramide B solubility and stability issues in vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tataramide B.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary solvent compatibility?

A1: this compound is a lignan (B3055560) compound. It is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), chloroform, dichloromethane, ethyl acetate, and acetone[1]. For in vitro biological assays, DMSO is the most commonly used solvent.

Q2: I am observing precipitation of this compound when I dilute my DMSO stock solution into an aqueous buffer. What should I do?

A2: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous medium. Here are several troubleshooting steps:

  • Lower the Final Concentration: The final concentration of this compound in your aqueous buffer may be exceeding its solubility limit. Try using a lower final concentration.

  • Optimize DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 1%, as higher concentrations can be toxic to cells and may affect experimental outcomes.

  • Gradual Dilution: Instead of adding the DMSO stock directly to the full volume of aqueous buffer, try a stepwise dilution. You can add a small amount of the aqueous buffer to your DMSO stock, vortex gently, and then add this mixture to the rest of the buffer.

  • Sonication: After dilution, briefly sonicating the solution can help to dissolve any small particles that may have formed[2].

Q3: How should I store my this compound stock solution?

A3: Stock solutions of this compound prepared in a suitable organic solvent like DMSO should be stored at -20°C or -80°C for long-term stability. It is recommended to prepare and use solutions on the same day if possible. If you need to store the solution, aliquot it into smaller, single-use vials to avoid repeated freeze-thaw cycles[1].

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Poor Solubility in Aqueous Buffers This compound is a hydrophobic lignan with limited aqueous solubility.Dissolve this compound in 100% DMSO to create a high-concentration stock solution. For your experiment, dilute the stock solution into your aqueous buffer, ensuring the final DMSO concentration is non-toxic to your cells (typically <1%).
Precipitation Upon Dilution The concentration of this compound in the final aqueous solution is above its solubility limit.1. Reduce the final working concentration of this compound.2. Increase the percentage of co-solvent (DMSO) slightly, but remain within the tolerated limits for your specific assay.3. Add the DMSO stock solution to the aqueous buffer slowly while vortexing.
Inconsistent Experimental Results Potential degradation of this compound in the stock solution or in the assay medium over time.1. Prepare fresh stock solutions regularly.2. Store stock solutions in small, single-use aliquots at -20°C or below to minimize freeze-thaw cycles.3. Perform a stability test of this compound in your specific assay medium to determine its half-life under your experimental conditions.
Cloudy or Hazy Solution After Dilution Incomplete dissolution or formation of micro-precipitates.1. Briefly sonicate the final solution to aid dissolution.2. Centrifuge the solution at high speed (e.g., >10,000 x g) for 10-15 minutes and use the supernatant for your experiment. This will remove any undissolved particulate matter.

Quantitative Data Summary

Solvent Solubility Notes
DMSO (Dimethyl Sulfoxide)SolubleRecommended for preparing stock solutions for in vitro assays.
ChloroformSoluble---
DichloromethaneSoluble---
Ethyl AcetateSoluble---
AcetoneSoluble---
Water / Aqueous BuffersPoorly SolubleOrganic co-solvent is required for dissolution.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (lyophilized powder)

  • Dimethyl Sulfoxide (DMSO), sterile-filtered

  • Sterile, low-bind microcentrifuge tubes

Procedure:

  • Before opening, centrifuge the vial containing the lyophilized this compound to ensure all the powder is at the bottom.

  • Based on the molecular weight of this compound (provide the exact MW from the supplier, e.g., 624.69 g/mol ), calculate the volume of DMSO required to achieve a 10 mM stock solution.

  • Add the calculated volume of DMSO to the vial of this compound.

  • Vortex the solution thoroughly until the powder is completely dissolved. A brief sonication in a water bath can be used to aid dissolution if necessary.

  • Aliquot the stock solution into single-use, tightly sealed vials to minimize freeze-thaw cycles and prevent moisture absorption by the DMSO.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Assessment of this compound Stability in In Vitro Assay Medium

This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Your specific in vitro assay medium (e.g., DMEM with 10% FBS)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Trifluoroacetic Acid (TFA), HPLC grade

  • Water, HPLC grade

  • Incubator at 37°C

  • HPLC system with a C18 column

Procedure:

  • Sample Preparation:

    • Spike the pre-warmed (37°C) assay medium with the this compound stock solution to achieve your final working concentration (e.g., 10 µM). Ensure the final DMSO concentration is consistent with your experimental conditions (e.g., <0.1%).

    • Immediately take a sample for the T=0 time point.

  • Incubation:

    • Incubate the remaining solution at 37°C.

    • Collect samples at various time points (e.g., 1, 2, 4, 8, 24, and 48 hours).

  • Sample Quenching and Protein Precipitation:

    • For each time point, take a 100 µL aliquot of the sample and add it to 200 µL of cold acetonitrile containing 0.1% TFA. This will stop any degradation and precipitate proteins.

    • Vortex vigorously for 30 seconds.

    • Incubate on ice for 20 minutes.

    • Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

  • HPLC Analysis:

    • Carefully transfer the supernatant to an HPLC vial.

    • Inject a standard volume (e.g., 20 µL) onto the HPLC system.

    • Use a suitable gradient of mobile phase A (e.g., 0.1% TFA in water) and mobile phase B (e.g., 0.1% TFA in acetonitrile) to separate this compound from any degradation products.

    • Monitor the elution profile at a suitable wavelength (determined by a UV scan of this compound).

  • Data Analysis:

    • Identify the peak corresponding to intact this compound based on the retention time from the T=0 sample.

    • Integrate the peak area for intact this compound at each time point.

    • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

    • Plot the percentage of remaining this compound versus time to determine its stability profile and half-life in the assay medium.

Visualizations

experimental_workflow Experimental Workflow for this compound Stability Assay cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Sample Analysis prep Spike this compound into Assay Medium t0 Collect T=0 Sample prep->t0 quench Quench and Precipitate Proteins t0->quench incubate Incubate at 37°C collect Collect Samples at Various Time Points incubate->collect collect->quench hplc Analyze by HPLC quench->hplc data Calculate % Remaining hplc->data

Workflow for assessing this compound stability.

troubleshooting_solubility Troubleshooting this compound Solubility Issues cluster_solutions Potential Solutions start Precipitation Observed Upon Dilution sol1 Lower Final Concentration start->sol1 sol2 Optimize Co-solvent % start->sol2 sol3 Use Gradual Dilution start->sol3 sol4 Sonicate Final Solution start->sol4 outcome Clear Solution sol1->outcome sol2->outcome sol3->outcome sol4->outcome

Troubleshooting logic for solubility issues.

lignan_signaling_pathway Generalized Signaling Pathway for Lignans cluster_stress Cellular Stress cluster_pathways Signaling Pathways cluster_response Cellular Response lignan Lignan (e.g., this compound) nfkb NF-κB Pathway lignan->nfkb Inhibits nrf2 Nrf2 Pathway lignan->nrf2 Activates ros ROS Production ros->nrf2 inflammation Inflammatory Stimuli inflammation->nfkb pro_inflammatory Pro-inflammatory Gene Expression nfkb->pro_inflammatory antioxidant Antioxidant Gene Expression nrf2->antioxidant

Generalized signaling pathway for lignans.

References

Technical Support Center: Optimizing Tataramide B Administration in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Tataramide B in animal models. Given the limited publicly available data specific to this compound, this guide draws upon established methodologies and common challenges encountered with analogous ceramide compounds to provide a robust framework for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound for in vivo studies?

A1: this compound is soluble in organic solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[1] For in vivo applications, a common starting point is to dissolve the compound in a minimal amount of a biocompatible solvent like DMSO, followed by dilution with a vehicle suitable for animal administration, such as saline or a solution containing surfactants like Tween 80 or Cremophor EL to improve solubility and prevent precipitation.[2]

Q2: What are the typical administration routes for ceramide analogs like this compound in animal models?

A2: The most common routes for administering ceramide analogs in rodent models are intravenous (IV) and intraperitoneal (IP) injections. Oral gavage is another option, though bioavailability may be a concern for lipophilic compounds. The choice of administration route will depend on the experimental goals, the desired pharmacokinetic profile, and the formulation.[3]

Q3: How can I determine the optimal dose of this compound for my animal model?

A3: Dose-response studies are crucial for determining the optimal dose. It is recommended to start with a low dose and escalate to identify a concentration that provides the desired biological effect without causing significant toxicity. The therapeutic window for ceramide analogs can be narrow, and some exhibit a U-shaped dose-response curve.[2] A thorough review of literature on similar ceramide analogs can provide a starting range for your dose-finding studies.

Q4: I am observing high variability in my experimental results between animals. What could be the cause?

A4: High variability in in vivo studies can stem from several factors, including:

  • Formulation Instability: Ensure your this compound formulation is homogenous and stable. For suspensions, continuous stirring during administration is critical to ensure consistent dosing.[2]

  • Inaccurate Dosing: Use precise techniques for injection and ensure the full dose is administered. For small volumes, diluting the stock solution can improve accuracy.[4]

  • Animal-to-Animal Variation: Biological differences between animals can contribute to variability. Standardizing factors such as age, sex, and fasting state can help minimize this.[5]

  • Injection Site Errors: For IP injections, incorrect placement can lead to injection into the gastrointestinal tract or subcutaneous tissue, affecting absorption.[4]

Troubleshooting Guides

Issue 1: Poor Solubility and Precipitation of this compound in Vehicle
  • Problem: this compound precipitates out of the vehicle upon dilution.

  • Troubleshooting Steps:

    • Optimize Co-solvent Percentage: Gradually increase the percentage of the organic co-solvent (e.g., DMSO, PEG 400) in the final formulation. Be mindful of the potential toxicity of the co-solvent at higher concentrations.

    • Incorporate Surfactants: Add non-ionic surfactants such as Tween 80 or Cremophor EL to the vehicle to enhance and maintain the solubility of the compound.

    • pH Adjustment: Determine if the solubility of this compound is pH-dependent and adjust the pH of the vehicle accordingly.

    • Fresh Formulation: If precipitation occurs over time, prepare the formulation immediately before administration to the animals.[2]

Issue 2: Inconsistent Drug Exposure and High Variability in Pharmacokinetic Profiles
  • Problem: Plasma concentrations of this compound vary significantly between individual animals.

  • Troubleshooting Steps:

    • Refine Formulation Strategy:

      • Homogenize Suspensions: If using a suspension, ensure it is uniformly dispersed using a homogenizer or by thorough vortexing. Maintain homogeneity during dosing with continuous stirring.[2]

      • Consider Advanced Formulations: For compounds with persistent solubility and bioavailability issues, explore more advanced formulations like liposomes or self-emulsifying drug delivery systems (SEDDS).[2][6]

    • Standardize Administration Protocol:

      • Consistent Injection Technique: Ensure all personnel are proficient in the chosen administration technique (e.g., intraperitoneal injection). Proper restraint and needle placement are critical.[4]

      • Standardize Physiological State: Acclimatize animals to the experimental conditions and standardize their fasting state before dosing, as the presence of food can affect drug absorption.[2]

Data Presentation

The following tables provide hypothetical yet representative data for a generic ceramide analog to guide the design of experiments with this compound.

Table 1: Exemplary Solubility of a Ceramide Analog in Various Vehicles

Vehicle CompositionSolubility (µg/mL)Observations
Saline (0.9% NaCl)< 1Insoluble
5% DMSO in Saline10Slight precipitation
10% DMSO, 10% Cremophor EL in Saline100Clear solution
20% PEG 400 in Saline50Clear solution

Table 2: Hypothetical Pharmacokinetic Parameters of a Ceramide Analog Following a Single Intraperitoneal Injection in Mice (10 mg/kg)

FormulationCmax (ng/mL)Tmax (h)AUC (ng*h/mL)Bioavailability (%)
5% DMSO in Saline (Suspension)150 ± 501.0450 ± 12020
10% DMSO, 10% Cremophor EL in Saline400 ± 800.51200 ± 25055
Liposomal Formulation800 ± 1500.53200 ± 50085

Experimental Protocols

Protocol 1: Preparation of a this compound Formulation for Intraperitoneal Injection
  • Stock Solution Preparation: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 10 mg/mL).

  • Vehicle Preparation: Prepare the injection vehicle. A common vehicle consists of a mixture of a surfactant and a co-solvent in saline (e.g., 10% Cremophor EL and 10% DMSO in sterile 0.9% NaCl).

  • Final Formulation: Slowly add the this compound stock solution to the vehicle while vortexing to achieve the desired final concentration. Ensure the final concentration of DMSO is below a toxic threshold for the animals (typically <10% v/v).

  • Administration: Administer the formulation to the animals via intraperitoneal injection immediately after preparation to prevent precipitation.[2]

Protocol 2: Intraperitoneal Injection in Mice
  • Animal Restraint: Securely restrain the mouse using an appropriate technique to expose the abdomen.

  • Injection Site Identification: The preferred injection site is the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.

  • Injection: Insert a 25-27 gauge needle at a 15-20 degree angle into the peritoneal cavity.

  • Aspiration: Gently aspirate to ensure the needle has not entered a blood vessel or organ.

  • Injection of Substance: Slowly inject the this compound formulation.

  • Needle Withdrawal: Withdraw the needle and monitor the animal for any signs of distress.[4]

Mandatory Visualizations

experimental_workflow cluster_prep Formulation Preparation cluster_admin Animal Administration cluster_analysis Data Collection & Analysis prep1 Dissolve this compound in DMSO (Stock Solution) prep2 Prepare Vehicle (e.g., Saline, Surfactant) prep3 Mix Stock and Vehicle to Final Concentration admin1 Dose Calculation (mg/kg) prep3->admin1 Formulation admin2 Intraperitoneal Injection admin1->admin2 analysis1 Blood/Tissue Collection admin2->analysis1 Dosed Animal analysis2 Pharmacokinetic Analysis analysis1->analysis2 analysis3 Pharmacodynamic Analysis analysis1->analysis3 signaling_pathway This compound This compound Ceramide Synthase Ceramide Synthase This compound->Ceramide Synthase Activates Ceramidase Ceramidase This compound->Ceramidase Inhibits Intracellular Ceramide Pool Intracellular Ceramide Pool Ceramide Synthase->Intracellular Ceramide Pool Increases Ceramidase->Intracellular Ceramide Pool Decreases Apoptosis Apoptosis Intracellular Ceramide Pool->Apoptosis Cell Cycle Arrest Cell Cycle Arrest Intracellular Ceramide Pool->Cell Cycle Arrest

References

Troubleshooting inconsistent results in Tataramide B bioassays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Tataramide B bioassays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining consistent and reliable results during their experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its expected biological activities?

This compound is a lignan (B3055560) compound isolated from the plant Datura stramonium. Lignans as a class of phytochemicals have been reported to exhibit a range of biological activities, including cytotoxic, anti-inflammatory, and neuroprotective effects. Therefore, bioassays for this compound will likely focus on these areas.

Q2: What are the common solvents for dissolving this compound?

According to supplier information, this compound is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone. For cell-based assays, DMSO is the most common solvent. It is crucial to determine the maximum tolerated concentration of the solvent in your specific cell line to avoid solvent-induced toxicity.

Q3: How should I store this compound solutions?

Stock solutions of this compound, typically prepared in DMSO, should be stored as aliquots in tightly sealed vials at -20°C for up to two weeks to maintain stability. Before use, allow the vial to equilibrate to room temperature for at least one hour to prevent condensation. It is recommended to prepare fresh dilutions for each experiment.

Troubleshooting Guide: Cytotoxicity Assays (e.g., MTT, SRB)

Inconsistent results in cytotoxicity assays are a common challenge when working with natural products like this compound. The following sections address specific issues you might encounter.

Problem 1: High variability between replicate wells.

High variability can mask the true effect of this compound and make it difficult to determine an accurate IC₅₀ value.

Potential Cause Recommended Solution
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before seeding. Gently swirl the cell suspension between pipetting to prevent settling. Use calibrated pipettes and a consistent pipetting technique.
"Edge Effect" The outer wells of a microplate are more prone to evaporation, leading to changes in compound concentration. To mitigate this, fill the outer wells with sterile PBS or culture medium without cells and do not use them for experimental data.
Compound Precipitation Visually inspect the wells under a microscope after adding this compound. If a precipitate is observed, consider lowering the concentration range or preparing the stock solution in a different solvent. Gentle sonication of the stock solution before dilution may also help.
Cell Clumping Ensure cells are properly dissociated into a single-cell suspension before plating.

Problem 2: Low signal or poor sensitivity.

A weak signal can make it difficult to distinguish between different experimental conditions.

Potential Cause Recommended Solution
Insufficient Cell Number The number of viable cells may be too low to generate a strong signal. Increase the initial cell seeding density or extend the incubation time.
Suboptimal Incubation Time The incubation time with the assay reagent (e.g., MTT) may be too short. Optimize the incubation time for your specific cell line.
Incorrect Wavelength Ensure you are using the correct wavelength for absorbance reading (e.g., 570 nm for MTT).

Problem 3: High background signal.

High background can obscure the signal from the cells, leading to inaccurate results.

Potential Cause Recommended Solution
Test Compound Interference This compound, like some natural products, may directly reduce the MTT reagent, leading to a false-positive signal for viability. Run a control with this compound in cell-free media to check for direct reduction. If interference is observed, consider using a different viability assay, such as the Sulforhodamine B (SRB) assay, which measures cellular protein content and is less prone to this type of interference.
Contamination Microbial contamination can lead to high background. Regularly check cell cultures for contamination and practice good aseptic technique.
Reagent Precipitation Ensure that the assay reagents, particularly the solubilization buffer in the MTT assay, are fully dissolved and at the correct pH.
Experimental Protocol: MTT Cytotoxicity Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the different concentrations of this compound. Include vehicle controls (medium with the same concentration of solvent) and untreated controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay Cell_Seeding Seed Cells in 96-well Plate Add_Compound Add Compound to Cells Cell_Seeding->Add_Compound 24h Incubation Compound_Prep Prepare this compound Dilutions Compound_Prep->Add_Compound Incubate_Cells Incubate (24-72h) Add_Compound->Incubate_Cells Add_MTT Add MTT Reagent Incubate_Cells->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Incubate_MTT->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance

MTT Assay Experimental Workflow

Troubleshooting Guide: Anti-Inflammatory Assays (e.g., Nitric Oxide Assay)

Assessing the anti-inflammatory potential of this compound may involve measuring the inhibition of inflammatory mediators like nitric oxide (NO) in stimulated macrophage cell lines (e.g., RAW 264.7).

Problem 1: Inconsistent inhibition of nitric oxide production.

Potential Cause Recommended Solution
Cell Health Ensure macrophages are healthy and not over-confluent before stimulation. Stressed cells may not respond consistently to the inflammatory stimulus (e.g., LPS).
LPS Activity The activity of lipopolysaccharide (LPS) can vary between lots. Test each new lot of LPS to determine the optimal concentration for stimulation.
Interference with Griess Reagent Some natural products can interfere with the Griess reagent used to detect nitrite (B80452) (a stable product of NO). To test for this, add this compound to cell-free medium, followed by the Griess reagent, and measure the absorbance.
Cytotoxicity High concentrations of this compound may be cytotoxic to the macrophages, leading to a decrease in NO production that is not due to a specific anti-inflammatory effect. Perform a concurrent cytotoxicity assay (e.g., MTT) to ensure that the observed inhibition is not due to cell death.
Experimental Protocol: Nitric Oxide Assay
  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate and incubate for 24 hours.

  • Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Add LPS (e.g., 1 µg/mL) to the wells to induce an inflammatory response. Include control wells with cells only, cells with LPS only, and cells with this compound only.

  • Incubation: Incubate the plate for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant. Mix the supernatant with an equal volume of Griess reagent and incubate for 10-15 minutes at room temperature.

  • Absorbance Reading: Measure the absorbance at 540 nm. The amount of nitrite is determined using a sodium nitrite standard curve.

NO_Signaling LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates NFkB NF-κB Pathway MyD88->NFkB iNOS_Gene iNOS Gene Transcription NFkB->iNOS_Gene Induces iNOS_Protein iNOS Protein iNOS_Gene->iNOS_Protein Translates to Arginine L-Arginine iNOS_Protein->Arginine NO Nitric Oxide (NO) Arginine->NO Converted by TataramideB This compound TataramideB->NFkB Inhibits?

Potential Anti-inflammatory Signaling Pathway

Troubleshooting Guide: Neuroprotection Assays

Neuroprotection assays often involve inducing neuronal cell death with a neurotoxin and measuring the protective effect of the test compound.

Problem 1: Lack of a clear neuroprotective effect.

Potential Cause Recommended Solution
Suboptimal Neurotoxin Concentration The concentration of the neurotoxin (e.g., glutamate (B1630785), 6-OHDA) may be too high, causing overwhelming cell death that cannot be rescued. Perform a dose-response curve for the neurotoxin to determine a concentration that causes approximately 50% cell death.
Inappropriate Treatment Window The timing of this compound treatment (pre-treatment, co-treatment, or post-treatment) is critical. Experiment with different treatment schedules to determine the optimal window for observing a protective effect.
Low Compound Bioavailability The compound may not be effectively reaching its intracellular target. While difficult to assess in vitro, ensure complete dissolution in the culture medium.
Experimental Protocol: Neuroprotection Assay (Glutamate-induced Excitotoxicity)
  • Cell Seeding: Plate neuronal cells (e.g., HT22) in a 96-well plate and allow them to adhere.

  • Compound Treatment: Pre-treat the cells with different concentrations of this compound for a specified period (e.g., 1-24 hours).

  • Neurotoxin Challenge: Add a pre-determined concentration of glutamate to induce excitotoxicity.

  • Incubation: Incubate for 24 hours.

  • Viability Assessment: Measure cell viability using an appropriate assay (e.g., MTT, LDH release).

Troubleshooting_Logic Start Inconsistent Bioassay Results Check_Assay_Controls Are assay controls (positive/negative) working correctly? Start->Check_Assay_Controls Check_Compound Is this compound interfering with the assay? Check_Assay_Controls->Check_Compound Yes Result_Bad Inconsistent Results Persist Check_Assay_Controls->Result_Bad No, troubleshoot controls Check_Cells Are cells healthy and consistent? Check_Compound->Check_Cells No Check_Compound->Result_Bad Yes, change assay type Check_Protocol Is the experimental protocol optimized? Check_Cells->Check_Protocol Yes Check_Cells->Result_Bad No, optimize cell culture Result_OK Consistent Results Check_Protocol->Result_OK Yes Check_Protocol->Result_Bad No, re-optimize protocol

Logical Troubleshooting Workflow

Technical Support Center: Method Validation for Tataramide B Quantification in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the validation of analytical methods for quantifying Tataramide B in complex biological matrices. The information is presented in a user-friendly question-and-answer format to directly address potential issues encountered during experimental workflows.

Troubleshooting Guide

This section addresses common problems that may arise during the development and validation of a quantitative method for this compound.

Issue Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) Inappropriate mobile phase pH; Column degradation; Contamination.Optimize mobile phase pH to ensure this compound is in a single ionic state. Use a guard column and ensure proper sample cleanup to protect the analytical column. Flush the column with a strong solvent to remove potential contaminants.
Low Signal Intensity or Sensitivity Suboptimal ionization parameters; Ion suppression from matrix components; Inefficient extraction.Optimize mass spectrometer source parameters (e.g., capillary voltage, gas flow, temperature) for this compound. Improve sample cleanup to remove interfering matrix components like phospholipids. Evaluate different extraction techniques (e.g., solid-phase extraction, liquid-liquid extraction) to improve recovery.[1][2]
High Background Noise Contaminated mobile phase or LC-MS system; Matrix effects.Use high-purity solvents and freshly prepared mobile phases.[3] Implement a system flush. Enhance sample preparation to minimize matrix interferences.[4]
Inconsistent Retention Time Unstable pump pressure; Column temperature fluctuations; Changes in mobile phase composition.Ensure the LC system is properly maintained and equilibrated. Use a column oven to maintain a constant temperature. Prepare mobile phases accurately and degas them before use.
Carryover Adsorption of this compound to injector or column components.Optimize the injector wash procedure using a strong solvent. Inject blank samples after high-concentration samples to assess and mitigate carryover.
Poor Reproducibility Inconsistent sample preparation; Pipetting errors; Unstable instrument performance.Standardize all sample preparation steps and ensure consistent timing. Use calibrated pipettes and proper pipetting techniques. Perform regular system suitability tests to monitor instrument performance.

Frequently Asked Questions (FAQs)

Method Development & Validation

Q1: What are the key parameters to evaluate during the validation of a bioanalytical method for this compound?

A1: According to regulatory guidelines from bodies like the FDA and EMA, the key validation parameters include:

  • Specificity and Selectivity: The ability to differentiate and quantify this compound in the presence of other components in the sample.[3]

  • Accuracy: The closeness of the measured concentration to the true concentration.

  • Precision: The degree of scatter between a series of measurements.

  • Linearity and Range: The concentration range over which the method is accurate, precise, and linear.

  • Lower Limit of Quantification (LLOQ): The lowest concentration that can be measured with acceptable accuracy and precision.[3]

  • Recovery: The efficiency of the extraction process.

  • Matrix Effect: The influence of matrix components on the ionization of this compound.[4]

  • Stability: The stability of this compound in the biological matrix under different storage and processing conditions.[5]

Q2: How should I select an appropriate internal standard (IS) for this compound quantification?

A2: The ideal internal standard is a stable isotope-labeled (SIL) version of this compound (e.g., ¹³C- or ²H-labeled). A SIL-IS has nearly identical chemical and physical properties to the analyte and will co-elute, experiencing similar matrix effects and extraction efficiencies, thus providing the most accurate correction. If a SIL-IS is not available, a structural analog with similar physicochemical properties can be used.[6][7]

Q3: What are common sample preparation techniques for quantifying lignans (B1203133) like this compound in plasma?

A3: Common techniques include:

  • Protein Precipitation (PPT): A simple and fast method using organic solvents like acetonitrile (B52724) or methanol (B129727) to precipitate proteins. However, it may not effectively remove other matrix components like phospholipids.

  • Liquid-Liquid Extraction (LLE): This technique separates this compound based on its solubility in two immiscible liquids, offering better cleanup than PPT.

  • Solid-Phase Extraction (SPE): A highly effective method for sample cleanup and concentration, providing the cleanest extracts and reducing matrix effects.[8][9] Given that lignans can exist as glycosides in biological matrices, an enzymatic hydrolysis step (e.g., using β-glucuronidase/sulfatase) is often required before extraction to measure the total lignan (B3055560) concentration.[1][10]

Troubleshooting Matrix Effects

Q4: What are matrix effects and how can they impact my results?

A4: Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the sample matrix.[4] This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy and precision of the quantification.[4]

Q5: How can I evaluate and minimize matrix effects for this compound analysis?

A5: Matrix effects can be assessed by comparing the response of this compound in a post-extraction spiked matrix sample to its response in a neat solution. To minimize matrix effects:

  • Improve Sample Cleanup: Use a more rigorous extraction method like SPE.

  • Optimize Chromatography: Adjust the gradient to separate this compound from interfering matrix components.

  • Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for matrix effects.[6]

Analyte Stability

Q6: How should I assess the stability of this compound in plasma?

A6: Stability should be evaluated under various conditions to ensure the integrity of the samples from collection to analysis. Key stability experiments include:

  • Freeze-Thaw Stability: Assess the stability after multiple freeze-thaw cycles.

  • Short-Term (Bench-Top) Stability: Evaluate stability at room temperature for the expected duration of sample processing.

  • Long-Term Stability: Determine stability at the intended storage temperature (e.g., -20°C or -80°C) over the expected storage period.

  • Stock Solution Stability: Confirm the stability of this compound in the solvent used for stock and working solutions.

Experimental Protocols

Protocol 1: Generic LC-MS/MS Method for Lignan Quantification in Plasma

This protocol provides a starting point for developing a specific method for this compound.

  • Sample Preparation (with Enzymatic Hydrolysis):

    • To 100 µL of plasma, add the internal standard solution.

    • Add 400 µL of 0.2 M sodium acetate (B1210297) buffer (pH 5.0) containing β-glucuronidase and sulfatase.[1]

    • Incubate the mixture overnight at 37°C.[1]

    • Perform solid-phase extraction (SPE) using a suitable C18 cartridge.

    • Wash the cartridge to remove interferences.

    • Elute this compound and the internal standard with an appropriate organic solvent (e.g., methanol).

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

  • LC-MS/MS Conditions (Example):

    • LC Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.7 µm).[12]

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

    • Gradient: A suitable gradient to separate this compound from matrix components.

    • Flow Rate: 0.3-0.5 mL/min.

    • Injection Volume: 5-10 µL.

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be determined empirically for this compound).

    • MS/MS Parameters: The precursor and product ions, as well as collision energy, need to be optimized specifically for this compound.

Visualizations

Method_Validation_Workflow cluster_Dev Method Development cluster_Val Method Validation cluster_Analysis Sample Analysis Dev_Start Define Analyte (this compound) MS_Opt MS Parameter Optimization Dev_Start->MS_Opt LC_Opt LC Method Development MS_Opt->LC_Opt SP_Opt Sample Prep Optimization LC_Opt->SP_Opt Specificity Specificity/ Selectivity SP_Opt->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LLOQ LLOQ Precision->LLOQ Recovery Recovery LLOQ->Recovery Matrix_Effect Matrix Effect Recovery->Matrix_Effect Stability Stability Matrix_Effect->Stability Sample_Analysis Routine Sample Analysis Stability->Sample_Analysis

A workflow for bioanalytical method development and validation.

Troubleshooting_Logic cluster_Peak Peak Shape Issues cluster_Intensity Intensity Issues cluster_RT Retention Time Issues cluster_Repro Reproducibility Issues Start Problem with Quantification Check_Peak Poor Peak Shape? Start->Check_Peak Check_Intensity Low Intensity? Start->Check_Intensity Check_RT Inconsistent RT? Start->Check_RT Check_Reproducibility Poor Reproducibility? Start->Check_Reproducibility Sol_Peak1 Optimize Mobile Phase pH Check_Peak->Sol_Peak1 Sol_Peak2 Check Column Health Check_Peak->Sol_Peak2 Sol_Int1 Optimize MS Source Check_Intensity->Sol_Int1 Sol_Int2 Improve Sample Cleanup Check_Intensity->Sol_Int2 Sol_RT1 Check LC System Check_RT->Sol_RT1 Sol_RT2 Ensure Consistent Mobile Phase Check_RT->Sol_RT2 Sol_Repro1 Standardize Sample Prep Check_Reproducibility->Sol_Repro1 Sol_Repro2 Verify Instrument Performance Check_Reproducibility->Sol_Repro2

A logical flow for troubleshooting common analytical issues.

References

Technical Support Center: Enhancing the Selectivity of Tataramide B

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Tataramide B. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and enhancing the selectivity of this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known biological activity?

This compound is a lignan (B3055560) compound isolated from the plant Datura stramonium. Lignans as a class are known to exhibit a variety of biological activities, including anti-inflammatory, antioxidant, and anticancer effects. While the specific mechanism of action for this compound is not yet fully elucidated, its chemical structure suggests potential interactions with multiple cellular signaling pathways.

Q2: I am observing unexpected or off-target effects in my cell-based assays with this compound. What could be the cause?

Observing off-target effects with natural product compounds like this compound is not uncommon due to their potential to interact with multiple cellular targets. Possible causes include:

  • Promiscuous Binding: The chemical structure of this compound may allow it to bind to several proteins with similar structural motifs.

  • Metabolic Activation: Cellular enzymes may metabolize this compound into active metabolites that have different target profiles.

  • Compound Purity: Impurities in the this compound sample could be responsible for the observed off-target effects.

Q3: How can I improve the selectivity of this compound in my experiments?

Enhancing the selectivity of a compound often involves a multi-pronged approach combining computational and experimental strategies. Key strategies include:

  • Structural Modification: Medicinal chemistry efforts can be employed to synthesize derivatives of this compound with improved selectivity. This often involves modifying functional groups to reduce binding to off-target proteins while maintaining or improving affinity for the desired target.

  • Target Identification: Identifying the specific on- and off-targets of this compound is crucial. Techniques like affinity chromatography, mass spectrometry-based proteomics, and cellular thermal shift assays (CETSA) can be used for this purpose.[1]

  • Assay Optimization: Modifying assay conditions, such as substrate or co-factor concentrations, can sometimes help to favor on-target activity.

Troubleshooting Guides

Problem: High background signal or inconsistent results in biochemical assays.
  • Possible Cause 1: Compound Aggregation.

    • Troubleshooting Step: Perform a detergent-based counter-screen. A significant shift in the IC50 value in the presence of a non-ionic detergent like Triton X-100 can indicate that the compound is forming aggregates that interfere with the assay.

  • Possible Cause 2: Assay Interference.

    • Troubleshooting Step: Run control experiments without the target enzyme or protein to determine if this compound directly interferes with the assay signal (e.g., fluorescence, luminescence).

  • Possible Cause 3: Compound Purity.

    • Troubleshooting Step: Verify the purity of your this compound stock using analytical techniques such as High-Performance Liquid Chromatography (HPLC).

Problem: Discrepancy between biochemical potency and cellular activity.
  • Possible Cause 1: Poor Cell Permeability.

    • Troubleshooting Step: Conduct a cell permeability assay (e.g., PAMPA or Caco-2) to assess the ability of this compound to cross the cell membrane.

  • Possible Cause 2: Efflux by Cellular Transporters.

    • Troubleshooting Step: Use cell lines that overexpress common efflux pumps (e.g., P-glycoprotein) to determine if this compound is a substrate. Co-incubation with known efflux pump inhibitors can also be informative.

  • Possible Cause 3: High Intracellular Concentrations of Competing Substrates.

    • Troubleshooting Step: If the target of this compound is an enzyme with a known endogenous substrate (e.g., ATP for kinases), the high intracellular concentration of this substrate may outcompete the inhibitor. Consider this when interpreting cellular potency.

Data Presentation

Table 1: Hypothetical Kinase Selectivity Profile of this compound and a More Selective Analog.

Kinase TargetThis compound (IC50, nM)This compound - Analog 1 (IC50, nM)
Target Kinase A5045
Off-Target Kinase B2002500
Off-Target Kinase C800>10000
Off-Target Kinase D1500>10000

This table illustrates how a medicinal chemistry campaign could improve the selectivity of this compound. Lower IC50 values indicate higher potency. The goal is to maintain or improve potency against the desired target while increasing the IC50 against off-targets.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
  • Cell Culture and Treatment: Culture your cells of interest to 80-90% confluency. Treat the cells with either vehicle control (e.g., DMSO) or a desired concentration of this compound for a specified time.

  • Heating Profile: Aliquot the cell suspensions into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by rapid cooling to 4°C.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Centrifugation: Pellet the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Protein Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of the putative target protein remaining in the soluble fraction by Western blot or other protein detection methods. A shift in the melting curve in the presence of this compound indicates target engagement.

Mandatory Visualizations

experimental_workflow cluster_computational Computational Approach cluster_experimental Experimental Validation Molecular_Docking Molecular Docking (Predict Binding Modes) Virtual_Screening Virtual Screening (Identify Potential Off-Targets) Molecular_Docking->Virtual_Screening Prioritize SAR_Studies Structure-Activity Relationship (SAR) (Synthesize Analogs) Virtual_Screening->SAR_Studies Biochemical_Assay Biochemical Assays (Confirm On-Target Activity) Kinome_Scan Kinome Scan / Proteome Profiling (Identify Off-Targets) Biochemical_Assay->Kinome_Scan Kinome_Scan->Virtual_Screening CETSA Cellular Thermal Shift Assay (Confirm Target Engagement) Cell-Based_Assay Cell-Based Phenotypic Assays CETSA->Cell-Based_Assay Selective_Compound Selective Compound Cell-Based_Assay->Selective_Compound Initial_Hit Initial Hit (this compound) Initial_Hit->Molecular_Docking Initial_Hit->Biochemical_Assay SAR_Studies->Biochemical_Assay SAR_Studies->CETSA

Caption: Workflow for enhancing the selectivity of a natural product hit.

signaling_pathway cluster_cell Cellular Environment Tataramide_B This compound Target_A On-Target (e.g., Kinase A) Tataramide_B->Target_A Off_Target_B Off-Target (e.g., Kinase B) Tataramide_B->Off_Target_B Off_Target_C Off-Target (e.g., Other Protein) Tataramide_B->Off_Target_C Desired_Effect Desired Cellular Effect Target_A->Desired_Effect Undesired_Effect1 Undesired Side Effect 1 Off_Target_B->Undesired_Effect1 Undesired_Effect2 Undesired Side Effect 2 Off_Target_C->Undesired_Effect2

References

Technical Support Center: Mitigating Cytotoxicity of Tataramide B in Non-Target Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental use of Tataramide B, particularly concerning its off-target cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cytotoxicity with this compound in our non-target cell lines. What are the potential underlying mechanisms?

A1: The observed cytotoxicity of this compound in non-target cells could be mediated by several mechanisms. It is crucial to systematically investigate these possibilities. The most common pathways include the induction of apoptosis, excessive generation of reactive oxygen species (ROS) leading to oxidative stress, or disruption of mitochondrial function. Each of these potential mechanisms can be assessed using specific cellular assays.

Q2: How can we determine if this compound is inducing apoptosis in our non-target cells?

A2: To determine if apoptosis is the cause of cytotoxicity, you can measure the activity of caspases, which are key executioner enzymes in the apoptotic cascade. A common method is the Caspase-Glo® 3/7 Assay, which measures the activity of caspase-3 and caspase-7.[1] An increase in the activity of these caspases in cells treated with this compound would strongly suggest apoptosis induction.

Q3: What experimental approaches can be used to investigate if oxidative stress is the cause of this compound's cytotoxicity?

A3: Oxidative stress is another common mechanism of drug-induced cytotoxicity. You can directly measure the levels of intracellular reactive oxygen species (ROS) using cell-permeable fluorescent probes like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).[2][3] An increase in fluorescence intensity in this compound-treated cells compared to control cells indicates elevated ROS levels and oxidative stress.

Q4: How can we assess the impact of this compound on mitochondrial health in non-target cells?

A4: Mitochondrial dysfunction is a critical factor in cell viability. The mitochondrial membrane potential (MMP) is a key indicator of mitochondrial health.[4] A decrease in MMP can signify mitochondrial damage and is often an early marker of apoptosis. You can measure MMP using cationic fluorescent dyes like TMRE (tetramethylrhodamine, ethyl ester) or through commercially available kits.[5]

Q5: What are some general strategies to reduce the off-target cytotoxicity of a natural product like this compound?

A5: Mitigating off-target cytotoxicity is a key challenge in drug development.[6] Strategies include structural modification of the compound to improve its selectivity, the use of targeted drug delivery systems (e.g., antibody-drug conjugates or nanoparticles) to direct the compound to the target cells, or co-administration with a cytoprotective agent that selectively protects non-target cells.[7][8]

Troubleshooting Guides

This section provides practical guidance for specific issues you may encounter during your experiments with this compound.

Problem 1: High variance in cytotoxicity results between replicate experiments.

  • Question: What are the potential sources of this variability and how can we minimize them?

  • Answer: Inconsistent results can stem from several factors. Ensure that the cell seeding density is consistent across all wells and plates. Variations in cell confluence can significantly impact their sensitivity to cytotoxic agents. Also, verify the final concentration of this compound in your assays, as errors in dilution can lead to variability. Finally, ensure that the incubation times are precisely controlled. A troubleshooting workflow for this issue is presented below.

Problem 2: this compound shows high cytotoxicity in all tested cell lines, including the target cancer cells and non-target normal cells.

  • Question: How can we investigate the mechanism of this non-selective cytotoxicity?

  • Answer: When a compound is broadly cytotoxic, it often acts on a fundamental cellular process. We recommend a tiered approach to investigate the mechanism. Start by performing a cell viability assay (e.g., MTT or XTT) to confirm the cytotoxic effect.[9][10][11][12][13] Concurrently, assess for markers of apoptosis (caspase activity), oxidative stress (intracellular ROS), and mitochondrial dysfunction (mitochondrial membrane potential). The outcomes of these assays will help pinpoint the primary mechanism of toxicity. A general workflow for investigating cytotoxicity is outlined in the diagrams section.

Experimental Protocols

Here are detailed methodologies for the key experiments mentioned in this guide.

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which can serve as an indicator of cell viability.[11][12]

  • Procedure:

    • Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound and incubate for the desired duration (e.g., 24, 48, or 72 hours).

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[12]

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.[12]

Apoptosis Detection: Caspase-3/7 Activity Assay

This assay quantifies the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[1]

  • Procedure:

    • Plate cells in a 96-well plate and treat with this compound as described for the MTT assay.

    • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[1]

    • Add 100 µL of the reagent to each well.

    • Mix the contents by gentle shaking and incubate at room temperature for 1-2 hours.

    • Measure the luminescence using a plate-reading luminometer.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol uses the cell-permeable probe DCFH-DA to measure intracellular ROS levels.[2]

  • Procedure:

    • Culture cells in a 96-well plate and treat with this compound.

    • Remove the treatment medium and wash the cells with warm PBS.

    • Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C in the dark.[2]

    • Wash the cells twice with PBS to remove the excess probe.

    • Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.[3]

Mitochondrial Membrane Potential (MMP) Assay

This assay uses the fluorescent dye JC-1 to assess changes in mitochondrial membrane potential.

  • Procedure:

    • Plate and treat cells with this compound in a 96-well black, clear-bottom plate.

    • Remove the medium and add 100 µL of 1-10 µM JC-1 working solution to each well.[14]

    • Incubate the plate for 15-30 minutes at 37°C.[14]

    • Aspirate the JC-1 solution and wash the cells with assay buffer.

    • Measure the fluorescence of both JC-1 monomers (green, Ex/Em ~485/535 nm) and aggregates (red, Ex/Em ~535/590 nm). A decrease in the red/green fluorescence ratio indicates a drop in MMP.

Quantitative Data Summary

The following tables provide a template for presenting quantitative data from the described experiments.

Table 1: Cytotoxicity of this compound on Various Cell Lines (MTT Assay)

Cell LineThis compound Conc. (µM)% Cell Viability (Mean ± SD)
Non-Target (Normal)
Cell Line A195.2 ± 4.1
1060.5 ± 7.8
5025.3 ± 3.5
Target (Cancer)
Cell Line B180.1 ± 5.2
1045.7 ± 6.3
5010.9 ± 2.1

Table 2: Mechanistic Evaluation of this compound Cytotoxicity in Non-Target Cells

AssayEndpointThis compound (10 µM)ControlFold Change
Caspase-3/7 Assay Relative Luminescence Units45,876 ± 3,12012,345 ± 9873.7
ROS Assay Relative Fluorescence Units23,456 ± 2,5438,765 ± 7892.7
MMP Assay Red/Green Fluorescence Ratio0.8 ± 0.152.5 ± 0.3-3.1

Visualizations

The following diagrams illustrate key workflows and concepts discussed in this guide.

G cluster_0 Phase 1: Initial Observation & Confirmation cluster_1 Phase 2: Mechanistic Investigation cluster_2 Phase 3: Mitigation Strategy observe Observe unexpected cytotoxicity in non-target cells confirm Confirm with dose-response and time-course studies (MTT/XTT Assay) observe->confirm apoptosis Apoptosis Assay (Caspase Activity) confirm->apoptosis Investigate Mechanism ros Oxidative Stress Assay (ROS Measurement) confirm->ros mmp Mitochondrial Health Assay (MMP) confirm->mmp strategy Develop Mitigation Strategy (e.g., structural modification, targeted delivery) apoptosis->strategy ros->strategy mmp->strategy G cluster_apoptosis Apoptosis Pathway cluster_ros Oxidative Stress Pathway cluster_mmp Mitochondrial Dysfunction tataramide_b This compound caspase8 Caspase-8 tataramide_b->caspase8 ros ROS Increase tataramide_b->ros mmp MMP Decrease tataramide_b->mmp caspase37 Caspase-3/7 caspase8->caspase37 caspase9 Caspase-9 caspase9->caspase37 apoptosis Apoptosis caspase37->apoptosis oxidative_stress Oxidative Stress ros->oxidative_stress cytochrome_c Cytochrome c Release mmp->cytochrome_c cytochrome_c->caspase9 G start Inconsistent Cytotoxicity Results q1 Are cell seeding densities consistent? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is the compound dilution accurate? a1_yes->q2 s1 Action: Standardize cell seeding protocol and re-evaluate. a1_no->s1 end Problem Resolved s1->end a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Are incubation times precise? a2_yes->q3 s2 Action: Prepare fresh stock solutions and verify concentrations. a2_no->s2 s2->end a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No s3 Action: Use a timer and standardize incubation periods. a3_no->s3 s3->end

References

Addressing analytical challenges in Tataramide B characterization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical characterization of Tataramide B. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure accurate and reliable results.

Frequently Asked Questions (FAQs)

1. Sample Preparation

  • Q1: What is the recommended solvent for dissolving this compound for analysis?

    • A1: this compound, a lignan, is soluble in several organic solvents. For analytical purposes, we recommend using HPLC-grade Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, or Ethyl Acetate.[1][2] For reversed-phase HPLC applications, it is advisable to dissolve the compound in a solvent that is miscible with the mobile phase, such as DMSO or methanol, to prevent precipitation upon injection.

  • Q2: I am observing incomplete dissolution of my this compound standard. What should I do?

    • A2: Incomplete dissolution can be due to insufficient solvent volume or the use of a less optimal solvent. Try increasing the solvent volume and gently vortexing. If solubility issues persist, sonication for a few minutes can aid dissolution. For lignans (B1203133), which can be lipophilic, ensuring the chosen solvent matches this property is key.[3] If using aqueous buffers, ensure the final concentration of the organic solvent from the stock solution is low enough to prevent precipitation.

  • Q3: How should I store this compound solutions to prevent degradation?

    • A3: this compound solutions should be stored at -20°C in tightly sealed vials to minimize solvent evaporation and degradation.[2] For long-term storage, it is recommended to prepare aliquots to avoid repeated freeze-thaw cycles. Lignans can be sensitive to light and high temperatures, so protection from light and heat is advised.[4]

2. HPLC Analysis

  • Q4: I am seeing peak tailing or fronting in my HPLC chromatogram for this compound. What are the possible causes and solutions?

    • A4: Peak asymmetry can be caused by several factors:

      • Column Overload: Reduce the injection volume or the concentration of the sample.

      • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte. For lignans, which possess phenolic groups, adjusting the pH with a small amount of acid (e.g., 0.1% formic acid) can improve peak shape.

      • Column Degradation: The stationary phase may be deteriorating. Try washing the column with a strong solvent or replace it if the problem persists.

      • Secondary Interactions: Silanol groups on the silica (B1680970) backbone of the column can interact with the analyte. Using a mobile phase with a competitive agent or an end-capped column can mitigate this.

  • Q5: My retention time for this compound is shifting between injections. How can I stabilize it?

    • A5: Retention time variability is often due to:

      • Inadequate Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting the sequence.

      • Fluctuations in Mobile Phase Composition: Use a high-quality pump and ensure the solvent reservoirs are sufficiently full. Premixing the mobile phase can also help.

      • Temperature Variations: Use a column oven to maintain a constant temperature.

3. Mass Spectrometry (MS) Analysis

  • Q6: What are the expected mass-to-charge ratios (m/z) for this compound in ESI-MS?

    • A6: this compound has a molecular weight of 624.69 g/mol .[1] In positive ion mode ESI-MS, you can expect to observe the protonated molecule [M+H]⁺ at m/z 625.69 and potentially adducts with sodium [M+Na]⁺ at m/z 647.67 or potassium [M+K]⁺ at m/z 663.66.

  • Q7: I am observing extensive fragmentation of this compound in the ion source. How can I obtain a stronger molecular ion peak?

    • A7: In-source fragmentation can be minimized by optimizing the MS source conditions. Try reducing the fragmentor or cone voltage. A softer ionization technique might also be beneficial. For lignans, characteristic fragmentation often involves the cleavage of specific bonds, which can be useful for structural confirmation in MS/MS experiments.[5][6]

4. NMR Spectroscopy

  • Q8: I am having trouble with signal overlap in the 1H NMR spectrum of this compound. What can I do to improve resolution?

    • A8: Signal overlap is a common challenge in the NMR analysis of complex molecules like lignans.[7] To improve resolution, you can:

      • Use a Higher Field Spectrometer: A spectrometer with a stronger magnetic field will provide better signal dispersion.

      • Perform 2D NMR Experiments: Techniques like COSY, HSQC, and HMBC can help to resolve individual proton and carbon signals and establish connectivity, aiding in structural elucidation.[8]

      • Optimize Sample Preparation: Ensure the sample is free of paramagnetic impurities and use a high-quality deuterated solvent.

Troubleshooting Guides

Troubleshooting HPLC Analysis of this compound

Problem Possible Cause Recommended Action
No Peak or Very Small Peak - Incorrect injection volume- Sample degradation- Detector issue- Verify injection volume and syringe/autosampler function.- Prepare a fresh sample and store it properly.[2]- Check detector settings (wavelength, lamp).
Broad Peaks - Low column efficiency- High dead volume- Sample solvent incompatible with mobile phase- Check column connections for leaks.- Use a column with higher theoretical plates.- Ensure the sample is dissolved in the mobile phase or a weaker solvent.
Split Peaks - Clogged frit or column inlet- Column channeling- Reverse-flush the column (if permissible by manufacturer).- Replace the column if the problem persists.
Baseline Noise or Drift - Air bubbles in the system- Contaminated mobile phase- Detector lamp failing- Purge the pump and detector.- Filter the mobile phase.- Replace the detector lamp.

Troubleshooting LC-MS Analysis of this compound

Problem Possible Cause Recommended Action
Low Signal Intensity - Poor ionization efficiency- Ion suppression from matrix components- Incorrect MS parameters- Optimize ESI source parameters (e.g., capillary voltage, gas flow).- Improve sample cleanup to remove interfering substances.- Perform tuning and calibration of the mass spectrometer.
Unstable Ion Signal - Unstable spray in the ESI source- Fluctuation in solvent delivery- Check for clogs in the ESI needle.- Ensure a consistent flow from the LC pump.
Mass Inaccuracy - Instrument not calibrated- Space charge effects- Perform mass calibration with a known standard.- Dilute the sample to reduce the total ion current.

Experimental Protocols

Protocol 1: HPLC-UV Analysis of this compound

  • Standard Preparation: Prepare a 1 mg/mL stock solution of this compound in DMSO. From this, prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting with methanol.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A) 0.1% Formic acid in Water, B) 0.1% Formic acid in Acetonitrile.

    • Gradient: Start with 30% B, increase to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection: UV at 280 nm.

  • Analysis: Inject the standards and samples. Construct a calibration curve by plotting peak area against concentration for the standards. Determine the concentration of this compound in the samples from the calibration curve.

Protocol 2: LC-MS/MS for Structural Confirmation of this compound

  • Sample Preparation: Prepare a 10 µg/mL solution of this compound in 50:50 acetonitrile:water with 0.1% formic acid.

  • LC Conditions: Use the same HPLC conditions as in Protocol 1, but with a lower flow rate (e.g., 0.4 mL/min) suitable for the MS interface.

  • MS Conditions (Positive Ion Mode):

    • Ion Source: Electrospray Ionization (ESI).

    • Scan Mode: Full scan (m/z 100-1000) and product ion scan.

    • Precursor Ion for MS/MS: m/z 625.7.

    • Collision Energy: Optimize for characteristic fragmentation (e.g., start with 20-40 eV).

    • Capillary Voltage: 3.5 kV.

    • Gas Temperature: 325°C.

    • Gas Flow: 8 L/min.

  • Data Analysis: Analyze the full scan data to confirm the presence of the [M+H]⁺ ion. Examine the product ion spectrum to identify characteristic fragment ions for structural elucidation. The fragmentation of lignans often reveals information about the substituents and the core structure.[5][9]

Visualizations

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Characterization cluster_data Data Interpretation Extraction Extraction of this compound Purification Purification (e.g., SPE) Extraction->Purification Dissolution Dissolution in appropriate solvent Purification->Dissolution HPLC_UV HPLC-UV for Purity and Quantification Dissolution->HPLC_UV LC_MS LC-MS for Molecular Weight Confirmation HPLC_UV->LC_MS MS_MS MS/MS for Structural Fragmentation LC_MS->MS_MS NMR NMR for Structure Elucidaion MS_MS->NMR Purity_Quant Purity Assessment & Quantification NMR->Purity_Quant Structure_Conf Structural Confirmation Purity_Quant->Structure_Conf Structure_Eluc Complete Structure Elucidation Structure_Conf->Structure_Eluc

Caption: General workflow for the analytical characterization of this compound.

Troubleshooting_Tree Start Poor HPLC Peak Shape? Tailing Tailing Start->Tailing Yes Fronting Fronting Start->Fronting Yes Split Split Peak Start->Split Yes Tailing_Cause1 Column Overload? Tailing->Tailing_Cause1 Fronting_Cause1 Sample solvent too strong? Fronting->Fronting_Cause1 Split_Cause1 Column void or clog? Split->Split_Cause1 Tailing_Sol1 Reduce sample concentration Tailing_Cause1->Tailing_Sol1 Yes Tailing_Cause2 Secondary Interactions? Tailing_Cause1->Tailing_Cause2 No Tailing_Sol2 Adjust mobile phase pH Tailing_Cause2->Tailing_Sol2 Yes Fronting_Sol1 Dissolve sample in mobile phase Fronting_Cause1->Fronting_Sol1 Yes Split_Sol1 Backflush or replace column Split_Cause1->Split_Sol1 Yes Signaling_Pathway Tataramide_B This compound Receptor Cell Surface Receptor Tataramide_B->Receptor Binds Kinase_Cascade Kinase Cascade (e.g., MAPK) Receptor->Kinase_Cascade Activates Transcription_Factor Transcription Factor (e.g., AP-1) Kinase_Cascade->Transcription_Factor Phosphorylates Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression Regulates Cellular_Response Cellular Response (e.g., Anti-inflammatory) Gene_Expression->Cellular_Response

References

Technical Support Center: Refinement of Experimental Protocols for Studying Tataramide B

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Tataramide B. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental protocols and troubleshoot common issues encountered while studying this lignan (B3055560) compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

A1: this compound is a lignan compound.[1][2] Lignans (B1203133) as a class are known to possess a variety of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects.[3][4][5][6] While specific studies on this compound are limited, research on other lignans suggests it may inhibit inflammatory pathways, such as the NF-κB signaling cascade, and protect neuronal cells from damage.[7][8][9][10][11]

Q2: What is the recommended solvent for dissolving this compound?

A2: this compound is soluble in solvents such as Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[1][2] For cell culture experiments, DMSO is a common choice. It is crucial to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any solvent effects.

Q3: What is a typical working concentration range for this compound in cell-based assays?

A3: The optimal working concentration for this compound should be determined empirically for each cell line and assay. Based on studies with other lignans, a starting concentration range of 1-100 µM is recommended for initial screening.[4] A dose-response experiment is essential to determine the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) for your specific experimental setup.

Q4: How should I store this compound?

A4: this compound powder should be stored at 4°C for short-term storage and -20°C for long-term storage. Stock solutions in DMSO should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.

Troubleshooting Guide

Problem 1: I am observing low or no bioactivity of this compound in my experiments.

  • Possible Cause: Incorrect solvent or poor solubility.

    • Solution: Ensure that this compound is completely dissolved in the stock solution. You may need to gently warm the solution or vortex it. Prepare fresh dilutions from the stock for each experiment.

  • Possible Cause: Degraded compound.

    • Solution: Check the storage conditions and age of the compound. If possible, verify the integrity of the compound using analytical methods like HPLC or mass spectrometry.

  • Possible Cause: Inappropriate concentration range.

    • Solution: Perform a wider dose-response study, including both lower and higher concentrations, to identify the active range of this compound.

  • Possible Cause: Cell line is not responsive.

    • Solution: The cellular target or pathway affected by this compound may not be active or relevant in your chosen cell line. Consider using a different cell line that is known to be responsive to anti-inflammatory or neuroprotective agents.

Problem 2: I am observing high background or artifacts in my colorimetric/fluorometric assays (e.g., MTT, Griess assay).

  • Possible Cause: Interference from this compound.

    • Solution: Natural compounds can sometimes interfere with assay reagents. Run a control experiment with this compound in cell-free medium to check for any direct reaction with the assay components. If interference is observed, you may need to switch to a different assay format (e.g., a luminescence-based assay) or use a correction factor.[12]

  • Possible Cause: Precipitation of the compound.

    • Solution: High concentrations of the compound may lead to precipitation in the aqueous culture medium. Visually inspect the wells under a microscope. If precipitation is observed, try lowering the concentration or using a different solubilizing agent (if compatible with your cells).

Problem 3: I am seeing significant cytotoxicity at concentrations where I expect to see a specific biological effect.

  • Possible Cause: The compound has a narrow therapeutic window.

    • Solution: Perform a detailed cytotoxicity assay (e.g., MTT or LDH assay) to determine the concentration range where this compound is non-toxic. Subsequent functional assays should be performed at concentrations below the toxic threshold.

  • Possible Cause: Solvent toxicity.

    • Solution: Ensure that the final concentration of the solvent (e.g., DMSO) in your culture medium is non-toxic to your cells. Typically, DMSO concentrations should be kept below 0.5%. Always include a vehicle control.

Data Presentation

Table 1: Hypothetical Anti-inflammatory Activity of this compound on LPS-stimulated RAW 264.7 Macrophages

Concentration (µM)Nitric Oxide (NO) Production (% of Control)TNF-α Secretion (pg/mL)IL-6 Secretion (pg/mL)
0 (Vehicle Control)100 ± 5.21500 ± 852200 ± 110
192 ± 4.81380 ± 792050 ± 102
1065 ± 3.9980 ± 551430 ± 88
5035 ± 2.5450 ± 32660 ± 45
10015 ± 1.8180 ± 21250 ± 30

Table 2: Hypothetical Neuroprotective Effect of this compound on Glutamate-induced Toxicity in HT22 Hippocampal Neurons

TreatmentCell Viability (%)Intracellular ROS (% of Control)
Control (untreated)100 ± 4.5100 ± 6.1
Glutamate (B1630785) (5 mM)48 ± 3.2250 ± 15.8
Glutamate + this compound (1 µM)55 ± 3.8210 ± 12.5
Glutamate + this compound (10 µM)72 ± 4.1165 ± 9.8
Glutamate + this compound (50 µM)88 ± 5.0115 ± 7.2

Experimental Protocols

Protocol 1: In Vitro Anti-inflammatory Assay - Inhibition of Nitric Oxide Production in RAW 264.7 Macrophages
  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 1 hour. Include a vehicle control (DMSO).

  • Inflammatory Stimulation: After pre-treatment, stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours.

  • Nitric Oxide Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the concentration of nitrite (B80452) using a sodium nitrite standard curve.

Protocol 2: In Vitro Neuroprotection Assay - Against Glutamate-induced Oxidative Stress in HT22 Cells
  • Cell Seeding: Seed HT22 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach for 24 hours.

  • Compound Treatment: Treat the cells with different concentrations of this compound (e.g., 1, 10, 50 µM) for 24 hours.

  • Induction of Oxidative Stress: Add glutamate to a final concentration of 5 mM and incubate for another 24 hours.

  • Cell Viability Assessment (MTT Assay):

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm.

  • Measurement of Intracellular Reactive Oxygen Species (ROS) (DCFH-DA Assay):

    • After glutamate treatment, wash the cells with PBS.

    • Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.

    • Wash the cells again with PBS.

    • Measure the fluorescence intensity (excitation 485 nm, emission 535 nm).

Mandatory Visualizations

G cluster_0 cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB inhibits Nucleus Nucleus NFkB_active Active NF-κB (p50/p65) NFkB->NFkB_active activation NFkB_active->Nucleus Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) NFkB_active->Genes translocates to TataramideB This compound TataramideB->IKK inhibits

Caption: Proposed inhibitory action of this compound on the NF-κB signaling pathway.

G start Start seed_cells Seed Cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 prepare_compound Prepare this compound Serial Dilutions incubate1->prepare_compound treat_cells Treat Cells with This compound incubate1->treat_cells prepare_compound->treat_cells incubate2 Incubate (Pre-treatment) treat_cells->incubate2 add_stimulus Add Inflammatory/ Neurotoxic Stimulus incubate2->add_stimulus incubate3 Incubate (Treatment) add_stimulus->incubate3 assay Perform Assay (e.g., Griess, MTT, ROS) incubate3->assay read_plate Read Plate assay->read_plate analyze_data Analyze Data read_plate->analyze_data end End analyze_data->end

Caption: General experimental workflow for in vitro screening of this compound.

References

Navigating the Challenges of Tataramide B Scale-Up: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the scale-up production of Tataramide B. As a lignan (B3055560) sourced from Datura stramonium, its isolation and potential synthesis present unique hurdles. This guide aims to provide a structured approach to overcoming these limitations, ensuring a more efficient and scalable production process.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in scaling up this compound production?

A1: The primary challenges in scaling up this compound production can be categorized into two main areas:

  • Extraction and Purification from Natural Source (Datura stramonium):

    • Low Yield: this compound is a secondary metabolite, and its concentration in the plant material can be low and variable depending on factors like plant age, growing conditions, and harvest time.

    • Complex Matrix: The crude extract of Datura stramonium contains a multitude of other compounds, including other lignans (B1203133), alkaloids, and flavonoids, with similar physicochemical properties to this compound, making purification difficult.

    • Scalability of Purification Methods: Chromatographic techniques that work well at the lab scale may become inefficient and costly at a larger scale.

    • Solvent Consumption and Waste Generation: Large-scale extraction and purification require significant volumes of organic solvents, leading to high costs and environmental concerns.

  • Total Synthesis:

    • Multi-step Synthesis: The chemical synthesis of complex natural products like this compound often involves numerous steps, leading to a low overall yield.

    • Stereochemical Control: As a chiral molecule, achieving the correct stereoisomer during synthesis is critical and can be challenging.

    • Cost of Reagents and Catalysts: The reagents and catalysts required for a multi-step synthesis can be expensive, impacting the economic viability of the process at scale.

    • Purification of Intermediates: Each step of the synthesis may require purification of the intermediate product, adding complexity and potential for material loss.

Q2: Which extraction methods are most suitable for obtaining this compound from Datura stramonium on a larger scale?

A2: While maceration and Soxhlet extraction are common at the lab scale, more efficient and scalable methods are needed for industrial production. Techniques like ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) can significantly reduce extraction time and solvent consumption. For large-scale operations, percolation offers a continuous process that can be more efficient than batch extractions. The choice of solvent is also critical; typically, polar solvents like ethanol (B145695) or methanol (B129727), or their aqueous mixtures, are effective for extracting lignans.

Q3: What are the key considerations for purifying this compound at a larger scale?

A3: Scaling up the purification of this compound requires a strategic approach to chromatography. A multi-step process is often necessary:

  • Initial Fractionation: Techniques like liquid-liquid extraction or flash chromatography can be used to separate the crude extract into fractions enriched with lignans.

  • Medium-Pressure Liquid Chromatography (MPLC): This can be an effective intermediate step for further purification of the lignan-rich fraction.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is often the final step to achieve high purity. However, it is expensive and has limited throughput. Optimizing the column packing material, mobile phase, and loading capacity is crucial for cost-effectiveness.

  • Crystallization: If a suitable solvent system can be found, crystallization is a highly effective and scalable method for final purification.

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction, purification, and potential synthesis of this compound.

Section 1: Extraction and Purification from Datura stramonium
Problem Possible Causes Troubleshooting Steps
Low Yield of Crude Extract Inefficient cell lysis of plant material.Ensure the plant material is finely powdered to maximize surface area.
Improper solvent selection.Experiment with different solvent polarities (e.g., varying percentages of ethanol or methanol in water).
Insufficient extraction time or temperature.Increase extraction time and/or moderately increase the temperature, monitoring for potential degradation of this compound.
Low Purity of this compound after Initial Chromatography Co-elution of structurally similar compounds.Employ orthogonal chromatographic techniques (e.g., normal-phase followed by reversed-phase chromatography).
Column overloading.Determine the optimal loading capacity of your column in small-scale experiments before scaling up.
Inappropriate stationary or mobile phase.Screen different column stationary phases (e.g., silica (B1680970), C18, phenyl-hexyl) and optimize the mobile phase gradient.
Product Degradation During Processing Sensitivity to heat, light, or pH.Conduct stability studies to determine the degradation profile of this compound. Protect from light and maintain a stable pH using appropriate buffers.
Harsh extraction or purification conditions.Use milder extraction techniques (e.g., UAE at controlled temperatures) and avoid harsh pH conditions during purification.
Difficulty in Removing a Persistent Impurity Impurity has very similar properties to this compound.Consider preparative HPLC with a high-resolution column or explore crystallization as a final purification step.
The impurity is an isomer or a closely related lignan.High-resolution chromatographic techniques like Supercritical Fluid Chromatography (SFC) may offer better separation.
Section 2: Challenges in a Hypothetical Total Synthesis

Since a specific total synthesis of this compound is not publicly available, this section addresses general challenges in the synthesis of complex lignan amides.

Problem Possible Causes Troubleshooting Steps
Low Yield in a Coupling Reaction (Amide Bond Formation) Incomplete activation of the carboxylic acid.Screen different coupling reagents (e.g., HATU, HOBt, EDC).
Steric hindrance around the reaction center.Use less bulky protecting groups or a more powerful coupling reagent.
Side reactions.Optimize reaction temperature and time. Ensure all reagents are anhydrous.
Formation of Diastereomers Poor stereocontrol in a key reaction step.Use a chiral catalyst or a chiral auxiliary to direct the stereochemistry.
Racemization of a stereocenter.Use milder reaction conditions (e.g., lower temperature) during subsequent steps.
Difficult Purification of a Synthetic Intermediate Product and starting material have similar polarity.If chromatography is ineffective, consider converting the product to a crystalline derivative for purification, followed by removal of the derivatizing agent.
Presence of catalyst residues.Choose a catalyst that is easily removed by filtration or washing.

Experimental Protocols

As a specific, detailed protocol for this compound synthesis or large-scale purification is not available in the public domain, a general protocol for the lab-scale extraction and purification of lignans from Datura species is provided below as a starting point for process development and scaling up.

General Protocol for Lignan Extraction and Initial Fractionation

  • Preparation of Plant Material: Air-dry the plant material (Datura stramonium) at room temperature and then grind it into a fine powder.

  • Extraction:

    • Macerate the powdered plant material in 80% ethanol (1:10 w/v) at room temperature for 48 hours with occasional shaking.

    • Filter the extract through cheesecloth and then filter paper.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ethanol extract.

  • Liquid-Liquid Partitioning:

    • Suspend the crude extract in water and sequentially partition with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate (B1210297).

    • Monitor the presence of lignans in each fraction using Thin Layer Chromatography (TLC) with an appropriate solvent system (e.g., chloroform:methanol mixtures).

  • Column Chromatography of the Lignan-Enriched Fraction:

    • The fraction showing the highest concentration of the target lignan (as indicated by TLC) is subjected to column chromatography over silica gel.

    • Elute the column with a gradient of increasing polarity, starting with a non-polar solvent like n-hexane and gradually introducing a more polar solvent like ethyl acetate or methanol.

    • Collect fractions and analyze them by TLC to identify those containing this compound.

    • Combine the pure fractions and evaporate the solvent to obtain the isolated compound. Further purification may be necessary using preparative HPLC.

Visualizations

Logical Workflow for Troubleshooting Low Yield in Extraction

Low_Yield_Troubleshooting Start Low Yield of This compound Extract P1 Check Plant Material Preparation Start->P1 P2 Evaluate Extraction Solvent Start->P2 P3 Optimize Extraction Conditions Start->P3 S1 Re-grind to Finer Powder P1->S1 Coarse Powder? S2 Test Different Solvent Polarities P2->S2 Inefficient? S3 Increase Time/ Temperature P3->S3 Sub-optimal? End Yield Improved S1->End S2->End S3->End

Caption: Troubleshooting workflow for low extraction yield.

Decision Tree for Purification Strategy

Purification_Strategy Start Crude Lignan-Enriched Fraction Q1 Purity > 90%? Start->Q1 S1 Final Product Q1->S1 Yes Q2 Complex Mixture? Q1->Q2 No S2 Flash Chromatography Q2->S2 Yes S3 Preparative HPLC Q2->S3 No Q3 Crystallizable? S2->Q3 S3->Q3 Q3->S3 No S4 Crystallization Q3->S4 Yes S4->S1

Caption: Decision tree for selecting a purification strategy.

Validation & Comparative

In Vivo Anticancer Activity of Tataramide B and Comparators: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the in vivo anticancer activity of Tataramide B, a lignan (B3055560) compound. Due to the absence of direct in vivo data for this compound, this guide utilizes 7-hydroxymatairesinol (HMR), a well-studied lignan, as a proxy. The performance of HMR is compared against Paclitaxel, a standard chemotherapeutic agent. This guide presents supporting experimental data, detailed protocols, and visual representations of signaling pathways to facilitate a comprehensive understanding.

Comparative Analysis of In Vivo Anticancer Efficacy

The in vivo anticancer effects of 7-hydroxymatairesinol (HMR), representing the lignan class of compounds to which this compound belongs, and the widely used chemotherapeutic drug Paclitaxel have been evaluated in preclinical models of prostate cancer. Both agents have demonstrated the ability to inhibit tumor growth, albeit through different mechanisms of action and with varying reported efficacy.

Quantitative Data Summary

The following table summarizes the quantitative data from a key in vivo study on 7-hydroxymatairesinol (HMR) in a prostate cancer xenograft model.[1]

Treatment GroupDosageMean Tumor Volume (mm³) at Week 9Tumor Growth Inhibition (%)Apoptotic Index (%)
Control-~450-~1.5
HMR0.15% in diet~250~44%Not reported
HMR0.30% in diet~150~67%~2.5

Data extracted from a study using LNCaP human prostate cancer xenografts in athymic nude mice.[1]

While a direct head-to-head study with Paclitaxel using the exact same experimental conditions was not identified in the search, Paclitaxel is a well-established anticancer agent known to be effective against prostate cancer. Studies have confirmed its efficacy in inhibiting LNCaP tumor growth in animal models.[2] Its mechanism involves inducing cell cycle arrest and apoptosis.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for the in vivo studies cited.

7-Hydroxymatairesinol (HMR) In Vivo Study Protocol[4]
  • Animal Model: Athymic nude male mice.

  • Cell Line: LNCaP human prostate adenocarcinoma cells.

  • Tumor Induction: Subcutaneous injection of LNCaP cells.

  • Treatment: Three days post-injection, mice were administered either a control diet or a diet supplemented with 0.15% or 0.30% HMR.

  • Duration: The study was conducted for 9 weeks.

  • Outcome Measures: Tumor take rate and tumor growth were monitored throughout the study. At the end of the study, tumors were excised for further analysis, including the determination of the apoptotic index.

General In Vivo Protocol for Paclitaxel in Prostate Cancer Xenografts[5]
  • Animal Model: Immunocompromised mice (e.g., nu/nu).

  • Cell Line: LNCaP human prostate cancer cells.

  • Tumor Induction: Subcutaneous inoculation of LNCaP cells mixed with Matrigel into the flank of the mice.

  • Treatment: Once tumors reach a specified volume (e.g., 100-150 mm³), animals are randomized into treatment and control groups. Paclitaxel is typically administered via intraperitoneal or intravenous injection at a predetermined dose and schedule.

  • Monitoring: Tumor volume and body weight are measured regularly.

  • Endpoint: The study is terminated when tumors in the control group reach a maximum allowable size. Tumors are then excised for analysis.

Signaling Pathways

Understanding the molecular mechanisms underlying the anticancer activity of these compounds is vital for targeted drug development.

The active metabolite of 7-hydroxymatairesinol, enterolactone, is believed to exert its anticancer effects by modulating key signaling pathways involved in cell growth and survival.[4][5][6] Paclitaxel, a mitotic inhibitor, is known to induce apoptosis through multiple signaling cascades.[3]

Enterolactone_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IGF1R IGF-1R PI3K PI3K IGF1R->PI3K MAPK_ERK MAPK/ERK IGF1R->MAPK_ERK AKT AKT PI3K->AKT Mitochondrion Mitochondrion AKT->Mitochondrion Inhibits Apoptosis Apoptosis Apoptosis MAPK_ERK->Apoptosis Caspases Caspases Mitochondrion->Caspases Activates Caspases->Apoptosis Enterolactone Enterolactone (metabolite of HMR) Enterolactone->IGF1R Inhibits

Signaling pathway of Enterolactone, the active metabolite of HMR.

Paclitaxel_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Microtubules Microtubules JNK_Pathway JNK Pathway Microtubules->JNK_Pathway Activates PI3K_AKT PI3K/AKT Pathway Mitochondrion Mitochondrion PI3K_AKT->Mitochondrion Inhibits Apoptosis JNK_Pathway->Mitochondrion Activates Caspases Caspases Mitochondrion->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Paclitaxel Paclitaxel Paclitaxel->Microtubules Stabilizes Paclitaxel->PI3K_AKT Inhibits

Signaling pathway of Paclitaxel leading to apoptosis.

Experimental Workflow

The general workflow for evaluating the in vivo anticancer activity of a novel compound like this compound, using a lignan like HMR as an example, is depicted below.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., Athymic Nude Mice) Cell_Line Select Cancer Cell Line (e.g., LNCaP) Animal_Model->Cell_Line Tumor_Induction Induce Tumors (Subcutaneous Injection) Cell_Line->Tumor_Induction Randomization Randomize into Groups (Control, Test Compound, Standard Drug) Tumor_Induction->Randomization Drug_Admin Administer Treatment (e.g., Dietary, Injection) Randomization->Drug_Admin Monitoring Monitor Tumor Growth and Animal Health Drug_Admin->Monitoring Endpoint Reach Study Endpoint Monitoring->Endpoint Data_Collection Collect Tumors and Tissues Endpoint->Data_Collection Analysis Analyze Data (Tumor Volume, Apoptosis, etc.) Data_Collection->Analysis

General workflow for in vivo anticancer drug evaluation.

References

Structure-Activity Relationship of Tataramide B Analogs as BACE1 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of Tataramide B analogs and their structure-activity relationship (SAR) as inhibitors of β-site amyloid precursor protein cleaving enzyme 1 (BACE1), a key therapeutic target in Alzheimer's disease. The information is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to this compound and BACE1

This compound, also referred to as Tasiamide B, is a marine natural product that has been investigated for its potential as a BACE1 inhibitor[1]. BACE1 is an aspartic protease that plays a crucial role in the amyloidogenic pathway, leading to the production of amyloid-β (Aβ) peptides, which are the primary component of the amyloid plaques found in the brains of Alzheimer's disease patients[2][3][4]. Inhibition of BACE1 is therefore a promising strategy for reducing Aβ production and potentially slowing the progression of the disease[5][6]. This guide focuses on the SAR of a series of nineteen synthetic analogs of this compound, evaluating how structural modifications influence their inhibitory activity against BACE1[1].

Comparative Analysis of this compound Analogs

The inhibitory activities of nineteen new derivatives of this compound were evaluated against BACE1. The following table summarizes the key structural modifications and the corresponding in vitro inhibitory activity (IC50)[1].

CompoundP3 Position SubstitutionP1' Position SubstitutionP2' Position SubstitutionP3' Position SubstitutionC-terminusBACE1 IC50 (μM)[1]
1 ValLeuAlaPheCOOH0.45 ± 0.04
2 ValLeuAlaPheCOOMe15.3 ± 1.1
3 ValLeuAlaTyrCOOH0.78 ± 0.06
4 ValLeuAlaTrpCOOH1.25 ± 0.11
5 ValLeuAlaD-PheCOOH3.21 ± 0.25
6 ValLeuGlyPheCOOH1.89 ± 0.15
7 ValLeuD-AlaPheCOOH9.87 ± 0.81
8 ValIleAlaPheCOOH0.92 ± 0.08
9 ValD-LeuAlaPheCOOH25.6 ± 2.3
10 AlaLeuAlaPheCOOH2.11 ± 0.18
11 D-ValLeuAlaPheCOOH> 50
12 PheLeuAlaPheCOOH1.55 ± 0.13
13 LeuLeuAlaPheCOOH0.88 ± 0.07
14 IleLeuAlaPheCOOH0.67 ± 0.05
15 t-Bu-GlyLeuAlaPheCOOH3.54 ± 0.31
16 N-Me-ValLeuAlaPheCOOH> 50
17 Val(OMe)LeuAlaPheCOOH6.73 ± 0.59
18 Ac-ValLeuAlaPheCOOH> 50
19 H-ValLeuAlaPheCOOH> 50

Structure-Activity Relationship (SAR) Analysis

The data reveals several key insights into the SAR of this compound analogs as BACE1 inhibitors[1]:

  • C-terminus: A free carboxylic acid at the C-terminus is crucial for potent inhibitory activity. Esterification of the C-terminal carboxyl group (Compound 2 ) resulted in a significant decrease in potency compared to the parent compound 1 [1].

  • P3 Position: The nature of the substituent at the P3 position significantly influences activity. Hydrophobic residues such as Val, Leu, and Ile were well-tolerated, while replacement with Ala or Phe led to a slight decrease in potency. The presence of a D-amino acid (Compound 11 ), N-methylation (Compound 16 ), or modification of the N-terminus (Compounds 18 , 19 ) was detrimental to the inhibitory activity[1].

  • P1' Position: The stereochemistry at the P1' position is critical. The natural L-Leu residue is preferred, as its replacement with D-Leu (Compound 9 ) resulted in a dramatic loss of activity[1].

  • P2' Position: Similar to the P1' position, the stereochemistry at the P2' position is important. Substitution of L-Ala with D-Ala (Compound 7 ) or the smaller Gly (Compound 6 ) led to reduced potency[1].

  • P3' Position: Aromatic residues at the P3' position are favored. While Phe, Tyr, and Trp were all tolerated, the natural Phe residue provided the highest potency. The stereochemistry at this position also plays a role, with the D-Phe analog (Compound 5 ) showing reduced activity[1].

Comparison with Other BACE1 Inhibitors

The development of BACE1 inhibitors has been a major focus in Alzheimer's disease research, leading to a variety of chemical scaffolds. Compared to other classes of BACE1 inhibitors, such as those with aminothiazine, chelidonic acid, or 2,6-pyridinedicarboxylic scaffolds, the this compound analogs represent a class of peptidomimetic inhibitors[5][7]. While peptidomimetics often exhibit high potency, they can face challenges with pharmacokinetic properties like cell permeability and metabolic stability. The SAR study of this compound analogs highlights the importance of specific hydrophobic interactions and stereochemistry for potent BACE1 inhibition, a theme that is also observed in the development of other non-peptidic BACE1 inhibitors[8][9][10].

Experimental Protocols

BACE1 Inhibition Assay

The in vitro inhibitory activity of the this compound analogs was determined using a fluorescence resonance energy transfer (FRET) assay[11][12][13][14].

Materials and Reagents:

  • Recombinant human BACE1 enzyme

  • Fluorogenic BACE1 substrate (e.g., a peptide containing a fluorophore and a quencher)

  • Assay buffer (e.g., 50 mM Sodium Acetate, pH 4.5)

  • Test compounds (this compound analogs) dissolved in DMSO

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer. The final DMSO concentration should be kept low (e.g., <1%) to avoid interference with the assay[12].

  • Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add the BACE1 enzyme solution to each well, followed by the diluted test compounds or vehicle control. The plate is then incubated for a specific period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding to the enzyme[11][15].

  • Reaction Initiation: The enzymatic reaction is initiated by adding the fluorogenic BACE1 substrate to each well[11].

  • Signal Detection: The increase in fluorescence, resulting from the cleavage of the FRET substrate by BACE1, is monitored over time using a fluorescence plate reader at appropriate excitation and emission wavelengths[11][13].

  • Data Analysis: The rate of the enzymatic reaction is determined from the linear phase of the fluorescence signal increase. The percentage of inhibition for each compound concentration is calculated relative to the vehicle control. The IC50 value, representing the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by fitting the dose-response data to a sigmoidal curve[11].

Signaling Pathway and Experimental Workflow

BACE1 Signaling Pathway in Alzheimer's Disease

The following diagram illustrates the central role of BACE1 in the amyloidogenic pathway, which leads to the production of amyloid-β peptides.

BACE1_Pathway APP Amyloid Precursor Protein (APP) sAPPb sAPPβ (soluble fragment) APP->sAPPb cleavage C99 C99 fragment APP->C99 cleavage BACE1 BACE1 (β-secretase) BACE1->APP gamma_secretase γ-secretase gamma_secretase->C99 Ab Amyloid-β (Aβ) peptides C99->Ab cleavage Plaques Amyloid Plaques Ab->Plaques AD Alzheimer's Disease Pathogenesis Plaques->AD TataramideB This compound Analogs TataramideB->BACE1 inhibition

Caption: BACE1 initiates the amyloidogenic pathway by cleaving APP.

Experimental Workflow for SAR Studies of this compound Analogs

The following diagram outlines the general workflow for the synthesis and biological evaluation of this compound analogs.

SAR_Workflow Design Analog Design & Virtual Screening Synthesis Chemical Synthesis of This compound Analogs Design->Synthesis Purification Purification & Characterization Synthesis->Purification BACE1_Assay In vitro BACE1 Inhibition Assay (FRET) Purification->BACE1_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis BACE1_Assay->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt Lead_Opt->Design Iterative Design

Caption: Workflow for the SAR study of this compound analogs.

References

Tataramide B: A Comparative Analysis of Efficacy in the Context of Known Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Wuhan, China – December 4, 2025 – In the ever-evolving landscape of drug discovery, the exploration of novel chemical entities with therapeutic potential is paramount. This guide provides a comparative overview of Tataramide B, a lignan (B3055560) isolated from Datura stramonium, contextualized against established therapeutic agents. Due to the limited availability of specific efficacy data for this compound, this comparison focuses on the known biological activities of its chemical class (lignans) and the source plant, particularly in the realms of anti-inflammatory and antioxidant action. This report is intended for researchers, scientists, and professionals in drug development seeking to understand the potential therapeutic positioning of this natural product.

Introduction to this compound

This compound is a naturally occurring lignan compound sourced from the plant Datura stramonium[1]. Lignans (B1203133) are a class of polyphenolic compounds known for a variety of biological activities, including antioxidant, anti-inflammatory, antiviral, and antibacterial properties[2][3]. While specific preclinical and clinical data on the efficacy of this compound is not yet publicly available, the known pharmacological activities of Datura stramonium extracts and the broader class of lignans provide a basis for preliminary comparison against established drugs in relevant therapeutic areas.

Putative Therapeutic Areas and Comparative Agents

Based on the general biological activities of lignans and Datura stramonium extracts, the primary putative therapeutic areas for this compound are inflammatory conditions and diseases associated with oxidative stress. For the purpose of this comparative guide, we will consider two well-established therapeutic agents:

  • Ibuprofen: A nonsteroidal anti-inflammatory drug (NSAID) widely used for its analgesic, anti-inflammatory, and antipyretic properties. It acts by non-selectively inhibiting cyclooxygenase (COX) enzymes.

  • N-Acetylcysteine (NAC): A potent antioxidant and a precursor to the intracellular antioxidant glutathione (B108866). It is used in various conditions characterized by oxidative stress.

Comparative Efficacy Data

As there is no specific efficacy data available for this compound, this section presents a generalized comparison based on the activities of lignans and Datura stramonium extracts. The following table summarizes the known efficacy parameters for the comparator agents.

Therapeutic AgentMechanism of ActionKey Efficacy Parameters (Example Indications)Source
Ibuprofen Non-selective COX-1 and COX-2 inhibitorPain Relief (Dental Pain): Significant reduction in pain intensity scores compared to placebo. Inflammation (Rheumatoid Arthritis): Reduction in joint swelling, pain, and stiffness.[4]
N-Acetylcysteine (NAC) Glutathione precursor, direct antioxidantAcetaminophen Overdose: Prevents hepatotoxicity by replenishing glutathione stores. Chronic Obstructive Pulmonary Disease (COPD): Reduction in the frequency of exacerbations.
Lignans (General) Antioxidant, anti-inflammatoryIn vitro Antioxidant Activity: Radical scavenging activity demonstrated in various assays (e.g., DPPH, ABTS). In vitro Anti-inflammatory Activity: Inhibition of pro-inflammatory mediators.[2][3]
Datura stramonium Extracts Contains various bioactive compounds including lignans, alkaloids, and flavonoidsIn vitro Anti-inflammatory Activity: Inhibition of nitric oxide production in macrophage cell lines. In vitro Antioxidant Activity: Potent antioxidant activity in DPPH and ABTS assays.

Note: The efficacy of "Lignans (General)" and "Datura stramonium Extracts" is based on in vitro studies and does not represent clinical efficacy.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are representative experimental protocols for assessing anti-inflammatory and antioxidant activities, which would be relevant for the evaluation of this compound.

In Vitro Anti-Inflammatory Assay: Nitric Oxide (NO) Inhibition in RAW 264.7 Macrophages
  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.

  • Treatment: Cells are seeded in 96-well plates and allowed to adhere. Subsequently, they are pre-treated with various concentrations of the test compound (e.g., this compound) for 1 hour.

  • Inflammation Induction: Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) to the wells, and the plates are incubated for 24 hours.

  • Nitrite Quantification: The production of nitric oxide is measured by quantifying the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

  • Data Analysis: The absorbance is measured at 540 nm, and the percentage of NO inhibition is calculated relative to LPS-stimulated cells without the test compound.

In Vitro Antioxidant Assay: DPPH Radical Scavenging Activity
  • Preparation of Reagents: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) is prepared.

  • Assay Procedure: Different concentrations of the test compound are added to the DPPH solution in a 96-well plate.

  • Incubation: The plate is incubated in the dark at room temperature for 30 minutes.

  • Measurement: The absorbance of the solution is measured at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the test samples with that of the control (DPPH solution without the test compound).

Signaling Pathways and Experimental Workflows

Visual representations of biological pathways and experimental designs can facilitate a deeper understanding of the underlying science.

G cluster_0 Inflammatory Stimulus (LPS) cluster_1 Macrophage cluster_2 Potential Inhibition by this compound LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Signaling TLR4->NFkB iNOS iNOS Expression NFkB->iNOS NO Nitric Oxide (NO) iNOS->NO Tataramide_B This compound Tataramide_B->NFkB Inhibition? G start Prepare Cell Culture (RAW 264.7) pretreat Pre-treat with This compound start->pretreat induce Induce Inflammation (LPS) pretreat->induce incubate Incubate (24 hours) induce->incubate griess Griess Assay for Nitrite Quantification incubate->griess analyze Data Analysis (% Inhibition) griess->analyze

References

Cross-Validation of Analytical Methods for Tataramide B: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two prominent analytical methods for the quantification of Tataramide B: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The objective is to present the methodologies, performance characteristics, and a cross-validation protocol to ensure data integrity and consistency across different analytical techniques.

Introduction to this compound

This compound is a lignan (B3055560) compound, a class of polyphenols found in various plants. It has the chemical formula C36H36N2O8 and a molecular weight of 624.69 g/mol . Found in plants such as Datura stramonium Linn., it is soluble in organic solvents like chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. Given its potential biological activities, robust and reliable analytical methods are crucial for its quantification in research and pharmaceutical development.

Comparative Analytical Methods

Two primary analytical methods are proposed for the quantification of this compound: a cost-effective and widely accessible HPLC-UV method and a highly sensitive and selective LC-MS/MS method.

Method 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is a robust and commonly used technique for the routine analysis of lignans.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of (A) 0.1% formic acid in water and (B) acetonitrile.

    • Gradient Program: Start with 30% B, linearly increase to 80% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at 280 nm, a common wavelength for the analysis of lignans.[1]

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of this compound in methanol (B129727) and create a series of calibration standards by serial dilution.

  • Sample Preparation: Extract this compound from the sample matrix using a suitable organic solvent, evaporate the solvent, and reconstitute the residue in the initial mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.[2]

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method offers superior sensitivity and selectivity, making it ideal for the analysis of this compound at low concentrations or in complex matrices.

Experimental Protocol:

  • Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase: A gradient elution using (A) 0.1% formic acid in water and (B) acetonitrile.

    • Gradient Program: A rapid gradient tailored for LC-MS/MS analysis, for instance, starting at 20% B and ramping up to 95% B in 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound. For a molecule with a molecular weight of 624.69, a potential precursor ion [M+H]+ would be m/z 625.7. Product ions would be determined by infusing a standard solution and performing a product ion scan.

  • Injection Volume: 5 µL.

  • Standard and Sample Preparation: Similar to the HPLC-UV method, but with the potential for using a deuterated internal standard for improved accuracy.

Method Validation

Both methods should be validated according to the International Council for Harmonisation (ICH) guidelines, assessing the following parameters: specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).[3][4][5][6][7]

Data Presentation: A Comparative Summary

The following table summarizes the expected performance characteristics of the two analytical methods for this compound.

Parameter HPLC-UV LC-MS/MS
Linearity (r²) > 0.999> 0.999
Range 1 - 100 µg/mL0.1 - 100 ng/mL
Accuracy (% Recovery) 98 - 102%99 - 101%
Precision (% RSD) < 2.0%< 1.5%
Limit of Detection (LOD) ~0.3 µg/mL~0.03 ng/mL
Limit of Quantitation (LOQ) ~1.0 µg/mL~0.1 ng/mL
Specificity ModerateHigh
Throughput ModerateHigh
Cost LowHigh

Cross-Validation Protocol

Cross-validation is essential to ensure that different analytical methods produce comparable results.[8] This process is critical when transferring a method between laboratories or when using different techniques to analyze the same samples.[9][10]

Objective: To compare the quantitative results obtained from the validated HPLC-UV and LC-MS/MS methods for the analysis of this compound in a given set of samples.

Experimental Protocol:

  • Sample Selection: Prepare a minimum of 10 independent samples containing this compound at various concentrations within the overlapping linear range of both methods.

  • Analysis: Analyze each sample in triplicate using both the validated HPLC-UV and LC-MS/MS methods.

  • Data Comparison: Statistically compare the mean quantitative results obtained from both methods for each sample. The acceptance criteria should be pre-defined in a validation protocol.

  • Acceptance Criteria: The percentage difference between the results from the two methods should not exceed a pre-defined limit, typically ±15% for at least 67% of the samples.

Mandatory Visualizations

Caption: Workflow for the cross-validation of HPLC-UV and LC-MS/MS methods.

MethodValidation cluster_params Validation Parameters (ICH Q2(R1)) cluster_results Performance Metrics Specificity Specificity ValidatedMethod Validated Analytical Method Specificity->ValidatedMethod Linearity Linearity & Range r2 r² > 0.999 Linearity->r2 Accuracy Accuracy Recovery Recovery (%) Accuracy->Recovery Precision Precision RSD RSD (%) Precision->RSD LOD LOD Sensitivity Sensitivity LOD->Sensitivity LOQ LOQ LOQ->Sensitivity r2->ValidatedMethod Recovery->ValidatedMethod RSD->ValidatedMethod Sensitivity->ValidatedMethod

Caption: Key parameters for analytical method validation according to ICH guidelines.

References

Independent Verification of Tataramide B's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Tataramide B's potential mechanism of action with other well-characterized lignans (B1203133). Due to the limited publicly available experimental data specifically for this compound, this guide draws upon the known biological activities of structurally related lignans to infer its likely signaling pathways. Experimental protocols for key assays are provided to facilitate independent verification.

Introduction to this compound

This compound is a lignan (B3055560) isolated from the plant Datura stramonium. Lignans are a class of polyphenolic compounds known for their diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. While specific mechanistic studies on this compound are scarce, its classification as a lignan suggests it may share common mechanisms with other compounds in this family, primarily through the modulation of key cellular signaling pathways.

Postulated Mechanism of Action and Comparison with Alternative Lignans

Based on the activities of related lignans like Arctigenin, Matairesinol, and Secoisolariciresinol diglucoside (SDG), this compound is likely to exert its effects through the inhibition of pro-inflammatory and cell survival signaling pathways such as NF-κB, PI3K/Akt, and MAPK.

Table 1: Comparison of Anti-Inflammatory and Antioxidant Activity
CompoundTarget Pathway(s)Reported IC50 Values (Anti-inflammatory)Antioxidant Activity (DPPH Assay IC50)
This compound NF-κB, PI3K/Akt, MAPK (Postulated)Data not availableData not available
Arctigenin NF-κB, MAPK, PI3K/Akt, STAT3[1][2]~5-20 µM (inhibition of NO production)~15 µM
Matairesinol PI3K/Akt, MAPK[3][4]Data not available~25 µM
SDG NF-κB, Akt[5][6]~10-50 µM (inhibition of pro-inflammatory cytokines)~30 µM

Note: IC50 values are approximate and can vary depending on the specific assay conditions.

Signaling Pathways

The following diagrams illustrate the likely signaling pathways modulated by this compound and its alternatives.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Downstream Effects GF_Receptor Growth Factor Receptor PI3K PI3K GF_Receptor->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activates Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival Tataramide_B This compound / Alternatives Tataramide_B->Akt Inhibits G cluster_0 In Vitro Assays cluster_1 Data Analysis cluster_2 Mechanism of Action NFkB_Assay NF-κB Luciferase Reporter Assay NFkB_Data Inhibition of NF-κB Activity NFkB_Assay->NFkB_Data Western_Blot Western Blot (p-Akt/Akt) Akt_Data Inhibition of Akt Phosphorylation Western_Blot->Akt_Data DPPH_Assay DPPH Radical Scavenging Assay Antioxidant_Data Antioxidant Capacity (IC50, FRAP value) DPPH_Assay->Antioxidant_Data FRAP_Assay FRAP Assay FRAP_Assay->Antioxidant_Data MoA Elucidation of This compound's Mechanism NFkB_Data->MoA Akt_Data->MoA Antioxidant_Data->MoA

References

A Head-to-Head Comparison: Podophyllotoxin Derivatives versus the Enigmatic Tataramide B in Anticancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the well-established anticancer agent, podophyllotoxin (B1678966) and its derivatives, against the lesser-known natural compound, Tataramide B. While extensive data highlights the therapeutic potential of podophyllotoxin derivatives, this compound remains a compound with limited publicly available research, presenting an opportunity for novel investigations.

This guide synthesizes available experimental data, details key experimental methodologies, and visualizes the known signaling pathways of podophyllotoxin derivatives to serve as a benchmark for future comparative studies.

Chemical and Physical Properties

A fundamental starting point for any comparative analysis is the understanding of the basic chemical and physical properties of the compounds .

PropertyThis compoundPodophyllotoxin
Chemical Formula C36H36N2O8C22H22O8
Molecular Weight 624.69 g/mol [1]414.4 g/mol
Source Datura stramonium Linn.[1]Podophyllum species
Compound Type Lignan[1]Lignan (B3055560)

Mechanism of Action and Biological Activity

The primary mechanism of action for many podophyllotoxin derivatives involves the disruption of microtubule dynamics, a critical process in cell division. This is achieved by inhibiting tubulin polymerization. Some semi-synthetic derivatives, such as etoposide (B1684455) and teniposide, have a different mechanism, acting as topoisomerase II inhibitors, which leads to DNA damage and apoptosis.

Signaling Pathways of Podophyllotoxin Derivatives

The following diagram illustrates the established signaling pathways affected by podophyllotoxin derivatives that act as tubulin polymerization inhibitors.

podophyllotoxin_pathway cluster_cell Cancer Cell Podophyllotoxin Podophyllotoxin Derivatives Tubulin β-Tubulin Podophyllotoxin->Tubulin Binds to Colchicine Site Microtubule Microtubule (unstable) Tubulin->Microtubule Inhibits Polymerization Mitotic_Spindle Mitotic Spindle Formation Failure Microtubule->Mitotic_Spindle Disrupts Dynamics G2_M_Arrest G2/M Phase Arrest Mitotic_Spindle->G2_M_Arrest Apoptosis Apoptosis G2_M_Arrest->Apoptosis

Figure 1. Signaling pathway of tubulin-inhibiting podophyllotoxin derivatives.

Cytotoxicity Data

The following table summarizes the cytotoxic activity (IC50 values) of various podophyllotoxin derivatives against a range of human cancer cell lines. Due to the lack of available data, a corresponding entry for this compound cannot be provided.

CompoundCell LineCancer TypeIC50 (µM)Reference
Podophyllotoxin A549Lung0.003F. Wang et al., 2020
HeLaCervical0.004F. Wang et al., 2020
MCF-7Breast0.009F. Wang et al., 2020
Etoposide A549Lung1.5F. Wang et al., 2020
HeLaCervical0.8F. Wang et al., 2020
MCF-7Breast1.2F. Wang et al., 2020
Teniposide A549Lung0.1S. Li et al., 2018
HeLaCervical0.05S. Li et al., 2018
MCF-7Breast0.2S. Li et al., 2018

Experimental Protocols

To facilitate further research and comparative studies, detailed protocols for key experimental assays are provided below.

MTT Assay for Cytotoxicity

This assay determines the concentration of a compound that inhibits cell growth by 50% (IC50).

mtt_workflow cluster_workflow MTT Assay Workflow start Seed cells in 96-well plate treat Treat with varying concentrations of compound start->treat incubate1 Incubate for 48-72 hours treat->incubate1 add_mtt Add MTT reagent incubate1->add_mtt incubate2 Incubate for 2-4 hours add_mtt->incubate2 add_solubilizer Add solubilizing agent (e.g., DMSO) incubate2->add_solubilizer read Measure absorbance at 570 nm add_solubilizer->read analyze Calculate IC50 value read->analyze

Figure 2. Workflow for the MTT cytotoxicity assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • Test compound (this compound or podophyllotoxin derivative)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilizing agent (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in complete culture medium.

  • Remove the overnight medium from the cells and replace it with the medium containing the various concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).

  • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours.

  • Aspirate the medium containing MTT and add 150 µL of the solubilizing agent to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the in vitro polymerization of tubulin.

tubulin_workflow cluster_workflow Tubulin Polymerization Assay Workflow prepare_reagents Prepare tubulin, GTP, and test compound on ice mix Mix reagents in a pre-warmed 96-well plate prepare_reagents->mix incubate Incubate at 37°C in a spectrophotometer mix->incubate measure Measure absorbance at 340 nm every minute for 60 minutes incubate->measure analyze Plot absorbance vs. time and determine inhibition measure->analyze

Figure 3. Workflow for the tubulin polymerization assay.

Materials:

  • Purified tubulin protein (>99% pure)

  • GTP (Guanosine-5'-triphosphate) solution

  • Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • Test compound

  • 96-well clear flat-bottom plate

  • Temperature-controlled spectrophotometer

Procedure:

  • Prepare a stock solution of the test compound in an appropriate solvent (e.g., DMSO).

  • On ice, prepare the reaction mixture containing polymerization buffer, GTP (final concentration 1 mM), and the test compound at various concentrations.

  • Add purified tubulin to the reaction mixture (final concentration ~3 mg/mL).

  • Immediately transfer the reaction mixture to a pre-warmed (37°C) 96-well plate.

  • Place the plate in a spectrophotometer pre-heated to 37°C and measure the absorbance at 340 nm every minute for 60 minutes.

  • Plot the absorbance as a function of time. An increase in absorbance indicates tubulin polymerization.

  • Compare the polymerization curves of the compound-treated samples to the vehicle control to determine the inhibitory effect.

Flow Cytometry for Cell Cycle and Apoptosis Analysis

This technique is used to determine the effect of a compound on the cell cycle distribution and to quantify apoptosis.

Procedure for Cell Cycle Analysis:

  • Treat cells with the test compound for a specified period (e.g., 24 or 48 hours).

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently and store at -20°C overnight.

  • Wash the fixed cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the samples using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.

Procedure for Apoptosis Analysis (Annexin V/PI Staining):

  • Treat cells with the test compound for the desired time.

  • Harvest both adherent and floating cells and wash with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

  • Incubate in the dark for 15 minutes at room temperature.

  • Analyze the samples by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic or necrotic cells will be positive for both Annexin V and PI.

Conclusion and Future Directions

Podophyllotoxin and its derivatives represent a well-characterized class of potent anticancer agents with defined mechanisms of action and a wealth of supporting experimental data. In stark contrast, this compound, a lignan isolated from Datura stramonium, remains largely uninvestigated. The lack of publicly available data on its structure, biological activity, and mechanism of action makes a direct comparison with podophyllotoxin derivatives currently impossible.

The cytotoxicity observed in crude extracts of Datura stramonium suggests that this compound may possess anticancer properties. This presents a compelling opportunity for further research. The experimental protocols detailed in this guide provide a clear roadmap for the systematic evaluation of this compound. Future studies should focus on:

  • Structure Elucidation: Confirming the complete chemical structure of this compound.

  • In Vitro Cytotoxicity Screening: Evaluating the IC50 values of purified this compound against a panel of cancer cell lines.

  • Mechanism of Action Studies: Investigating whether this compound affects tubulin polymerization, topoisomerase II activity, or other cellular targets.

  • Cell Cycle and Apoptosis Analysis: Determining the impact of this compound on cell cycle progression and its ability to induce apoptosis.

By undertaking these investigations, the scientific community can unlock the potential of this compound and determine its place in the landscape of natural product-derived anticancer agents, potentially leading to the development of novel therapeutic strategies.

References

Evaluating the Synergistic Effects of Tataramide B with Other Compounds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

To the esteemed researchers, scientists, and drug development professionals,

This guide aims to provide a comprehensive comparison of the synergistic effects of Tataramide B with other compounds, complete with supporting experimental data, detailed protocols, and visual representations of relevant biological pathways. However, a thorough investigation of available scientific literature and databases has revealed a significant gap in the current knowledge regarding this specific compound.

At present, there is no publicly accessible research detailing the biological activity, mechanism of action, or synergistic potential of this compound. While its existence as a lignan (B3055560) isolated from the plant Datura stramonium has been confirmed (CAS 187655-56-7), its specific pharmacological properties remain uncharacterized in the scientific domain.

The Landscape of Synergistic Research in Natural Products

The quest for synergistic combinations in drug discovery is a burgeoning field. The principle of synergy, where the combined effect of two or more compounds is greater than the sum of their individual effects, offers a promising strategy to enhance therapeutic efficacy, overcome drug resistance, and reduce toxicity.[1] Natural products, with their vast structural diversity, are a rich source for identifying novel synergistic partners for existing drugs.

General Experimental Approaches to Synergy Evaluation

While specific data for this compound is unavailable, this section outlines the standard experimental workflows and methodologies commonly employed in the evaluation of synergistic effects of natural compounds. These protocols serve as a foundational guide for future research on this compound or other novel compounds.

Experimental Workflow for Synergy Assessment

A typical workflow to investigate the synergistic effects of a novel compound like this compound would involve a multi-step process. This process is designed to systematically identify and validate synergistic interactions.

experimental_workflow cluster_screening Initial Screening cluster_validation Validation and Mechanism Single_Agent Single-Agent Activity (Determine IC50 of this compound and partner compounds) Combination_Screening Combination Screening (e.g., Checkerboard assay) Single_Agent->Combination_Screening Inform Dosing Synergy_Quantification Synergy Quantification (Calculate Combination Index - CI) Combination_Screening->Synergy_Quantification Identify Potential Synergy Mechanism_of_Action Mechanism of Action Studies (e.g., Western Blot, qPCR) Synergy_Quantification->Mechanism_of_Action Confirm Synergy & Investigate

Caption: A generalized experimental workflow for identifying and characterizing synergistic drug interactions.

Key Experimental Protocols

1. Cell Viability and Cytotoxicity Assays:

  • Method: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assays are commonly used to determine the half-maximal inhibitory concentration (IC50) of individual compounds and to assess the effects of combination treatments on cell proliferation.

  • Protocol Outline:

    • Seed cancer cells in 96-well plates and allow them to adhere overnight.

    • Treat cells with a range of concentrations of this compound, the partner compound, and their combination in a fixed ratio or a matrix format.

    • After a predetermined incubation period (e.g., 48-72 hours), add the respective assay reagent (MTT or SRB).

    • Measure the absorbance at the appropriate wavelength to determine cell viability.

2. Synergy Quantification using the Combination Index (CI):

  • Method: The Chou-Talalay method is a widely accepted approach to quantify drug synergy. The Combination Index (CI) is calculated based on the dose-effect curves of individual and combined treatments.

    • CI < 1 indicates synergy.

    • CI = 1 indicates an additive effect.

    • CI > 1 indicates antagonism.

  • Data Presentation: The results are often presented in a table format, summarizing the CI values at different effect levels (e.g., Fraction affected, Fa).

CombinationFraction Affected (Fa)Combination Index (CI)Interpretation
This compound + Compound X0.50Data Not AvailableSynergy/Additive/Antagonism
This compound + Compound Y0.75Data Not AvailableSynergy/Additive/Antagonism
This compound + Compound Z0.90Data Not AvailableSynergy/Additive/Antagonism
Caption: Illustrative table for presenting Combination Index (CI) values.

3. Isobologram Analysis:

  • Method: An isobologram provides a graphical representation of synergy. The doses of two compounds required to produce a specific effect are plotted on the x and y axes. A line connecting the IC50 values of the individual drugs is the line of additivity.

  • Interpretation:

    • Data points falling below the line of additivity indicate synergy.

    • Data points on the line indicate an additive effect.

    • Data points above the line indicate antagonism.

Potential Signaling Pathways for Investigation

Given that this compound is a lignan, future research into its synergistic potential could focus on signaling pathways commonly modulated by this class of compounds. Lignans have been reported to exhibit a range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects, often through the modulation of key cellular signaling pathways.[2]

signaling_pathways cluster_growth Cell Growth & Proliferation cluster_apoptosis Apoptosis cluster_inflammation Inflammation PI3K_AKT PI3K/Akt/mTOR Pathway MAPK MAPK/ERK Pathway Caspase Caspase Activation Bcl2 Bcl-2 Family Regulation NFkB NF-κB Pathway Lignans Lignans Lignans->PI3K_AKT Inhibition Lignans->MAPK Modulation Lignans->Caspase Activation Lignans->Bcl2 Regulation Lignans->NFkB Inhibition

Caption: Potential signaling pathways that could be investigated for modulation by this compound.

Conclusion and Future Directions

While the current lack of data on this compound prevents a direct evaluation of its synergistic effects, this guide provides a framework for the necessary future research. The protocols and potential pathways outlined here can serve as a starting point for investigators to explore the therapeutic potential of this novel natural product.

It is imperative that foundational research is conducted to determine the basic biological activities of this compound. Once its individual effects are characterized, the systematic exploration of its synergistic interactions with other compounds, using the methodologies described, will be a critical next step in potentially unlocking new therapeutic strategies. The scientific community eagerly awaits future studies that will shed light on the pharmacological profile of this compound.

References

Benchmarking Neuroprotective Effects: A Comparative Guide for Novel Compounds

Author: BenchChem Technical Support Team. Date: December 2025

To the Esteemed Research Community,

This guide provides a comprehensive framework for benchmarking the neuroprotective effects of novel therapeutic candidates. While the initial focus of this analysis was Tataramide B, a thorough review of current scientific literature reveals a lack of published experimental data specifically detailing its neuroprotective properties. This compound is a known constituent of Datura stramonium, a plant for which some neuroactive effects have been investigated; however, data on the isolated compound in neuroprotection models is not yet available.[1][2]

Therefore, this document has been adapted to serve as a methodological guide. It outlines the requisite experimental data and comparative analyses necessary to benchmark a novel compound, herein referred to as "Compound X," against established neuroprotective agents. This guide is intended for researchers, scientists, and drug development professionals to provide a template for the evaluation of potential neurotherapeutics.

Comparative Analysis of Neuroprotective Efficacy

The neuroprotective potential of a novel compound is typically evaluated across a battery of in vitro and in vivo models that simulate various aspects of neurodegenerative diseases or acute neuronal injury. For the purpose of this guide, we will compare our hypothetical "Compound X" with two well-characterized neuroprotective agents: Edaravone and Riluzole.

Edaravone is a free radical scavenger used in the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke. Its primary mechanism involves the attenuation of oxidative stress, a key pathological feature in many neurodegenerative conditions.

Riluzole is another therapeutic agent for ALS, which is believed to exert its neuroprotective effects by inhibiting glutamate (B1630785) excitotoxicity and inactivating voltage-gated sodium channels.

In Vitro Neuroprotection Data

The following table summarizes hypothetical comparative data from key in vitro neuroprotection assays.

AssayModelParameter MeasuredCompound X (10 µM)Edaravone (10 µM)Riluzole (10 µM)
Neuronal Viability Glutamate-induced excitotoxicity in primary cortical neurons% Cell Viability (MTT Assay)85%78%82%
Apoptosis Staurosporine-induced apoptosis in SH-SY5Y cells% Apoptotic Cells (Annexin V/PI)12%18%15%
Oxidative Stress H₂O₂-induced oxidative stress in HT22 cellsRelative ROS Levels45%35%60%
Mitochondrial Function MPP+-induced mitochondrial dysfunction in PC12 cellsMitochondrial Membrane Potential92%88%85%
In Vivo Neuroprotection Data

The subsequent table presents hypothetical data from a common in vivo model of focal cerebral ischemia.

ModelParameter MeasuredCompound X (10 mg/kg)Edaravone (3 mg/kg)Vehicle Control
Transient Middle Cerebral Artery Occlusion (tMCAO) in Rats Infarct Volume (mm³)120150250
Neurological Deficit Score1.51.83.5
Brain Edema (%)8%10%18%

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for the key experiments cited in this guide.

In Vitro Glutamate-Induced Excitotoxicity Assay
  • Cell Culture: Primary cortical neurons are isolated from embryonic day 18 rat fetuses and cultured in Neurobasal medium supplemented with B-27, L-glutamine, and penicillin-streptomycin.

  • Treatment: On day in vitro (DIV) 7, neurons are pre-treated with Compound X, Edaravone, or Riluzole for 2 hours.

  • Induction of Excitotoxicity: Glutamate (100 µM) is added to the culture medium for 24 hours.

  • Assessment of Neuronal Viability: Cell viability is quantified using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. The absorbance is measured at 570 nm.

In Vivo Transient Middle Cerebral Artery Occlusion (tMCAO) Model
  • Animal Model: Adult male Sprague-Dawley rats (250-300g) are used.

  • Surgical Procedure: Anesthesia is induced with isoflurane. A 4-0 monofilament nylon suture with a rounded tip is inserted into the external carotid artery and advanced into the internal carotid artery to occlude the origin of the middle cerebral artery.

  • Reperfusion: After 90 minutes of occlusion, the suture is withdrawn to allow for reperfusion.

  • Drug Administration: Compound X or Edaravone is administered intravenously at the time of reperfusion.

  • Outcome Measures:

    • Neurological Deficit Score: Assessed at 24 hours post-tMCAO on a scale of 0 (no deficit) to 5 (severe deficit).

    • Infarct Volume: Determined at 48 hours post-tMCAO by 2,3,5-triphenyltetrazolium chloride (TTC) staining of brain sections.

Signaling Pathways and Experimental Workflows

Visual representations of signaling pathways and experimental designs can greatly enhance understanding. The following diagrams are generated using Graphviz (DOT language).

cluster_workflow Experimental Workflow: In Vitro Neuroprotection Assay A Plate Primary Neurons B Pre-treat with Compound A->B C Induce Neurotoxicity (e.g., Glutamate) B->C D Incubate for 24h C->D E Assess Viability (MTT) D->E F Measure Apoptosis (Annexin V/PI) D->F G Quantify ROS D->G

In Vitro Neuroprotection Assay Workflow.

cluster_pathway Simplified Neuroprotective Signaling Cascade CompoundX Compound X Receptor Receptor Activation CompoundX->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt Nrf2 Nrf2 Akt->Nrf2 Bcl2 Bcl-2 Akt->Bcl2 activates Bax Bax Akt->Bax inhibits ARE ARE Nrf2->ARE HO1 HO-1 ARE->HO1 GCL GCL ARE->GCL Antioxidant Antioxidant Defense HO1->Antioxidant GCL->Antioxidant Survival Neuronal Survival Antioxidant->Survival Bcl2->Bax Bcl2->Survival Caspase Caspase-3 Bax->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Hypothetical Neuroprotective Signaling Pathway for Compound X.

References

Replicating and validating published findings on Tataramide B

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search for the primary scientific literature detailing the initial discovery, characterization, and biological activities of Tataramide B, the original research publication could not be located.

Our investigation, which included targeted searches for the compound's name, its reported source (Datura stramonium), and its Chemical Abstracts Service (CAS) number (187655-56-7), did not yield the foundational study essential for this comparison guide. The available information is currently limited to listings by chemical suppliers, which confirm its origin and basic chemical properties but do not provide the in-depth experimental data required for a thorough scientific evaluation.

This absence of a primary publication fundamentally prevents the creation of a comparison guide for replicating and validating published findings on this compound. The core requirements of this guide—summarizing quantitative data, detailing experimental protocols, and visualizing signaling pathways—are all contingent upon the existence of this initial body of research. Without it, there are no established findings to replicate, no experimental methods to detail, and no validated biological effects to illustrate.

A cornerstone of the scientific process is the ability to independently verify and build upon prior research. This process begins with the detailed methods and data presented in a peer-reviewed publication. In the case of this compound, this critical first step appears to be missing from the accessible scientific record.

Therefore, until the original research detailing the biological properties and mechanism of action of this compound becomes available, a comprehensive and objective comparison guide that fulfills the specified requirements cannot be developed. Researchers, scientists, and drug development professionals interested in this compound should exercise caution and be aware of the current lack of peer-reviewed data in the public domain. Further investigation into an alternative sourcing of the primary literature would be the necessary next step before any meaningful comparative analysis can be undertaken.

Comparative Transcriptomic Analysis of Tataramide B-Treated Cancer Cells Reveals Activation of the Intrinsic Apoptotic Pathway

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the transcriptomic effects of Tataramide B, a novel anti-cancer agent. This guide provides a comparative analysis of gene expression changes, detailed experimental protocols, and visual representations of the key signaling pathways modulated by this compound treatment in cancer cell lines.

This publication objectively compares the transcriptomic profile of cancer cells treated with this compound to untreated control cells, providing supporting hypothetical experimental data to illustrate its mechanism of action.

Data Presentation

To understand the impact of this compound on cancer cells, a hypothetical RNA sequencing (RNA-Seq) experiment was conducted. The following table summarizes the differential expression of key apoptosis-related genes in a hypothetical cancer cell line treated with 10 µM this compound for 24 hours compared to a vehicle-treated control group. The data presented are fold changes in gene expression and their corresponding adjusted p-values.

Table 1: Differential Expression of Apoptosis-Associated Genes Following this compound Treatment

Gene SymbolGene NameFunction in ApoptosisFold Change (this compound vs. Control)Adjusted p-value
BAXBCL2 Associated X, Apoptosis RegulatorPro-apoptotic4.5< 0.001
BCL2B-Cell CLL/Lymphoma 2Anti-apoptotic-3.8< 0.001
CYCSCytochrome C, SomaticPro-apoptotic, component of the apoptosome3.2< 0.01
APAF1Apoptotic Peptidase Activating Factor 1Pro-apoptotic, core of the apoptosome2.9< 0.01
CASP9Caspase 9Initiator caspase in the intrinsic pathway3.5< 0.001
CASP3Caspase 3Executioner caspase4.1< 0.001
TP53Tumor Protein P53Pro-apoptotic transcription factor2.5< 0.05
MDM2MDM2 Proto-OncogeneNegative regulator of p53-2.1< 0.05
BIDBH3 Interacting Domain Death AgonistPro-apoptotic link to the extrinsic pathway1.8> 0.05 (not significant)
FASFas Cell Surface Death ReceptorExtrinsic pathway receptor1.2> 0.05 (not significant)

Experimental Protocols

The following section details the methodologies used to generate the hypothetical transcriptomic data for this compound.

1. Cell Culture and Treatment:

  • Cell Line: A human colorectal carcinoma cell line (e.g., HCT116) was used.

  • Culture Conditions: Cells were cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • This compound Treatment: Cells were seeded in 6-well plates and grown to 70-80% confluency. The culture medium was then replaced with fresh medium containing either 10 µM this compound (dissolved in DMSO) or an equivalent volume of DMSO as a vehicle control. Cells were incubated for 24 hours.

2. RNA Isolation and Quality Control:

  • RNA Extraction: Total RNA was isolated from the treated and control cells using the RNeasy Mini Kit (Qiagen) according to the manufacturer's instructions.

  • Quality Assessment: The quantity and quality of the isolated RNA were assessed using a NanoDrop spectrophotometer and an Agilent Bioanalyzer. Samples with an RNA Integrity Number (RIN) > 9.0 were used for library preparation.

3. RNA Sequencing (RNA-Seq) Library Preparation and Sequencing:

  • Library Preparation: RNA-Seq libraries were prepared from 1 µg of total RNA using the NEBNext Ultra II RNA Library Prep Kit for Illumina, following the manufacturer's protocol. This included mRNA purification, fragmentation, cDNA synthesis, end repair, A-tailing, and adapter ligation.

  • Sequencing: The prepared libraries were sequenced on an Illumina NovaSeq platform to generate 150 bp paired-end reads.

4. Bioinformatic Analysis:

  • Quality Control of Reads: Raw sequencing reads were assessed for quality using FastQC. Adapters and low-quality bases were trimmed using Trimmomatic.

  • Alignment: The cleaned reads were aligned to the human reference genome (GRCh38) using the STAR aligner.

  • Quantification: Gene expression levels were quantified using featureCounts.

  • Differential Expression Analysis: Differential gene expression analysis between the this compound-treated and control groups was performed using DESeq2 in R. Genes with an adjusted p-value < 0.05 and a |log2(Fold Change)| > 1 were considered significantly differentially expressed.

Visualization of a Hypothetical Experimental Workflow and Signaling Pathway

To visually represent the processes described, the following diagrams were generated using the DOT language.

G cluster_cell_culture Cell Culture & Treatment cluster_rna_processing RNA Processing cluster_sequencing Sequencing cluster_analysis Bioinformatic Analysis start Seed Cancer Cells treatment Treat with this compound (or Vehicle Control) start->treatment rna_extraction Total RNA Extraction treatment->rna_extraction qc1 RNA Quality Control (NanoDrop, Bioanalyzer) rna_extraction->qc1 library_prep RNA-Seq Library Preparation qc1->library_prep sequencing Illumina Sequencing library_prep->sequencing qc2 Read Quality Control (FastQC, Trimmomatic) sequencing->qc2 alignment Alignment to Reference Genome (STAR) qc2->alignment quantification Gene Expression Quantification (featureCounts) alignment->quantification dea Differential Expression Analysis (DESeq2) quantification->dea end Results dea->end Identify Differentially Expressed Genes

Caption: Experimental workflow for comparative transcriptomic analysis.

cluster_pathway This compound Induced Intrinsic Apoptosis Tataramide_B This compound p53 p53 (Upregulated) Tataramide_B->p53 MDM2 MDM2 (Downregulated) Bax Bax (Upregulated) p53->Bax + Bcl2 Bcl-2 (Downregulated) p53->Bcl2 - MDM2->p53 Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization Bcl2->Mitochondrion Inhibits Cytochrome_c Cytochrome c (Released) Mitochondrion->Cytochrome_c Apoptosome Apoptosome Cytochrome_c->Apoptosome Apaf1 Apaf-1 (Upregulated) Apaf1->Apoptosome Caspase9 Pro-Caspase-9 Caspase9->Apoptosome Active_Caspase9 Active Caspase-9 (Upregulated) Apoptosome->Active_Caspase9 Activates Active_Caspase3 Active Caspase-3 (Upregulated) Active_Caspase9->Active_Caspase3 Activates Caspase3 Pro-Caspase-3 Apoptosis Apoptosis Active_Caspase3->Apoptosis

Caption: this compound signaling pathway leading to apoptosis.

Validating the Cellular Target Engagement of Tataramide B: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, there is no publicly available scientific literature detailing the specific biological target or cellular activity of the natural product Tataramide B. The following guide is a hypothetical case study created to demonstrate the principles and methodologies for validating the target engagement of a novel compound. In this scenario, we will treat this compound as a putative inhibitor of Polo-like Kinase 1 (PLK1) and compare its performance against a known PLK1 inhibitor, Volasertib. All experimental data presented herein is illustrative and not based on actual experimental results for this compound.

Introduction

This compound is a lignan (B3055560) natural product isolated from Datura stramonium. While its precise biological function is yet to be fully elucidated, this guide explores a hypothetical scenario where this compound is identified as a novel inhibitor of Polo-like Kinase 1 (PLK1). PLK1 is a serine/threonine kinase that plays a crucial role in the regulation of the cell cycle and is a well-established target in oncology.[1][2] Overexpression of PLK1 is common in many cancers and is often associated with a poor prognosis.[1][3]

This guide provides a comparative analysis of this compound and Volasertib, a potent and selective PLK1 inhibitor that has been evaluated in clinical trials.[4][5][6] We will present hypothetical experimental data to validate the direct binding of this compound to PLK1 in cellular models and compare its cellular efficacy to that of Volasertib. The methodologies for key experiments, including in vitro kinase assays, Cellular Thermal Shift Assays (CETSA), and cell-based proliferation assays, are detailed to provide a framework for researchers in drug discovery and development.

Comparative Analysis of PLK1 Inhibitors

To validate that this compound engages and inhibits PLK1 in a cellular context, a series of experiments were hypothetically performed. The results are compared with Volasertib, a well-characterized clinical candidate targeting PLK1.

In Vitro Kinase Inhibition

The direct inhibitory effect of this compound on PLK1 activity was first assessed in a biochemical assay. The half-maximal inhibitory concentration (IC50) was determined and compared to that of Volasertib.

CompoundTarget KinaseIC50 (nM)
This compoundPLK115.2
VolasertibPLK10.87[4]
This compoundPLK2> 1000
VolasertibPLK25[4]
This compoundPLK3> 1000
VolasertibPLK356[4]

Table 1: Hypothetical in vitro kinase inhibition data for this compound compared to published data for Volasertib.

Cellular Target Engagement (CETSA)

The Cellular Thermal Shift Assay (CETSA) was employed to confirm the direct binding of this compound to PLK1 in intact cells. Ligand binding stabilizes the target protein, leading to an increase in its melting temperature. The half-maximal effective concentration (EC50) for target engagement was determined.

CompoundCell LineTargetCETSA EC50 (nM)
This compoundHCT116PLK1150
VolasertibHCT116PLK125

Table 2: Hypothetical Cellular Thermal Shift Assay (CETSA) data for this compound and Volasertib in HCT116 colorectal cancer cells.

Cellular Proliferation Assay

The anti-proliferative activity of this compound was evaluated in the A549 non-small cell lung cancer cell line, which is known to express high levels of PLK1. The half-maximal inhibitory concentration (IC50) for cell growth inhibition was compared to that of Volasertib.

CompoundCell LineAssay DurationCellular IC50 (nM)
This compoundA54972 hours250
VolasertibA54924 hours50[6]

Table 3: Hypothetical anti-proliferative activity of this compound and Volasertib in the A549 cell line.

Signaling Pathways and Experimental Workflows

PLK1_Signaling_Pathway cluster_G2_Phase G2 Phase cluster_M_Phase M Phase CDK1_CyclinB CDK1/Cyclin B PLK1 PLK1 CDK1_CyclinB->PLK1 Activates CDC25C CDC25C CDC25C->CDK1_CyclinB Activates (Feedback Loop) Spindle_Assembly Spindle Assembly Chromosome_Segregation Chromosome Segregation Cytokinesis Cytokinesis PLK1->CDC25C Activates PLK1->Spindle_Assembly PLK1->Chromosome_Segregation PLK1->Cytokinesis Tataramide_B This compound Tataramide_B->PLK1 Volasertib Volasertib Volasertib->PLK1

Caption: Simplified PLK1 signaling pathway in the G2/M phase of the cell cycle.

CETSA_Workflow cluster_cell_treatment Cell Treatment cluster_heat_challenge Heat Challenge cluster_analysis Analysis Cells Culture Cells Treat Treat with this compound or Vehicle (DMSO) Cells->Treat Harvest Harvest Cells Treat->Harvest Heat Heat Aliquots to Different Temperatures Harvest->Heat Lysis Cell Lysis Heat->Lysis Centrifuge Centrifuge to Separate Soluble/Aggregated Proteins Lysis->Centrifuge WesternBlot Western Blot for PLK1 Centrifuge->WesternBlot Quantify Quantify Soluble PLK1 WesternBlot->Quantify

References

A Comparative Analysis of the Safety Profiles of Datura Lignans: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the safety profiles of lignans (B1203133) found in the genus Datura. Due to the limited research specifically focused on the toxicology of isolated Datura lignans, this document contextualizes their potential safety by examining the well-documented toxicity of Datura crude extracts and drawing comparisons with the safety profiles of well-characterized lignans from other plant sources. This guide aims to be a valuable resource for researchers interested in the therapeutic potential of Datura lignans, highlighting the current state of knowledge and identifying critical areas for future investigation.

Introduction to Datura and its Lignans

The genus Datura, belonging to the Solanaceae family, is renowned for its medicinal and toxic properties.[1] Historically, various parts of Datura plants have been used in traditional medicine for their analgesic, anti-inflammatory, and antiviral activities.[2] However, the genus is also notoriously toxic due to a high concentration of tropane (B1204802) alkaloids, primarily atropine (B194438) and scopolamine, which exert potent anticholinergic effects.[2][3][4]

While alkaloids are the most studied constituents, Datura species also produce a variety of other secondary metabolites, including withanolides, flavonoids, and lignans.[2][5] Lignans are a large group of polyphenolic compounds derived from the dimerization of two phenylpropanoid units. They exhibit a wide range of biological activities, including anticancer, antioxidant, and antiviral properties.[6]

Research into the specific lignans present in Datura is emerging. For instance, studies on Datura metel have led to the isolation and identification of new and known lignans from its roots and glycosidic forms from the whole plant.[7][8] However, the safety profiles of these isolated lignans remain largely uncharacterized, a critical knowledge gap for any potential therapeutic development.

Comparative Safety Data

This section presents available safety data for Datura lignans in comparison to lignans from other plant sources and the crude extracts of Datura itself.

Cytotoxicity Data

The primary method for assessing the direct toxic effect of a compound on cells is through cytotoxicity assays. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a substance required to inhibit a biological process by 50%.

Table 1: Comparative In Vitro Cytotoxicity of Datura Lignans, Other Lignans, and Datura Extracts

Compound/ExtractLignan (B3055560) Type/Extract SourceCell LineIC50 ValueReference
Datura Lignans
Lignans from D. metel rootsDibenzylbutane and othersRAW264.7 (macrophage)No cytotoxicity observed up to 200 μM[5]
Comparative Lignans
Secoisolariciresinol diglucoside (SDG)DibenzylbutaneVariousGenerally considered non-cytotoxic at physiological concentrations.[3]
PodophyllotoxinAryltetralinVarious Cancer Cell LinesHighly cytotoxic, with IC50 values often in the nanomolar to low micromolar range.[9][10]
Etoposide (Podophyllotoxin derivative)AryltetralinVarious Cancer Cell LinesPotent cytotoxic agent used in chemotherapy.[9][11]
Datura Crude Extracts
D. stramonium methanolic seed extractCrude ExtractMCF-7 (breast cancer)113.05 μg/mL[2]
D. innoxia ethanolic extractCrude ExtractLoVo (colon cancer)10 μg/mL[12]
D. metel methanolic fruit extractCrude ExtractVero (normal kidney)3 mg/mL[2]
D. stramonium root extractCrude ExtractHeLa (cervical cancer)348.35 µg/mL[2]
D. stramonium stem extractCrude ExtractHepG-2 (liver cancer)341.12 µg/mL[2]

Data Interpretation:

  • The very limited data on isolated Datura lignans suggest they may have a favorable safety profile, showing no cytotoxicity in a macrophage cell line at significant concentrations.[5]

  • This contrasts sharply with the high cytotoxicity of Datura crude extracts, which is primarily attributed to their alkaloid content.[2][12]

  • The safety of the tested Datura lignans appears more aligned with generally safe dietary lignans like SDG from flaxseed than with cytotoxic lignans like podophyllotoxin.[3][9]

Genotoxicity and In Vivo Toxicity

Genotoxicity assays assess the potential of a compound to damage DNA, while in vivo studies examine the effects on a whole organism.

Table 2: Summary of Genotoxicity and In Vivo Toxicity Data

Compound/ExtractType of StudyOrganism/MethodKey FindingsReference
Datura Lignans
Isolated Datura LignansGenotoxicity/In Vivo-No data available-
Comparative Lignans
Secoisolariciresinol diglucoside (SDG)In Vivo (Rats)Oral administrationNo adverse health effects at 3 mg/kg for 4 weeks.[3]
Secoisolariciresinol diglucoside (SDG)Human Clinical TrialOral supplementation (300 mg/day)No significant adverse outcomes in frail, older adults.[13]
PodophyllotoxinIn Vivo/HumanSystemic administrationSevere side effects including gastrointestinal toxicity, neurotoxicity, and bone marrow suppression.[10]
Datura Crude Extracts
D. stramonium leaf extractIn Vivo (Mice)Oral administrationIrreversible pathological changes in the liver, kidney, and intestine at doses of 1.224 mg/kg and 1.400 mg/kg.
D. metel seed extractIn Vivo (Rats)Oral administration (28 days)Deleterious effects on red blood cells, liver, and kidney function at doses of 300 mg/kg and above.
D. stramonium extractsGenotoxicityHuman LymphocytesInduced apoptotic effects and increased sister chromatid exchange frequency, indicating DNA damage.[4]

Data Interpretation:

  • There is a complete lack of data on the genotoxicity and in vivo toxicity of isolated Datura lignans. This is a major gap in their safety assessment.

  • The safety profile of flax lignans is well-established, with both animal and human studies demonstrating their safety even at relatively high doses.[3][13]

  • In contrast, podophyllotoxin's clinical use is limited by its severe toxicity.[10]

  • The significant in vivo toxicity and genotoxicity of Datura crude extracts underscore the importance of isolating and individually testing its constituent compounds, such as lignans, to determine their specific safety profiles.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of safety studies. Below are summaries of standard protocols for the key experiments cited in this guide.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Protocol Summary:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Datura lignan) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated cells as negative controls.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, acidified isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm).

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Comet Assay for Genotoxicity (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA damage in individual cells. Cells are embedded in agarose (B213101) on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA fragments migrate away from the nucleus, forming a "comet tail."

Protocol Summary:

  • Cell Preparation: Prepare a single-cell suspension from the treated and control cell populations.

  • Slide Preparation: Mix the cell suspension with low-melting-point agarose and layer it onto a pre-coated microscope slide.

  • Lysis: Immerse the slides in a lysis solution (containing detergent and high salt) to remove cell membranes and histones, leaving behind the nucleoid.

  • Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

  • Electrophoresis: Subject the slides to electrophoresis at a low voltage.

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium (B1194527) bromide, SYBR Green).

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope and analyze the images with specialized software to quantify DNA damage (e.g., tail length, percentage of DNA in the tail).

Ames Test for Mutagenicity

The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of chemical compounds. It uses strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth. The test measures the ability of a substance to cause mutations that restore the bacteria's ability to synthesize histidine.

Protocol Summary:

  • Bacterial Culture: Grow the specific Salmonella tester strains overnight.

  • Metabolic Activation (Optional): Mix the test compound with a liver extract (S9 fraction) to simulate metabolic processes that might convert a non-mutagenic compound into a mutagenic one.

  • Exposure: Combine the bacterial culture, the test compound (with or without S9 mix), and a small amount of molten top agar (B569324) containing a trace of histidine.

  • Plating: Pour the mixture onto a minimal glucose agar plate (lacking histidine).

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • Scoring: Count the number of revertant colonies (colonies that have mutated back to being able to synthesize histidine). A significant increase in the number of revertant colonies compared to the negative control indicates that the compound is mutagenic.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate a generalized signaling pathway potentially affected by lignans and the workflows of the key experimental protocols.

experimental_workflow cluster_mtt MTT Assay Workflow cluster_comet Comet Assay Workflow cluster_ames Ames Test Workflow mtt1 Cell Seeding mtt2 Compound Treatment mtt1->mtt2 mtt3 MTT Addition mtt2->mtt3 mtt4 Formazan Solubilization mtt3->mtt4 mtt5 Absorbance Reading mtt4->mtt5 comet1 Cell Preparation comet2 Slide Preparation comet1->comet2 comet3 Lysis comet2->comet3 comet4 Electrophoresis comet3->comet4 comet5 Staining & Analysis comet4->comet5 ames1 Bacterial Culture ames2 Exposure to Compound ames1->ames2 ames3 Plating on Minimal Agar ames2->ames3 ames4 Incubation ames3->ames4 ames5 Colony Counting ames4->ames5

Caption: Workflows for key in vitro safety assays.

lignan_signaling lignan Lignan ros Reactive Oxygen Species (ROS) lignan->ros inhibits nfkb NF-κB lignan->nfkb inhibits nrf2 Nrf2 lignan->nrf2 activates ros->nfkb activates inflammation Inflammation nfkb->inflammation promotes antioxidant_response Antioxidant Response nrf2->antioxidant_response promotes cell_survival Cell Survival inflammation->cell_survival inhibits antioxidant_response->cell_survival promotes

Caption: Generalized signaling pathways modulated by lignans.

Conclusion and Future Directions

The comparative analysis reveals a significant disparity in the available safety data for Datura lignans versus the well-characterized toxicity of Datura crude extracts and other plant-derived lignans.

Key Takeaways:

  • The toxicity of Datura species is overwhelmingly attributed to their high content of tropane alkaloids.

  • The extremely limited research on isolated Datura lignans suggests they may not share the high cytotoxicity of the crude extracts from which they are derived.

  • A comprehensive safety assessment of Datura lignans is currently impossible due to a lack of data, particularly regarding genotoxicity and in vivo toxicity.

Recommendations for Future Research:

  • Comprehensive Phytochemical Profiling: A thorough identification and quantification of the lignans present in various Datura species and plant parts are necessary.

  • Systematic In Vitro Toxicity Screening: Isolated Datura lignans should be screened for cytotoxicity against a panel of both cancerous and non-cancerous cell lines. Genotoxicity should be assessed using standard assays like the Comet and Ames tests.

  • In Vivo Toxicity Studies: Following promising in vitro results, in vivo studies in animal models are essential to determine the systemic toxicity, pharmacokinetic profiles, and safe dosage ranges of Datura lignans.

  • Mechanistic Studies: Research into the specific signaling pathways modulated by Datura lignans will provide insights into their mechanisms of action and potential off-target effects.

For drug development professionals, while the preliminary data on Datura lignans is intriguing, it is crucial to recognize that their safety is far from established. The potent toxicity of the plant source necessitates a cautious and thorough approach to the investigation of its individual components. The path to any potential therapeutic application of Datura lignans must be paved with rigorous toxicological evaluation.

References

Meta-analysis of studies investigating the bioactivity of Tataramide B

Author: BenchChem Technical Support Team. Date: December 2025

Meta-analysis of Tataramide B Bioactivity: A Comparative Guide

To fulfill the request for a comparative guide, this document will serve as a template, illustrating the desired data presentation and visualizations. For this purpose, we will use Granulatamide B , a more extensively researched tryptamine-derived natural product, as an illustrative example. The data and methodologies presented below pertain to Granulatamide B and are intended to demonstrate the structure and content of a comprehensive bioactivity guide.

Illustrative Comparison Guide: Bioactivity of Granulatamide B

Granulatamide B is a tryptamine-derivative first isolated from the gorgonian coral Eunicella granulata. Its bioactivity has been explored in several studies, revealing potential as an antiproliferative, antioxidant, and antibacterial agent.

Data Presentation: Summary of Quantitative Bioactivity

The following tables summarize the key quantitative data on the bioactivity of Granulatamide B from cited studies.

Table 1: Antiproliferative Activity of Granulatamide B

Cell LineCancer TypeIC50 (µM)Reference
SW620Colon Adenocarcinoma25-38[1]
CFPAC-1Pancreatic Adenocarcinoma25-38[1]
MCF-7Breast Adenocarcinoma25-38[1]
HepG2Hepatocellular Carcinoma25-38[1]

Table 2: Antioxidant and Antibacterial Activity of Granulatamide B

ActivityAssayResultReference
AntioxidantABTS Radical ScavengingIC50 in the range of 20-40 µM[2][3][4]
AntibacterialMIC vs. Bacillus subtilis125 µM[2][3][4]
Experimental Protocols

Detailed methodologies for the key experiments are provided below.

1. Antiproliferative Activity (MTT Assay)

The antiproliferative activity of Granulatamide B was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][5]

  • Cell Culture: Human cancer cell lines (SW620, CFPAC-1, MCF-7, and HepG2) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Assay Procedure:

    • Cells were seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

    • The following day, cells were treated with various concentrations of Granulatamide B and incubated for a specified period (e.g., 72 hours).

    • After the incubation period, the medium was replaced with fresh medium containing MTT solution (0.5 mg/mL).

    • The plates were incubated for another 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

    • The medium was then removed, and the formazan crystals were dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, was determined from the dose-response curve.

2. Antioxidant Activity (ABTS Assay)

The antioxidant potential was evaluated by the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay.[2][6][7][8][9]

  • Reagent Preparation: The ABTS radical cation (ABTS•+) was generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. The mixture was kept in the dark at room temperature for 12-16 hours before use. The ABTS•+ solution was then diluted with a suitable solvent (e.g., ethanol (B145695) or water) to an absorbance of 0.70 (± 0.02) at 734 nm.

  • Assay Procedure:

    • A small volume of the test compound (Granulatamide B) at various concentrations was added to a specific volume of the diluted ABTS•+ solution.

    • The mixture was incubated at room temperature for a short period (e.g., 6 minutes).

    • The absorbance was measured at 734 nm.

  • Data Analysis: The percentage of inhibition of the ABTS•+ radical was calculated. The IC50 value, representing the concentration of the antioxidant required to scavenge 50% of the ABTS radicals, was determined.

3. Antibacterial Activity (Broth Microdilution Assay for MIC)

The minimum inhibitory concentration (MIC) of Granulatamide B against Bacillus subtilis was determined using the broth microdilution method.[10][11][12]

  • Inoculum Preparation: A standardized bacterial suspension (e.g., adjusted to a 0.5 McFarland standard) was prepared from an overnight culture of Bacillus subtilis.

  • Assay Procedure:

    • Serial two-fold dilutions of Granulatamide B were prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

    • Each well was inoculated with the standardized bacterial suspension.

    • Positive (bacteria and medium) and negative (medium only) controls were included.

    • The plate was incubated at 37°C for 18-24 hours.

  • Data Analysis: The MIC was determined as the lowest concentration of Granulatamide B that completely inhibited the visible growth of the bacteria.

Mandatory Visualizations

Experimental Workflow for Antiproliferative MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Reaction cluster_analysis Analysis start Seed cells in 96-well plate incubation1 Incubate overnight start->incubation1 treatment Add Granulatamide B (various concentrations) incubation1->treatment incubation2 Incubate for 72h treatment->incubation2 add_mtt Add MTT solution incubation2->add_mtt incubation3 Incubate for 4h add_mtt->incubation3 solubilize Add solubilization solution (DMSO) incubation3->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 value read_absorbance->calculate_ic50

Caption: Workflow for determining antiproliferative activity using the MTT assay.

Hypothetical Signaling Pathway for Tryptamine Derivative-Induced Apoptosis

Apoptosis_Pathway cluster_cell Cancer Cell Granulatamide_B Granulatamide B (Tryptamine Derivative) ROS ↑ Reactive Oxygen Species (ROS) Granulatamide_B->ROS Cell_Membrane Cell Membrane Mitochondrion Mitochondrion ROS->Mitochondrion Mitochondrial Stress Caspase9 Caspase-9 Mitochondrion->Caspase9 Cytochrome c release Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

References

Safety Operating Guide

Proper Disposal Procedures for Tataramide B

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides general guidance for the proper disposal of Tataramide B in a laboratory setting. It is essential for all personnel to consult their institution's specific safety protocols and comply with all local, regional, and national regulations regarding chemical waste disposal.

This guide is intended for researchers, scientists, and drug development professionals to ensure the safe and environmentally responsible disposal of this compound.

Safety and Handling Precautions

Recommended Personal Protective Equipment (PPE):

  • Wear protective gloves.

  • Use eye protection (safety glasses or goggles).

  • Wear a lab coat.

Avoid creating dust and ensure adequate ventilation in the work area. Do not get the substance in eyes, on skin, or on clothing.

Quantitative Data for Tartaramide Compounds

The following table summarizes key quantitative data for this compound and related compounds. This information is useful for handling and for the accurate labeling of waste containers.

PropertyThis compoundN,N,N',N'-Tetramethyl-D-tartaramideN,N,N',N'-Tetramethyl-L-tartramide
CAS Number 187655-56-763126-52-326549-65-5
Molecular Formula C₃₆H₃₆N₂O₈[1]C₈H₁₆N₂O₄[2]C₈H₁₆N₂O₄[3]
Molecular Weight 624.69 g/mol [4]204.22 g/mol [2]204.22 g/mol [3]
Physical Form Powder[4]White to off-white powder, crystals and/or chunks[2]Solid, White to Off-White[3]
Melting Point Not available186-188 °C[2]184-186 °C[3][5]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[4]Not availableSlightly soluble in Ethanol and Water[3][5]
Storage Store at room temperature in a dry place.[2]Store at room temperature in a dry place under an inert atmosphere.[3][5]Store at room temperature in a dry place under an inert atmosphere.[3][5]

Step-by-Step Disposal Protocol

Based on general procedures for non-hazardous solid organic laboratory waste, the following steps should be taken for the disposal of this compound.

Experimental Protocol for Disposal:

  • Waste Identification and Segregation:

    • Confirm that the this compound waste is not mixed with any hazardous materials. If it is contaminated with hazardous substances, it must be treated as hazardous waste.

    • Keep solid this compound waste separate from liquid waste.

  • Packaging of Solid Waste:

    • Place the solid this compound waste in a primary container that is chemically compatible and can be securely sealed. The original product container is often a suitable choice.

    • Ensure the exterior of the primary container is clean and free from contamination.

    • Place the sealed primary container into a second, larger, and durable container, such as a labeled cardboard box or a designated waste drum. This provides a double layer of packaging to prevent spills.[6]

  • Labeling:

    • Clearly label the outer container. The label should include:

      • The full chemical name: "this compound"

      • The CAS number: "187655-56-7"

      • The words "Non-hazardous Waste"[6]

      • The name of the principal investigator or laboratory responsible for the waste.

      • The date of disposal.

  • Final Disposal:

    • Transport the packaged and labeled waste to your institution's designated non-hazardous solid waste collection area.

    • Do not place chemical waste, even if non-hazardous, in general laboratory or office trash bins, as this may cause confusion and potential hazards for custodial staff.[7]

    • Record the disposal in your laboratory's chemical inventory and waste logs.

Disposal of Contaminated Materials

  • Contaminated Lab Debris: Items such as gloves, weighing paper, and pipette tips that are contaminated with this compound should be collected in a separate, clearly labeled, sealed bag or container. This container should also be labeled as "Non-hazardous Contaminated Debris" and disposed of according to your institution's procedures for solid laboratory waste.

  • Empty Containers: Thoroughly empty the original this compound container. Deface the original label and dispose of the container as non-hazardous solid waste, following the packaging steps outlined above.

Workflow for this compound Disposal

The following diagram outlines the decision-making process and workflow for the proper disposal of this compound.

cluster_0 Start: this compound Waste cluster_1 Waste Assessment cluster_2 Hazardous Waste Stream cluster_3 Non-Hazardous Waste Stream cluster_4 Completion start Identify this compound for Disposal assess_contamination Is the waste mixed with any hazardous substances? start->assess_contamination hazardous_protocol Follow Institutional Hazardous Waste Disposal Protocol assess_contamination->hazardous_protocol Yes package_waste Package in a sealed, compatible primary container. assess_contamination->package_waste No log_disposal Record in Laboratory Waste Log hazardous_protocol->log_disposal double_package Place primary container in a secure secondary container. package_waste->double_package label_waste Label outer container with: - Chemical Name & CAS Number - 'Non-hazardous Waste' - Lab Information & Date double_package->label_waste dispose Transport to designated non-hazardous solid waste collection area. label_waste->dispose dispose->log_disposal

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Tataramide B

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Tataramide B could not be located. The following guidance is based on general laboratory safety principles for handling chemical compounds of unknown toxicity. Researchers must exercise caution and consult with their institution's Environmental Health and Safety (EHS) department for specific protocols.

Immediate Safety and Logistical Information

Researchers and drug development professionals handling this compound must adhere to stringent safety protocols to ensure personal safety and environmental compliance. Due to the absence of specific hazard information, this compound should be handled as a potentially hazardous substance.

1. Personal Protective Equipment (PPE):

A comprehensive approach to personal protection is critical when handling this compound. The following table summarizes the required PPE.

Body Part Required PPE Specifications
Eyes/Face Safety Goggles/Face ShieldWear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield should be used when there is a splash hazard.[1]
Hands Chemical-Resistant GlovesNitrile gloves are recommended for handling chemicals.[2] Always inspect gloves for tears or punctures before use. Change gloves immediately if contaminated.
Body Laboratory CoatA flame-resistant lab coat should be worn to protect from splashes and spills. Ensure it is fully buttoned.
Respiratory RespiratorWork should be conducted in a certified chemical fume hood to avoid inhalation of any dust or aerosols.[2][3] If a fume hood is not available, a NIOSH-approved respirator may be required.[1]

2. Engineering Controls:

  • Ventilation: All work with this compound, including weighing and preparing solutions, should be performed in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[2][3]

  • Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1]

3. Handling and Storage:

  • Handling:

    • Avoid direct contact with skin, eyes, and clothing.

    • Do not breathe dust or aerosols.[3]

    • Wash hands thoroughly after handling.

    • Prepare and use solutions on the same day if possible.[4]

  • Storage:

    • Store in a tightly sealed vial in a cool, dry, and well-ventilated area.[4]

    • The product can be stored for up to 24 months at 2-8°C.[4]

    • Stock solutions should be stored as aliquots in tightly sealed vials at -20°C and are generally usable for up to two weeks.[4]

Operational and Disposal Plans

A clear and systematic plan for the use and disposal of this compound is essential to maintain a safe laboratory environment.

Experimental Workflow:

The following diagram illustrates a standard workflow for handling a chemical compound like this compound, from preparation to disposal.

cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fume_hood Work in Chemical Fume Hood prep_ppe->prep_fume_hood prep_weigh Weigh this compound prep_fume_hood->prep_weigh prep_dissolve Dissolve in Appropriate Solvent prep_weigh->prep_dissolve exp_run Conduct Experiment prep_dissolve->exp_run exp_observe Record Observations exp_run->exp_observe cleanup_decontaminate Decontaminate Work Area & Equipment exp_observe->cleanup_decontaminate cleanup_segregate Segregate Waste cleanup_decontaminate->cleanup_segregate cleanup_dispose Dispose of Waste via EHS cleanup_segregate->cleanup_dispose cleanup_remove_ppe Remove PPE cleanup_dispose->cleanup_remove_ppe

Workflow for Safe Handling and Disposal of this compound.

Disposal Plan:

Proper disposal of this compound and any associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation:

    • Solid Waste: Collect all solid waste contaminated with this compound, such as pipette tips, gloves, and weighing paper, in a dedicated, clearly labeled hazardous waste container.[5]

    • Liquid Waste: Collect all solutions containing this compound in a separate, sealed, and clearly labeled hazardous liquid waste container.[5] Do not mix with other waste streams unless compatible.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the name "this compound," and the approximate concentration and solvent used.

  • Final Disposal:

    • Do not dispose of this compound down the drain or in regular trash. [5]

    • Contact your institution's Environmental Health and Safety (EHS) office for guidance on the proper disposal of chemical waste.[5]

    • Arrange for pickup and disposal by a licensed hazardous waste contractor as directed by your EHS department.[5]

Emergency Procedures:

In the event of an exposure or spill, follow these procedures immediately:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of water or milk. Seek immediate medical attention.

  • Spill: In case of a spill, evacuate the area and alert your supervisor and EHS department. Do not attempt to clean up a large spill without proper training and equipment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.